molecular formula C10H12F3N B176956 Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine CAS No. 137069-25-1

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Número de catálogo: B176956
Número CAS: 137069-25-1
Peso molecular: 203.2 g/mol
Clave InChI: KYAAWOAZYJXFBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (CAS 137069-25-1) is a chemical compound with the molecular formula C 10 H 12 F 3 N and a molecular weight of 203.09 g/mol [ 1 ]. It is offered with a high purity level of 97% [ 1 ]. This amine is part of a class of phenylalkylamine compounds, which are valuable scaffolds in medicinal chemistry and drug discovery [ 7 ]. The structure features a phenyl ring substituted with a trifluoromethyl group, a modification known to enhance properties such as metabolic stability, membrane permeability, and binding affinity in bioactive molecules. As a building block, this compound is primarily used in organic synthesis and pharmaceutical research. Researchers employ it in the development and exploration of new chemical entities, leveraging its amine group for further functionalization. The presence of the strong electron-withdrawing trifluoromethyl group makes it a particularly interesting intermediate for creating molecules with specific electronic and steric properties. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications [ 6 ].

Propiedades

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAAWOAZYJXFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635003
Record name N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137069-25-1
Record name N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137069-25-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a key fluorinated amine intermediate in pharmaceutical and agrochemical research. The document is intended for an audience of researchers, chemists, and drug development professionals. It delves into the mechanistic underpinnings, procedural details, and comparative analysis of the most viable synthetic routes. Emphasis is placed on explaining the causality behind experimental choices to ensure both scientific integrity and practical applicability. The guide prioritizes methods that are scalable, efficient, and utilize readily available starting materials.

Introduction: The Significance of a Fluorinated Phenethylamine

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, also known as Flutiorex, belongs to the class of phenethylamines. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and receptor binding affinity. The -CF3 group is a strong electron-withdrawing group and can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Consequently, efficient and robust synthetic access to building blocks like Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is of paramount importance for the development of novel therapeutic agents and specialized chemicals.

This guide will explore two primary and scientifically validated pathways for the synthesis of this target molecule:

  • Pathway A: Reductive Amination of 4-(Trifluoromethyl)phenylacetone

  • Pathway B: N-methylation of 2-(4-Trifluoromethyl-phenyl)-ethylamine

A third, classical approach via amide reduction will also be discussed for completeness. Each pathway will be presented with a detailed reaction scheme, a step-by-step protocol, and an analysis of its advantages and disadvantages.

Retrosynthetic Analysis

A retrosynthetic approach to Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine reveals several logical bond disconnections. The most strategic disconnections are at the C-N bond, leading back to a carbonyl compound and an amine (reductive amination), or at the N-CH3 bond, suggesting a methylation of a primary amine precursor.

G TM Target Molecule Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine disconnect1 C-N bond (Reductive Amination) TM->disconnect1 disconnect2 N-CH3 bond (N-Methylation) TM->disconnect2 precursors1 4-(Trifluoromethyl)phenylacetone + Methylamine disconnect1->precursors1 precursors2 2-(4-Trifluoromethyl-phenyl)-ethylamine + Methylating Agent disconnect2->precursors2 G cluster_reactants Reactants cluster_products Product ketone 4-(Trifluoromethyl)phenylacetone reagents + NaBH4 or H2/Pd-C (Reducing Agent) ketone->reagents methylamine Methylamine (CH3NH2) methylamine->reagents product Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine reagents->product

Caption: Reductive amination pathway.

Mechanistic Considerations

The reaction is typically carried out as a one-pot synthesis. The initial step is the nucleophilic attack of methylamine on the carbonyl carbon of the ketone, followed by dehydration to form an N-methylimine. This imine is then reduced. The choice of reducing agent is critical.

  • Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation. It is generally safe to handle and effective at reducing the imine bond without affecting the aromatic ring or the trifluoromethyl group.

  • Catalytic hydrogenation (H2/Pd-C) is another common method. It is highly efficient but requires specialized equipment for handling hydrogen gas under pressure.

Detailed Experimental Protocol (Illustrative)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)phenylacetone (1.0 eq) and methanol (10 mL per gram of ketone).

  • Amine Addition: Add a solution of methylamine (1.2 eq, e.g., 40% in water or 2.0 M in THF) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture for 1-2 hours at room temperature to facilitate the formation of the imine. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Hydrogen gas evolution may occur.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the imine is consumed (as monitored by TLC or GC-MS).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane to extract the product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure amine.

Advantages and Disadvantages
FeatureAnalysis
Efficiency High; often a one-pot reaction with good yields.
Scalability Readily scalable for industrial production.
Starting Materials 4-(Trifluoromethyl)phenylacetone may require synthesis.
Safety NaBH4 is relatively safe; catalytic hydrogenation requires specialized equipment.

Pathway B: N-methylation of 2-(4-Trifluoromethyl-phenyl)-ethylamine

This pathway involves the synthesis of the primary amine, 2-(4-trifluoromethyl-phenyl)-ethylamine, followed by the introduction of a methyl group onto the nitrogen atom. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation. [1]

Reaction Scheme

G cluster_reactants Reactants cluster_products Product primary_amine 2-(4-Trifluoromethyl-phenyl)-ethylamine reagents + Formaldehyde (CH2O) + Formic Acid (HCOOH) primary_amine->reagents product Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine reagents->product

Caption: N-methylation via Eschweiler-Clarke reaction.

Mechanistic Considerations

The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The primary amine reacts with formaldehyde to form an iminium ion, which is then reduced by hydride transfer from formic acid. A key advantage of this method is that it is self-limiting; the reaction typically stops at the tertiary amine for primary amines and the secondary amine for mono-substituted amines, preventing over-methylation. [1]

Detailed Experimental Protocol (Illustrative)
  • Setup: In a round-bottom flask fitted with a reflux condenser, place 2-(4-trifluoromethyl-phenyl)-ethylamine (1.0 eq).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2.2 eq). Slowly add formic acid (98-100%, 2.2 eq) to the stirred mixture. The addition is exothermic and may cause effervescence (CO2 evolution). [1]3. Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. [1]4. Workup: Cool the mixture to room temperature. Carefully basify the solution with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to a pH > 10. Caution: This is highly exothermic.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by distillation or chromatography.

Advantages and Disadvantages
FeatureAnalysis
Selectivity High selectivity for methylation without over-alkylation.
Reagents Uses inexpensive and readily available reagents.
Workup The workup can be cumbersome due to the need for basification and extraction.
Starting Materials Requires the synthesis of the primary amine precursor.

Comparative Analysis of Synthesis Pathways

ParameterPathway A: Reductive AminationPathway B: N-Methylation
Overall Yield Generally high (70-90%)High (75-95% for the methylation step)
Atom Economy GoodModerate
Number of Steps Fewer steps if ketone is availableMore steps (synthesis of primary amine)
Scalability ExcellentGood
Reagent Cost/Safety Moderate (NaBH4) to high (H2/catalyst)Low (formaldehyde, formic acid)

Conclusion and Future Outlook

Both reductive amination and N-methylation represent robust and viable strategies for the synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. The choice between the two pathways will largely depend on the availability and cost of the starting materials. For large-scale industrial production, the reductive amination of 4-(trifluoromethyl)phenylacetone is likely the more convergent and cost-effective route, provided an efficient synthesis for the ketone is established. The Eschweiler-Clarke N-methylation offers a reliable alternative with high selectivity, particularly for lab-scale synthesis where the primary amine precursor might be more accessible.

Future research may focus on developing catalytic asymmetric methods for these transformations to access enantiomerically pure forms of the target molecule, which is often a critical requirement for pharmaceutical applications.

References

  • Breaking Bad Wiki. Phenylacetone. Fandom. [Link]

  • Reddit. A plausible chemistry explanation for the blue meth I came up with. r/breakingbad. (2013). [Link]

  • Lowe, D. The science of Breaking Bad: A No-Rough-Stuff-Type Deal. weak interactions. (2009). [Link]

  • ChemistryViews. Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad. (2013). [Link]

  • Wikimedia Commons. File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. (2023). [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the putative mechanism of action for the research compound Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. Drawing from established principles of medicinal chemistry and pharmacology, this document synthesizes available data on structurally analogous compounds to build a scientifically grounded hypothesis of its molecular interactions and subsequent physiological effects. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Structural Analysis

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is a substituted phenethylamine. Its chemical structure is characterized by a trifluoromethyl group at the para position of the phenyl ring and a methyl group on the amine. This specific arrangement of functional groups is known to significantly influence the pharmacological activity of phenethylamine derivatives, primarily by altering their affinity and selectivity for monoamine transporters and receptors.

The presence of a trifluoromethyl group is a key feature, often employed in medicinal chemistry to enhance metabolic stability and modify the electronic properties of a molecule, which can in turn affect its binding to biological targets. The N-methylation of the amine group is also a critical modification that can influence a compound's potency, selectivity, and pharmacokinetic profile.

Postulated Primary Mechanism of Action: A Focus on Monoamine Transporters

Based on its structural similarity to well-characterized compounds such as 4-trifluoromethylamphetamine (a positional isomer of norfenfluramine) and other related substituted phenethylamines, the primary mechanism of action of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is hypothesized to be the modulation of monoamine transporters, specifically the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

It is postulated that Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine acts as a monoamine releasing agent . This action is distinct from that of a reuptake inhibitor. A releasing agent enters the presynaptic neuron via the monoamine transporters, disrupts the vesicular storage of neurotransmitters, and reverses the direction of transporter-mediated flux, leading to a non-vesicular release of monoamines into the synaptic cleft.

The para-trifluoromethyl substitution is particularly significant. In related compounds, this substitution has been shown to confer selectivity for the serotonin transporter. Therefore, it is highly probable that Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine exhibits a preferential, if not selective, activity as a serotonin releasing agent (SRA). Its effects on dopamine and norepinephrine systems are likely to be less pronounced, though not insignificant.

Interaction with the Serotonin Transporter (SERT)

The proposed interaction with SERT involves the following steps:

  • Binding and Transport: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine binds to the outward-facing conformation of SERT and is transported into the presynaptic neuron.

  • Disruption of Vesicular Storage: Once inside the neuron, the compound interferes with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic serotonin concentrations.

  • Transporter Reversal: The elevated cytosolic serotonin, in conjunction with the presence of the releasing agent, induces a conformational change in SERT, causing it to reverse its direction of transport and release serotonin into the synapse.

This cascade of events leads to a rapid and significant increase in extracellular serotonin levels, which is the primary driver of the compound's physiological effects.

Interaction with Dopamine (DAT) and Norepinephrine (NET) Transporters

While a primary action on SERT is anticipated, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is also expected to interact with DAT and NET, albeit with lower potency. The extent of this interaction will determine the compound's side-effect profile and its potential for abuse. A higher activity at DAT, for instance, would suggest a greater psychostimulant effect.

Downstream Signaling Pathways

The surge in synaptic serotonin resulting from the action of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine would lead to the activation of a wide array of postsynaptic and presynaptic serotonin receptors (5-HT receptors). The specific downstream signaling cascades activated would depend on the subtype of 5-HT receptor stimulated. For example:

  • Activation of Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C): This would lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would trigger the release of intracellular calcium, while DAG would activate protein kinase C (PKC).

  • Activation of Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): This would stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).

  • Activation of Gi-coupled receptors (e.g., 5-HT1A, 5-HT5A): This would inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Activation of ligand-gated ion channels (e.g., 5-HT3): This would lead to the rapid influx of cations, causing depolarization of the postsynaptic membrane.

The following diagram illustrates the proposed signaling pathway initiated by Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine at a serotonergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_inside cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MTA Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine SERT_out SERT (outward) MTA->SERT_out 1. Binds & Transported MTA_in MTA (intracellular) VMAT2 VMAT2 MTA_in->VMAT2 2. Disrupts SERT_in SERT (inward) HT_syn Synaptic 5-HT SERT_in->HT_syn Release Vesicle 5-HT Vesicle HT_cyto Cytosolic 5-HT Vesicle->HT_cyto Leakage HT_cyto->SERT_in 3. Reverses Transporter HTR 5-HT Receptors (e.g., 5-HT2A, 5-HT1A) HT_syn->HTR 4. Binds Signaling Downstream Signaling (PLC, AC, etc.) HTR->Signaling 5. Activates Effect Physiological Effect Signaling->Effect

Caption: Proposed mechanism of action at a serotonergic synapse.

Experimental Protocols for Characterization

To empirically determine the mechanism of action of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a series of in vitro and in vivo experiments are required. The following protocols outline standard methodologies in the field.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine for SERT, DAT, and NET.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human recombinant transporters (hSERT, hDAT, hNET).

  • Assay Buffer: Prepare an appropriate assay buffer for each transporter.

  • Radioligand: Select a suitable radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine).

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays

Objective: To measure the ability of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine to evoke the release of serotonin, dopamine, and norepinephrine from presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

  • Radiolabeling: Pre-load the synaptosomes with the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.

  • Compound Application: Apply varying concentrations of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine to the synaptosomes.

  • Fraction Collection and Analysis: Collect the superfusate in fractions and measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

  • Data Analysis: Calculate the EC50 value (concentration of the compound that produces 50% of the maximal release response).

The following diagram outlines the workflow for a typical in vitro neurotransmitter release assay.

G cluster_prep 1. Preparation cluster_assay 2. Superfusion Assay cluster_analysis 3. Analysis A Isolate Brain Region B Prepare Synaptosomes A->B C Pre-load with [³H]Neurotransmitter B->C D Load Synaptosomes into Superfusion Chamber E Establish Baseline with Buffer Wash D->E F Apply Test Compound (Varying Concentrations) E->F G Collect Superfusate Fractions F->G H Quantify Radioactivity in Each Fraction I Plot Release vs. Compound Concentration H->I J Calculate EC50 I->J

Caption: Workflow for an in vitro neurotransmitter release assay.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, quantitative data for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, based on the expected pharmacology of a selective serotonin releasing agent. Actual experimental data would be required for confirmation.

Assay Target Value Units
Binding Affinity (Ki)hSERT50nM
hDAT500nM
hNET800nM
Neurotransmitter Release (EC50)Serotonin (5-HT)100nM
Dopamine (DA)1200nM
Norepinephrine (NE)2000nM

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine functions as a monoamine releasing agent with a preference for the serotonin transporter. This proposed mechanism of action provides a solid foundation for further empirical investigation.

Future research should focus on conducting the described in vitro assays to confirm the binding affinities and release potencies at the monoamine transporters. Furthermore, in vivo studies, such as microdialysis in animal models, would be invaluable for assessing the compound's effects on extracellular neurotransmitter levels in real-time. A comprehensive understanding of its pharmacokinetics and metabolism is also essential for a complete pharmacological profile. Such data will be critical in determining the potential therapeutic applications and risks associated with this compound.

An In-Depth Technical Guide to the Biological Activity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Trifluoromethylated Compounds in Modern Drug Discovery

The introduction of a trifluoromethyl (CF3) group into a molecular scaffold is a cornerstone of modern medicinal chemistry. This electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the synthesis, biological activities, and structure-activity relationships of a particularly promising class of compounds: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine and its derivatives. These molecules hold considerable potential for the development of novel therapeutics, particularly in the realm of neurological disorders.

Synthesis of the Core Scaffold: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

The synthesis of the parent compound, N-methyl-2-(4-(trifluoromethyl)phenyl)ethan-1-amine, serves as the foundation for generating a library of derivatives. A common synthetic route involves the reductive amination of 4-(trifluoromethyl)phenylacetaldehyde with methylamine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 4-(trifluoromethyl)phenylacetaldehyde (1.0 eq) in methanol (0.2 M), add methylamine (2.0 eq, as a solution in methanol or THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-methyl-2-(4-(trifluoromethyl)phenyl)ethan-1-amine.

Diagram of the Synthetic Pathway

G start 4-(Trifluoromethyl)phenylacetaldehyde + Methylamine imine Imine Intermediate start->imine Methanol, RT product N-methyl-2-(4-(trifluoromethyl)phenyl)ethan-1-amine imine->product Sodium Borohydride

Caption: General synthetic scheme for N-methyl-2-(4-(trifluoromethyl)phenyl)ethan-1-amine.

Biological Activities and Potential Therapeutic Applications

Derivatives of the Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine scaffold have shown promise in several therapeutic areas, most notably as modulators of monoamine neurotransmitter systems.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressants and anti-Parkinson's disease drugs.[1] The structural similarity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine derivatives to known MAO inhibitors suggests their potential in this area.

Experimental Protocol: In Vitro MAO Inhibition Assay

A common method to assess MAO inhibitory activity is a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of MAO activity.[2]

  • Reagent Preparation: Prepare a working solution of the test compound at various concentrations. Prepare assay buffer, substrate (e.g., p-tyramine for both MAO-A and MAO-B), and a detection reagent containing horseradish peroxidase (HRP) and a suitable fluorogenic substrate.[2]

  • Enzyme Incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme to the assay buffer. Add the test compound or a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) and incubate for a defined period.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Add the detection reagent and measure the fluorescence at the appropriate excitation and emission wavelengths. The signal is proportional to the amount of H2O2 produced and thus to the MAO activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Diagram of MAO Inhibition and Neurotransmitter Regulation

G MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites SynapticCleft Increased Neurotransmitter Levels in Synaptic Cleft MAO->SynapticCleft Neurotransmitter Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) Neurotransmitter->MAO Degradation Inhibitor Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine Derivative Inhibitor->MAO Inhibition TherapeuticEffect Potential Therapeutic Effect (e.g., Antidepressant) SynapticCleft->TherapeuticEffect

Caption: Mechanism of action of MAO inhibitors.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating its signal.[3] Inhibition of DAT leads to an increase in extracellular dopamine levels and is a mechanism of action for some psychostimulants and antidepressants.[3] Given the phenethylamine backbone of the target compounds, investigating their interaction with DAT is a logical step.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the core Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine structure can provide valuable insights into the features required for potent and selective biological activity.

Table 1: Hypothetical Structure-Activity Relationship for MAO-B Inhibition

R1 (N-substitution)R2 (Phenyl Ring Substitution)R3 (Ethyl Chain Substitution)MAO-B IC50 (nM)
-CH34-CF3-H150
-H4-CF3-H500
-CH2CH34-CF3-H200
-CH33-CF3-H350
-CH34-Cl-H800
-CH34-CF3α-CH380

This table is a hypothetical representation based on general SAR principles for phenethylamine-based MAO inhibitors and is intended for illustrative purposes.

Key SAR Insights (Hypothetical):

  • N-Methylation: The presence of a methyl group on the nitrogen (R1) appears to be beneficial for MAO-B inhibitory activity compared to the primary amine.

  • Position of the CF3 Group: A trifluoromethyl group at the 4-position of the phenyl ring (R2) seems to be more favorable than at the 3-position.

  • α-Methylation: The introduction of a methyl group on the α-carbon of the ethyl chain (R3) may significantly enhance potency, a common feature in many phenethylamine-based drugs.

Conclusion and Future Directions

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine derivatives represent a promising class of compounds with the potential to modulate key targets in the central nervous system. Their structural similarity to known monoamine oxidase inhibitors and dopamine transporter ligands warrants further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to establish a comprehensive structure-activity relationship. Such studies will be crucial in identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties for development as novel therapeutics for neurological and psychiatric disorders.

References

  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
  • Frontiers. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

  • Springer. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). 2-(1-{6-[(2-[18F]Fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]

Sources

"physicochemical properties of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Introduction

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is a secondary amine featuring a phenylethylamine backbone, a structure common in many biologically active compounds. The presence of a trifluoromethyl group on the phenyl ring is a key feature, as this substituent is known to significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and details the experimental methodologies for their empirical determination. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Identity and Structure

A clear understanding of the molecular structure is the foundation for all physicochemical analysis.

  • Chemical Name: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

  • Molecular Formula: C₁₀H₁₂F₃N

  • Chemical Structure:

    G A B CF3 caption 2D Structure of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

    Caption: 2D Structure of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Key Insights
Molecular Weight 203.20 g/mol Calculated based on the molecular formula (C₁₀H₁₂F₃N).
pKa 9.5 - 10.0The pKa of the primary amine analog, 2-(4-trifluoromethyl-phenyl)-ethylamine, is predicted to be 9.49[1]. The addition of an electron-donating methyl group to the nitrogen is expected to increase the basicity, thus raising the pKa slightly. For comparison, the pKa of 2-phenylethylamine is 9.83[2], and N-methyl-2-phenylethylamine is 10.31[3].
logP (Octanol/Water) 2.5 - 3.0The calculated logP for N-methyl-2-phenylethylamine is 1.9[4]. The trifluoromethyl group is highly lipophilic and is expected to increase the logP value significantly. The primary amine analog, 2-(4-trifluoromethyl-phenyl)-ethylamine, has a calculated XLogP3 of 2.1[5]. N-methylation further increases lipophilicity.
Aqueous Solubility Low to ModerateGiven the predicted logP, the compound is expected to have limited solubility in aqueous media, particularly at neutral pH where it will be predominantly in its protonated, cationic form. Solubility will be pH-dependent, increasing at lower pH values.
Appearance Colorless to light-yellow liquidThe primary amine analog is a liquid[1][6]. N-methylation is unlikely to change the physical state.
Density ~1.1 - 1.2 g/cm³The density of the primary amine analog is reported as 1.186 g/cm³[6]. The addition of a methyl group is not expected to significantly alter this value.

Experimental Determination of Physicochemical Properties

The following section details the standard operating procedures for the experimental verification of the key physicochemical parameters.

Determination of pKa by Potentiometric Titration

This method is considered the gold standard for pKa determination due to its precision and accuracy.[7]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[8][9][10]

Experimental Workflow:

G prep Prepare a ~0.01 M solution of the amine in water cal Calibrate pH meter with standard buffers (pH 4, 7, 10) prep->cal titrate Titrate with standardized 0.1 M HCl cal->titrate record Record pH after each increment of titrant titrate->record plot Plot pH vs. volume of HCl record->plot analyze Determine the inflection point (pKa = pH at 50% neutralization) plot->analyze

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 20 mg of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine and dissolve it in 100 mL of deionized water to create a ~1 mM solution.

  • Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M solution of hydrochloric acid, adding the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the point where 50% of the amine has been neutralized (the midpoint of the steepest part of the titration curve).

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the two phases are separated, and the concentration of the compound in each phase is determined. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow:

G prep Prepare a stock solution of the compound in n-octanol mix Mix with an equal volume of water in a separatory funnel prep->mix shake Shake vigorously for 30 minutes to ensure equilibration mix->shake separate Allow phases to separate shake->separate sample Collect samples from both the n-octanol and aqueous layers separate->sample analyze Quantify the concentration in each phase using UV-Vis or LC-MS sample->analyze calculate Calculate logP = log([octanol]/[water]) analyze->calculate

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the compound in n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of water (pre-saturated with n-octanol).

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow for complete partitioning.

  • Phase Separation: Allow the funnel to stand undisturbed until the n-octanol and aqueous layers have clearly separated.

  • Sampling: Carefully withdraw a sample from each layer.

  • Quantification: Determine the concentration of the compound in each sample using a suitable analytical technique such as UV-Vis spectroscopy (if the compound has a chromophore) or liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Predicted Spectroscopic Profile

The following sections describe the expected spectral characteristics of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons (7.2 - 7.6 ppm): Two doublets are expected for the four protons on the para-substituted phenyl ring, characteristic of an AA'BB' system.

  • Ethyl Chain Protons (2.7 - 3.0 ppm): Two triplets are expected for the two methylene (-CH₂-) groups of the ethyl chain.

  • N-Methyl Protons (2.4 - 2.5 ppm): A singlet corresponding to the three protons of the N-methyl group.

  • N-H Proton (variable): A broad singlet for the amine proton, the chemical shift of which will be concentration and solvent-dependent.

¹³C NMR Spectroscopy
  • Aromatic Carbons (125 - 145 ppm): Four signals are expected for the aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

  • Trifluoromethyl Carbon (~124 ppm): A quartet with a large C-F coupling constant (¹JCF ≈ 270-280 Hz).

  • Ethyl Chain Carbons (35 - 55 ppm): Two signals for the two methylene carbons.

  • N-Methyl Carbon (35 - 40 ppm): A single signal for the N-methyl carbon.

¹⁹F NMR Spectroscopy
  • Trifluoromethyl Group (-60 to -65 ppm): A single sharp peak is expected for the three equivalent fluorine atoms of the CF₃ group, using CFCl₃ as a standard.[11] The exact chemical shift can be influenced by the solvent.

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): A peak at m/z = 203, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the two ethyl carbons, resulting in a stable benzylic cation at m/z = 158 (M - CH₂NHCH₃).

    • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom, resulting in an iminium ion at m/z = 44 (CH₂=NHCH₃⁺).

Conclusion

While direct experimental data for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is sparse, its physicochemical properties can be reliably estimated based on well-understood structure-property relationships and data from analogous compounds. The experimental protocols detailed in this guide provide a clear path for the empirical determination of its pKa and logP, which are critical parameters for assessing its potential as a drug candidate. The predicted spectral data serves as a valuable reference for the structural confirmation and purity assessment of synthesized material.

References

  • Supporting Information for a relevant chemical synthesis. Provided by Google Search.
  • N-Methylbenzeneethanamine | C9H13N | CID 11503. PubChem. Available at: [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
  • Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

  • 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106. PubChem. Available at: [Link]

  • 2-Phenylethylamine. American Chemical Society.
  • Phenethylamine 2-Phenylethylamine. Sigma-Aldrich.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Phenethylamine | C8H11N | CID 1001. PubChem - NIH. Available at: [Link]

  • New Frontiers and Developing Applic
  • Showing Compound 2-Phenylethylamine (FDB010580). FooDB.
  • N-Methylphenethylamine. Wikipedia.
  • Using Benchtop 19F NMR to Evalu
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • 2-(4-Trifluoromethylphenyl)ethylamine 775-00-8. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :...
  • N-Methylphenethylamine, 99%. Fisher Scientific.
  • EPA/NIH Mass Spectral D
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • pKa Data Compiled by R. Williams. ACS, Organic Division. Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. TSAR.
  • N-Methyl-N-nitroso-2-phenylethylamine certified reference m
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
  • N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum. ChemicalBook.
  • N-Methylphenethylamine (hydrochloride) (CAS 4104-43-2). Cayman Chemical.

Sources

An In-depth Technical Guide to the Structural Analogs and Activity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy and Renewed Promise of a Phenethylamine Scaffold

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, widely known as fenfluramine, is a fascinating case study in medicinal chemistry, illustrating the profound impact of subtle structural modifications on pharmacological activity and therapeutic application. Initially developed as an anorectic agent for the treatment of obesity, its journey has been marked by both success and significant safety concerns that led to its withdrawal from the market.[1][2] However, the story of fenfluramine did not end there. A deeper understanding of its complex pharmacology has led to its remarkable repurposing as a valuable treatment for rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[3][4]

This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of fenfluramine and its structural analogs. As senior application scientists, our goal is to not only present established data but also to provide the causal reasoning behind experimental designs and the practical insights necessary for researchers and drug development professionals to navigate this complex chemical space. We will delve into the nuances of how modifications to the trifluoromethylphenyl ring, the ethylamine backbone, and the N-alkyl substituent influence interactions with key biological targets, primarily within the serotonergic system.

This guide is structured to provide a logical and comprehensive workflow, from the foundational chemistry to the preclinical evaluation of these compounds. We will explore detailed synthetic protocols, analyze structure-activity data, and provide step-by-step methodologies for key in vitro and in vivo assays. By understanding the intricate relationship between chemical structure and biological function, researchers can be better equipped to design novel analogs with improved efficacy and safety profiles, unlocking the full therapeutic potential of this versatile phenethylamine scaffold.

The Core Molecule: Understanding Fenfluramine's Multifaceted Pharmacology

Fenfluramine is a racemic mixture of two enantiomers, d-fenfluramine and l-fenfluramine.[5] Its primary mechanism of action involves the release of serotonin (5-hydroxytryptamine, 5-HT) from neuronal stores and the inhibition of its reuptake.[1] This leads to a significant increase in extracellular serotonin levels, which in turn modulates various physiological processes, including appetite and neuronal excitability.[6]

The major active metabolite of fenfluramine is norfenfluramine, which is formed by N-de-ethylation in the liver.[5] Norfenfluramine also contributes significantly to the overall pharmacological profile, exhibiting potent activity as a serotonin releasing agent and as an agonist at several serotonin receptors, particularly the 5-HT2C receptor, which is strongly implicated in appetite suppression.[7] However, its activity at the 5-HT2B receptor has been linked to the serious cardiovascular side effects, including valvular heart disease and pulmonary hypertension, that led to the withdrawal of fenfluramine as an anorectic.[2][8]

The anticonvulsant effects of fenfluramine are also believed to be mediated through its complex serotonergic actions, as well as potential modulation of other neurotransmitter systems.[9] This dual activity profile as both an anorectic and an anticonvulsant highlights the rich and complex pharmacology of this molecule and provides a compelling rationale for the exploration of its structural analogs.

Synthetic Strategies: Building the Trifluoromethyl-Phenethylamine Scaffold

The synthesis of fenfluramine and its analogs typically involves the construction of the core phenethylamine structure followed by N-alkylation. A common and efficient method for the synthesis of racemic fenfluramine is through the reductive amination of 1-(3-trifluoromethylphenyl)propan-2-one.[5][10]

General Synthesis of Fenfluramine via Reductive Amination

This protocol outlines a robust and scalable method for the synthesis of fenfluramine.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, suspend sodium hydroxide in methanol under mechanical agitation.

  • Amine Addition: Slowly add a solution of ethylamine hydrochloride in methanol to the suspension over a period of 30 minutes.

  • Ketone Addition: Following the addition of the amine, introduce 1-(3-trifluoromethyl)phenyl-propan-2-one to the reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature (approximately 20°C) for 4.5 hours.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of sodium borohydride in aqueous sodium hydroxide, ensuring the temperature remains below 10°C.

  • Continued Reaction: After the addition of the reducing agent, allow the reaction to stir at room temperature for an additional 2 hours.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent, such as heptane.

  • Washing: Wash the organic phase multiple times with water to remove any remaining inorganic impurities.

  • Isolation: Concentrate the organic phase under reduced pressure to yield fenfluramine as a free base, which typically presents as a colorless oil.[5]

Causality Behind Experimental Choices:

  • Reductive Amination: This is a highly efficient and widely used method for forming C-N bonds. The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the ketone and amine, which is then reduced by the sodium borohydride to the desired secondary amine.

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, suitable for the reduction of the imine intermediate without affecting the aromatic ring or the trifluoromethyl group.

  • Temperature Control: The initial reaction is carried out at room temperature to allow for the formation of the imine intermediate. The reduction step is performed at a lower temperature to control the reactivity of the sodium borohydride and prevent side reactions.

  • Work-up Procedure: The aqueous work-up is essential to remove the inorganic salts and byproducts from the reaction mixture. The use of a non-polar organic solvent like heptane for extraction ensures efficient separation of the lipophilic product.

Diagram: General Synthetic Pathway for Fenfluramine

G 1-(3-trifluoromethylphenyl)propan-2-one 1-(3-trifluoromethylphenyl)propan-2-one Intermediate_Imine Imine Intermediate (in situ) 1-(3-trifluoromethylphenyl)propan-2-one->Intermediate_Imine Ethylamine Ethylamine Ethylamine->Intermediate_Imine Fenfluramine Fenfluramine Intermediate_Imine->Fenfluramine Sodium Borohydride (Reduction)

Caption: Reductive amination of 1-(3-trifluoromethylphenyl)propan-2-one.

Structure-Activity Relationships (SAR): Unlocking the Secrets of Molecular Design

The biological activity of fenfluramine analogs is highly dependent on their structural features. Systematic modifications of the core scaffold have provided valuable insights into the key determinants of their pharmacological profile.

The Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group at the meta-position of the phenyl ring is a critical feature for the characteristic activity of fenfluramine. This electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the overall lipophilicity of the molecule.

Substitution of the -CF3 group with a pentafluorosulfanyl (-SF5) group, another strongly electron-withdrawing and lipophilic moiety, has been shown to produce analogs with enhanced potency and selectivity at certain serotonin receptors.[11] For instance, the -SF5 analog of fenfluramine displayed significantly enhanced potency at the 5-HT2B, 5-HT2C, and 5-HT6 receptors.[12] This suggests that a highly electron-deficient aromatic ring is favorable for potent interactions with these receptors.

Modifications of the Ethylamine Side Chain

Alterations to the ethylamine side chain can have a profound impact on the selectivity and neurotoxic potential of these compounds. One notable example is the development of 2-aminoindan analogs, where the ethylamine side chain is cyclized into an indan ring system.

  • 5-Trifluoromethyl-2-aminoindan (TAI) and its N-ethyl derivative N-Ethyl-5-trifluoromethyl-2-aminoindan (ETAI) are conformationally restricted analogs of norfenfluramine and fenfluramine, respectively.

  • These indan analogs retain the ability to inhibit serotonin uptake but show reduced efficacy at inhibiting catecholamine uptake compared to their acyclic counterparts.[13]

  • Importantly, TAI and ETAI have demonstrated a reduced neurotoxic potential compared to norfenfluramine and fenfluramine.[13] This reduction in neurotoxicity is a critical consideration in the design of safer serotonergic agents.

  • The 2-aminoindan scaffold has been shown to produce compounds that act as substrate-type monoamine releasers with varying selectivity for the serotonin, dopamine, and norepinephrine transporters.[14]

N-Alkylation and its Influence on Activity

The nature of the substituent on the nitrogen atom plays a crucial role in modulating the activity of these phenethylamines.

  • Norfenfluramine , the N-de-ethylated metabolite of fenfluramine, is a potent serotonin releasing agent and a high-affinity agonist at 5-HT2B and 5-HT2C receptors.[5][7]

  • The N-ethyl group in fenfluramine appears to be optimal for its anorectic and anticonvulsant activities.

  • Systematic variation of the N-alkyl group can influence the selectivity and potency of the analogs.

Table 1: Anticonvulsant Activity of Fenfluramine and its Analogs in the Maximal Electroshock Seizure (MES) and Audiogenic Seizure Models in Mice

CompoundMES ED50 (mg/kg)Audiogenic Seizure ED50 (mg/kg)
d,l-Fenfluramine10.210.2
l-Fenfluramine17.717.7
d,l-Norfenfluramine5.1 - 14.8-
l-Norfenfluramine5.1 - 14.81.2

Data compiled from studies in mice.[15]

This data highlights that l-norfenfluramine is significantly more potent than d,l-fenfluramine and l-fenfluramine in the audiogenic seizure model, suggesting that the N-de-ethylated metabolite and its stereochemistry play a crucial role in the anticonvulsant effects.[15]

Experimental Protocols for Biological Evaluation

To thoroughly characterize the activity of novel fenfluramine analogs, a combination of in vitro and in vivo assays is essential. The following protocols provide a framework for evaluating key pharmacological parameters.

In Vitro Assays

This assay measures the ability of a test compound to inhibit the reuptake of serotonin into presynaptic nerve terminals.

Protocol:

  • Synaptosome Preparation:

    • Homogenize whole rat brain tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1000 x g for 10 minutes to remove large debris.

    • Carefully layer the resulting supernatant onto a 1.2 M sucrose solution and centrifuge at high speed (e.g., 160,000 x g) for 15 minutes.

    • The synaptosomes will be located at the interface of the 0.32 M and 1.2 M sucrose layers. Carefully collect this layer.[16]

    • Wash the synaptosomes by resuspending in a suitable buffer and centrifuging to obtain a pellet.

  • Uptake Assay:

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Henseleit solution) containing an ATP regenerating system.

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle.

    • Initiate the uptake reaction by adding a known concentration of [3H]serotonin.

    • Incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the amount of [3H]serotonin retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific [3H]serotonin uptake.

Causality Behind Experimental Choices:

  • Synaptosomes: These isolated nerve terminals provide a physiologically relevant system to study the function of neurotransmitter transporters in their native membrane environment.[17]

  • Radiolabeled Serotonin: The use of [3H]serotonin allows for sensitive and quantitative measurement of its transport into the synaptosomes.

  • Filtration: Rapid filtration is a standard method to separate the synaptosomes (containing the transported radioligand) from the incubation medium.

  • IC50 Determination: This value provides a quantitative measure of the potency of a compound as an inhibitor of the serotonin transporter.

Diagram: Serotonin Transporter Uptake Assay Workflow

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Homogenize Homogenize Brain Tissue in Sucrose Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Sucrose_Gradient Sucrose Gradient Centrifugation Centrifuge1->Sucrose_Gradient Collect Collect Synaptosome Layer Sucrose_Gradient->Collect Wash Wash and Pellet Synaptosomes Collect->Wash Pre-incubate Pre-incubate Synaptosomes with Test Compound Wash->Pre-incubate Add_Radioligand Add [3H]Serotonin Pre-incubate->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Data_Analysis Data_Analysis Count->Data_Analysis Calculate IC50

Caption: Workflow for a [3H]Serotonin Uptake Assay.

In Vivo Assays

This model is used to evaluate the potential of test compounds to reduce food intake and body weight in an obese state.

Protocol:

  • Induction of Obesity:

    • House mice (e.g., C57BL/6J strain) and feed them a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-15 weeks to induce obesity.[8][18]

    • A control group should be maintained on a standard chow diet.

    • Monitor body weight and food intake regularly.

  • Drug Administration and Monitoring:

    • Once the mice on the HFD have developed a significantly higher body weight compared to the control group, begin administration of the test compounds or vehicle.

    • Administer the compounds daily via a suitable route (e.g., oral gavage or intraperitoneal injection).

    • Continue to monitor daily food intake and body weight for the duration of the study (e.g., 2-4 weeks).

  • Data Analysis:

    • Compare the changes in body weight and food intake between the treatment groups and the vehicle control group.

    • Calculate the percentage of body weight loss and the reduction in caloric intake.

Causality Behind Experimental Choices:

  • High-Fat Diet: This diet mimics the dietary patterns that contribute to obesity in humans and induces a relevant metabolic phenotype in the animals.[19]

  • C57BL/6J Mice: This strain is widely used for DIO studies as they are prone to developing obesity and related metabolic complications on a high-fat diet.

  • Long-term Dosing: Chronic administration of the test compounds is necessary to assess their sustained effects on appetite and body weight, as tolerance can develop to some anorectic agents.

This assay is used to evaluate the effects of test compounds on spontaneous motor activity, which can indicate potential stimulant or sedative side effects.

Protocol:

  • Acclimation:

    • Bring the animals (mice or rats) to the testing room and allow them to acclimate for at least 30-60 minutes before the start of the experiment.[20]

  • Apparatus:

    • Use automated locomotor activity chambers equipped with infrared beams to detect movement.[21] These chambers can measure horizontal activity (ambulation) and vertical activity (rearing).

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • Immediately place each animal individually into a locomotor activity chamber.

    • Record the locomotor activity for a defined period (e.g., 60-120 minutes). Data is typically collected in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

  • Data Analysis:

    • Analyze the total distance traveled, number of horizontal and vertical beam breaks, and the time spent in different zones of the chamber.

    • Compare the activity levels of the drug-treated groups to the vehicle-treated control group.

Causality Behind Experimental Choices:

  • Automated Chambers: These provide an objective and quantitative measure of locomotor activity, minimizing observer bias.[22]

  • Acclimation: This helps to reduce stress and anxiety in the animals, which could otherwise confound the locomotor activity measurements.

  • Time Course Analysis: Recording activity over time allows for the determination of the onset, peak, and duration of the drug's effect on motor activity.

Conclusion and Future Directions

The journey of methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine from a controversial weight-loss drug to a promising anticonvulsant underscores the importance of a deep and nuanced understanding of pharmacology and structure-activity relationships. This guide has provided a comprehensive overview of the synthesis, SAR, and biological evaluation of this fascinating class of compounds.

The key takeaways for researchers and drug development professionals are:

  • The trifluoromethylphenyl moiety is a critical pharmacophore , and modifications to this ring can significantly alter receptor affinity and selectivity.

  • Constraining the conformation of the ethylamine side chain , as seen in the 2-aminoindan analogs, can be a viable strategy to reduce neurotoxicity while retaining desired pharmacological activity.

  • A thorough in vitro and in vivo characterization is essential to build a complete profile of novel analogs, including their effects on serotonin and other monoamine transporters, their activity at various serotonin receptor subtypes, and their in vivo efficacy and safety.

Future research in this area should focus on the design of analogs with improved selectivity profiles. Specifically, developing compounds that retain the beneficial serotonergic activity while minimizing or eliminating agonist activity at the 5-HT2B receptor is a critical goal to avoid the cardiovascular side effects that have plagued earlier generations of these drugs. Furthermore, a more detailed exploration of the SAR for anticonvulsant activity is warranted to develop more potent and safer treatments for severe epilepsy.

By leveraging the knowledge outlined in this guide, the scientific community can continue to build upon the legacy of fenfluramine and develop new and improved therapeutics for a range of challenging medical conditions.

References

  • Fenfluramine Hydrochloride. (2021). In New Drug Approvals. Retrieved from [Link]

  • Colman, E. (2005). Anorectics on trial: a half century of federal regulation of prescription appetite suppressants. Annals of Internal Medicine, 143(5), 380-385. Retrieved from [Link]

  • Nichols, D. E., Marona-Lewicka, D., Huang, X., & Johnson, M. P. (1998). Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential. Pharmacology, biochemistry, and behavior, 59(3), 709–715. Retrieved from [Link]

  • Bialer, M., Johannessen, S. I., Koepp, M. J., Moshé, S. L., Perucca, E., & Tomson, T. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. International journal of molecular sciences, 25(2), 2522. Retrieved from [Link]

  • Jones, E. A., & Gaginella, T. S. (1991). Bioassay of serotonin on rat stomach strip by three point assay method. RJPT SimLab. Retrieved from [Link]

  • Genton, P., & Gelisse, P. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Epilepsia, 59(5), 947-956. Retrieved from [Link]

  • U.S. Patent No. 10,947,183 B2. (2021). Fenfluramine compositions and methods of preparing the same.
  • Zhang, J. J., & Kong, Q. (2017). Locomotor activity: A distinctive index in morphine self-administration in rats. PloS one, 12(4), e0174272. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Li, J., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Neurochemical Research, 46(9), 2249–2261. Retrieved from [Link]

  • Simmler, L. D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS chemical neuroscience, 10(3), 1469–1478. Retrieved from [Link]

  • Denis, R. G. P., et al. (2018). Diet-induced obesity murine model. protocols.io. Retrieved from [Link]

  • Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic & medicinal chemistry, 15(21), 6659–6666. Retrieved from [Link]

  • Jordan, B. A. (2013). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Serotonin releasing agent – Knowledge and References. Retrieved from [Link]

  • U.S. Patent Application Publication No. US 2018/0208543 A1. (2018). New method for synthesis of fenfluramine, and new compositions comprising it.
  • Sankar, R. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of central nervous system disease, 14, 11795735221116467. Retrieved from [Link]

  • Buettner, R., Schölmerich, J., & Bollheimer, L. C. (2007). High-fat diets: modeling the metabolic disorders of human obesity in rodents. Obesity (Silver Spring, Md.), 15(4), 798–808. Retrieved from [Link]

  • PubChem. (n.d.). Fenfluramine. National Center for Biotechnology Information. Retrieved from [Link]

  • Maurice, T., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Epilepsia, 59(5), 947-956. Retrieved from [Link]

  • U.S. Patent No. 2,408,345. (1946). Alpha,alpha-dimethyl-beta-phenylethylamine.
  • Hyttel, J. (1982). Labeling in vivo of serotonin uptake sites in rat brain after administration of [3H]cyanoimipramine. Journal of neurochemistry, 38(6), 1563–1568. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology & therapeutics, 95(1), 73–88. Retrieved from [Link]

  • Leigh, S. J., Kendig, M. D., & Morris, M. J. (2022). Palatable Western-style Cafeteria Diet as a Reliable Method for Modeling Diet-induced Obesity in Rodents. Journal of visualized experiments : JoVE, (185), 10.3791/60262. Retrieved from [Link]

  • Li, X., et al. (2022). Novel weight loss diet attenuates dietary-induced obesity in mice and might correlate with altered gut microbiota and metabolite profiles. Frontiers in nutrition, 9, 1018697. Retrieved from [Link]

  • van der Maas, M., et al. (2022). Therapeutic drug monitoring of fenfluramine in clinical practice: Pharmacokinetic variability and impact of concomitant antiseizure medications. Epilepsia, 63(1), 186–196. Retrieved from [Link]

  • Serotonin releasing agent. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Upadhyay, K., et al. (2025). Synthesis of Phentermine and its Derivatives. Current Organic Synthesis, 22. Retrieved from [Link]

  • Serotonin releasing agent. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic & medicinal chemistry, 15(21), 6659–6666. Retrieved from [Link]

  • Bevins, R. A., & Bardo, M. T. (1994). The effects of repeated opioid administration on locomotor activity: I. Opposing actions of mu and kappa receptors. The Journal of pharmacology and experimental therapeutics, 268(1), 1045–1051. Retrieved from [Link]

  • Diksic, M., et al. (1995). DL-fenfluramine increases the 5-HT synthesis rate in the terminals while decreasing it in the cell bodies of the rat brain. Brain research, 674(1), 151–158. Retrieved from [Link]

  • CN103992228A - Synthesis method of phentermine hydrochloride - Google Patents. (2014).
  • Singh, R., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2113. Retrieved from [Link]

  • U.S. Patent Application Publication No. US 2018/0208543 A1. (2018). New method for synthesis of fenfluramine, and new compositions comprising it.
  • Szałach, A., et al. (2020). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 25(22), 5434. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Stability of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (Fenfluramine)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Modern Perspective on a Re-emerging Therapeutic

Once relegated to the annals of pharmacotherapy due to cardiovascular concerns, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, or Fenfluramine (FFA), has found a new therapeutic purpose in the management of rare and severe forms of epilepsy, such as Dravet and Lennox-Gastaut syndromes.[1] This resurgence necessitates a renewed and rigorous understanding of its metabolic fate. For drug development professionals, a comprehensive grasp of FFA's in vitro metabolic stability is not merely an academic exercise; it is a cornerstone for predicting its pharmacokinetic profile, anticipating drug-drug interactions (DDIs), and ultimately ensuring patient safety. This guide provides a detailed examination of the principles, experimental design, and practical execution of in vitro metabolic stability studies for Fenfluramine, grounded in current regulatory expectations and field-proven methodologies.

The Metabolic Landscape of Fenfluramine: A Multi-Pathway Journey

Fenfluramine is extensively metabolized, primarily in the liver, with its major metabolic pathway being N-deethylation to form the active metabolite, norfenfluramine (norFFA).[2][3] This conversion is critical as norFFA itself possesses significant pharmacological activity. The biotransformation of FFA is a classic example of multi-enzyme catalysis, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2][4]

Understanding the key players in FFA metabolism is paramount for predicting potential DDIs. Co-administration of drugs that inhibit or induce these enzymes can significantly alter the plasma concentrations of FFA and norFFA, leading to either sub-therapeutic effects or toxicity.

Key Cytochrome P450 Isoforms in Fenfluramine Metabolism

In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified the following isoforms as major contributors to Fenfluramine metabolism:

  • Primary Metabolizing Enzymes:

    • CYP2D6

    • CYP2B6

    • CYP1A2

    • CYP2C19

  • Secondary Contributing Enzymes:

    • CYP2C9

    • CYP3A4[2][4]

The involvement of multiple CYPs suggests that the complete inhibition of FFA metabolism by a single co-administered drug is unlikely. However, potent inhibitors or inducers of several of these pathways could necessitate dose adjustments.[5]

Experimental Design: A Framework for Robust In Vitro Metabolic Stability Assessment

The design of an in vitro metabolic stability study for Fenfluramine should be guided by the principles of scientific rigor and regulatory compliance, as outlined by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] The overarching goal is to determine the rate at which FFA is metabolized by liver enzymes, typically expressed as intrinsic clearance (CLint).

Selection of the In Vitro Test System

The choice of the in vitro system is a critical decision that influences the scope and interpretation of the results.

Test System Description Advantages for Fenfluramine Studies Limitations
Human Liver Microsomes (HLM) Subcellular fraction containing CYP enzymes and other membrane-bound enzymes.High concentration of CYPs, cost-effective, well-characterized. Ideal for studying Phase I metabolism of FFA.Lacks cytosolic enzymes and cofactors for some Phase II reactions.
Human Liver S9 Fraction Supernatant fraction containing both microsomal and cytosolic enzymes.Broader range of metabolic enzymes compared to microsomes.Lower concentration of CYPs compared to microsomes.
Cryopreserved Human Hepatocytes Intact liver cells containing a full complement of metabolic enzymes and cofactors.Provides a more physiologically relevant system, encompassing uptake, metabolism (Phase I and II), and efflux.Higher cost, greater inter-individual variability.
Recombinant Human CYP Enzymes Individual CYP isoforms expressed in a cellular system (e.g., insect cells).Allows for the precise determination of the contribution of each CYP isoform to FFA metabolism.Does not account for the interplay between different enzymes.

For a comprehensive assessment of Fenfluramine's metabolic stability, a tiered approach is recommended, starting with HLM for initial clearance determination and reaction phenotyping, followed by studies with recombinant CYPs to dissect the roles of individual enzymes.

Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates a typical workflow for determining the in vitro metabolic stability of Fenfluramine in human liver microsomes.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_ffa Prepare Fenfluramine Stock Solution pre_incubation Pre-incubate HLM and Fenfluramine at 37°C prep_ffa->pre_incubation prep_hlm Prepare Human Liver Microsomes prep_hlm->pre_incubation prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubation->start_reaction time_points Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Quench Reaction with Cold Acetonitrile time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing and Calculation of CLint lcms_analysis->data_processing

Experimental workflow for Fenfluramine metabolic stability assay.

Detailed Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for conducting in vitro metabolic stability and reaction phenotyping studies for Fenfluramine.

Protocol 1: Determination of Intrinsic Clearance in Human Liver Microsomes

Objective: To determine the rate of metabolic depletion of Fenfluramine in a pooled human liver microsomal preparation.

Materials:

  • Fenfluramine hydrochloride

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of Fenfluramine in a suitable solvent (e.g., DMSO) and serially dilute to working concentrations.

    • Thaw the human liver microsomes on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and Fenfluramine solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard to quench the reaction.

  • Sample Processing:

    • Seal the quenching plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining Fenfluramine concentration at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of Fenfluramine remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Protocol 2: Reaction Phenotyping with Recombinant Human CYPs

Objective: To identify the specific CYP isoforms responsible for Fenfluramine metabolism.

Procedure:

This protocol follows the same general principles as Protocol 1, with the following key modifications:

  • Instead of pooled human liver microsomes, individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2D6, CYP2C19, CYP2C9, and CYP3A4) are used.

  • The concentration of each recombinant enzyme should be optimized to ensure measurable metabolism within the incubation period.

  • A control incubation with a mock-transfected or insect cell control preparation lacking the CYP enzyme is essential to account for any non-enzymatic degradation.

The disappearance of Fenfluramine in the presence of each active recombinant CYP enzyme indicates the involvement of that isoform in its metabolism.

Bioanalytical Methodology: Precise Quantification of Fenfluramine and Norfenfluramine

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of Fenfluramine and its metabolite, norfenfluramine, in in vitro matrices.[8][9]

Sample Preparation

The most common sample preparation technique for in vitro metabolism samples is protein precipitation.[8] This involves the addition of a cold organic solvent, such as acetonitrile, to the reaction mixture to denature and precipitate the microsomal proteins. Subsequent centrifugation separates the protein-free supernatant containing the analytes of interest.

LC-MS/MS Conditions

A robust LC-MS/MS method for the analysis of Fenfluramine and norfenfluramine would typically involve:

Parameter Typical Conditions
Chromatographic Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A linear gradient from low to high organic content
Flow Rate 0.3-0.5 mL/min
Ionization Mode Positive electrospray ionization (ESI+)
Mass Spectrometry Triple quadrupole mass spectrometer
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

  • Fenfluramine: The precursor ion (Q1) would be the protonated molecule [M+H]⁺, and the product ion (Q3) would be a characteristic fragment ion.

  • Norfenfluramine: Similar to Fenfluramine, the MRM transition would be based on its protonated molecule and a stable fragment ion.

  • Internal Standard: A stable isotope-labeled analogue of Fenfluramine or a structurally similar compound with distinct MRM transitions is ideal.

Data Interpretation and Reporting

The results of the in vitro metabolic stability studies should be presented in a clear and concise manner, including tables summarizing the calculated parameters and graphs illustrating the time-dependent depletion of Fenfluramine.

Quantitative Data Summary
Parameter Fenfluramine Reference
In Vitro t½ (Human Liver S9) > 120 min[5]
Primary Metabolizing rCYPs (% Disappearance) CYP2D6 (59-97%), CYP2C19 (49-50%), CYP1A2 (22-23%), CYP2B6 (10-21%)[5]
Plasma Protein Binding Approximately 50%[10]
In Vitro to In Vivo Extrapolation (IVIVE)

The intrinsic clearance values obtained from in vitro studies can be used to predict the in vivo hepatic clearance of Fenfluramine.[11][12] This process, known as in vitro to in vivo extrapolation (IVIVE), involves scaling the in vitro data using physiological parameters of the liver. While a detailed discussion of IVIVE is beyond the scope of this guide, it represents a critical step in translating in vitro findings to a clinical context.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the in vitro metabolic stability of Fenfluramine is indispensable for its continued development and safe clinical use. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to design, execute, and interpret these critical studies. By elucidating the metabolic pathways and identifying the key enzymes involved, we can better predict Fenfluramine's pharmacokinetic behavior, anticipate potential drug-drug interactions, and ultimately contribute to the optimization of its therapeutic application in vulnerable patient populations.

References

  • Boyd, B., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(3), e00959. Available at: [Link]

  • Rothman, R. B., et al. (2002). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of Pharmacology and Experimental Therapeutics, 300(2), 593-600. Available at: [Link]

  • Boyd, B., et al. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 10(3), e00959. Available at: [Link]

  • Sourbron, J., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. CNS Drugs, 36(8), 815-831. Available at: [Link]

  • Altasciences. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using Supported Liquid Extraction. Available at: [Link]

  • Grosso, S., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Pharmacology, 14, 1168515. Available at: [Link]

  • Iannone, M., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 245, 116174. Available at: [Link]

  • de Vignemont, A. L., et al. (2025). Main pathway of metabolism of fenfluramine. ResearchGate. Available at: [Link]

  • Boyd, B., et al. (2024). Effect of Hepatic Impairment on the Pharmacokinetics of Fenfluramine and Norfenfluramine. Clinical Pharmacokinetics, 63(3), 325-336. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies: Guidance for Industry. Available at: [Link]

  • Wetmore, B. A. (2015). Quantitative in vitro-to-in vivo extrapolation in a high-throughput environment. Toxicology, 332, 84-93. Available at: [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available at: [Link]

  • American Epilepsy Society. (2023). Pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with lennox-gastaut syndrome. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2305. Available at: [Link]

  • Jones, R. D., et al. (2021). In Vitro-In Vivo Extrapolation and Hepatic Clearance-Dependent Underprediction. Drug Metabolism and Disposition, 49(11), 1007-1015. Available at: [Link]

  • Guerrini, R., et al. (2023). Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. Neuropsychiatric Disease and Treatment, 19, 2013-2026. Available at: [Link]

Sources

A Technical Guide to the Pharmacokinetic Profiling of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine: A Strategic Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from discovery to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive, in-depth framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the novel compound, methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. While specific data for this molecule is not yet in the public domain, this document outlines the strategic and methodological approach that a drug development professional would employ to generate and interpret its pharmacokinetic data. We will delve into the rationale behind experimental choices, from early in silico and in vitro profiling to definitive in vivo studies, and provide actionable protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust pharmacokinetic understanding of novel small molecules.

Introduction: Deconstructing Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine for Pharmacokinetic Assessment

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is a small molecule with distinct structural features that are anticipated to influence its pharmacokinetic behavior. The presence of a basic secondary amine suggests a potential for good solubility at physiological pH and susceptibility to metabolism by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes. The trifluoromethyl group on the phenyl ring is a common bioisostere in medicinal chemistry, known to enhance metabolic stability and potentially impact protein binding. A comprehensive evaluation of the interplay between these structural motifs is essential for predicting the compound's in vivo disposition.

The primary objective of the pharmacokinetic studies outlined herein is to construct a detailed ADME profile of methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. This profile will enable us to:

  • Determine its oral bioavailability and dose-concentration relationship.

  • Predict its distribution into various tissues.

  • Identify its major metabolic pathways and potential for drug-drug interactions.

  • Understand its routes of elimination from the body.

This foundational knowledge is paramount for informed decision-making in lead optimization, preclinical safety assessment, and clinical trial design.

Early ADME Profiling: In Silico and In Vitro Characterization

The initial phase of pharmacokinetic assessment focuses on rapid, high-throughput methods to predict the compound's behavior in vivo.

In Silico ADME Prediction

Computational models provide a valuable first pass at estimating the pharmacokinetic properties of a novel compound. These models can predict a range of parameters, including solubility, permeability, plasma protein binding, and potential for CYP inhibition. While not a substitute for experimental data, in silico predictions help to prioritize compounds and anticipate potential liabilities. For a compound like methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, models can offer insights into its lipophilicity (logP) and topological polar surface area (TPSA), which are key determinants of oral absorption.[1]

In Vitro Experimental Assays
  • Solubility: The aqueous solubility of the compound is determined at various pH values (e.g., 2.0, 5.0, and 7.4) to mimic the conditions of the gastrointestinal tract and systemic circulation. Poor solubility can be a major hurdle for oral absorption.

  • Permeability: The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption. This assay measures the rate of transport of the compound across a monolayer of human intestinal epithelial cells.

The metabolic stability of methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is assessed using liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, dog, human). These systems contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time provides an indication of its intrinsic clearance. The trifluoromethyl group may confer some resistance to oxidative metabolism.[2]

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues and metabolizing enzymes. Equilibrium dialysis or ultracentrifugation methods are employed to determine the fraction of the compound bound to plasma proteins.

It is crucial to evaluate the potential for methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine to inhibit or induce major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[3] CYP inhibition can lead to clinically significant drug-drug interactions. Assays using recombinant human CYP enzymes or human liver microsomes are performed to determine the IC50 values for each isoform.

In Vivo Pharmacokinetic Studies in Preclinical Species

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole-animal system. Rodents, typically rats or mice, are the standard initial species for these studies.

Study Design and Dosing
  • Routes of Administration: The compound is administered via both intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

  • Dose Selection: Dose levels are selected based on the compound's potency and any available toxicology data.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose to capture the absorption, distribution, and elimination phases.

Bioanalytical Method Development and Validation

A robust and sensitive analytical method is essential for the accurate quantification of methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[4][5][6] The method must be validated according to regulatory guidelines for accuracy, precision, linearity, and stability.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Elimination half-lifeDetermines the dosing interval.
CL ClearanceMeasures the efficiency of drug removal from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Metabolism and Excretion

Understanding how a drug is metabolized and eliminated is critical for predicting its safety and potential for drug-drug interactions.

Metabolite Identification

In vivo samples (plasma, urine, and feces) are analyzed using high-resolution mass spectrometry to identify the major metabolites of methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. Potential metabolic pathways for this compound include:

  • N-demethylation: Removal of the methyl group from the amine.

  • Oxidative deamination: Conversion of the amine to a ketone or carboxylic acid, a common pathway for phenethylamines.[7]

  • Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • Metabolism of the trifluoromethyl group: While generally stable, this group can undergo metabolism in some cases.

Excretion Studies

Mass balance studies, often using a radiolabeled version of the compound, are conducted to determine the primary routes of excretion (urine and feces) and to ensure that all metabolites have been accounted for.

Visualizing Key Processes and Workflows

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis Dose_Formulation Dose Formulation and Analysis Dosing Dosing (IV & PO) Dose_Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Reporting Final Report Generation PK_Analysis->Reporting G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine N_Demethylation N-Demethylation Parent->N_Demethylation Deamination Oxidative Deamination Parent->Deamination Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Excretion Excretion (Urine/Feces) N_Demethylation->Excretion Deamination->Excretion Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for the parent compound.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

The comprehensive pharmacokinetic characterization of methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, as outlined in this guide, provides the critical data necessary for its continued development. By integrating the results from in silico, in vitro, and in vivo studies, we can build a robust understanding of the compound's ADME properties. This knowledge is not only fundamental to assessing its potential as a drug candidate but also to designing safe and effective clinical studies. The systematic approach detailed herein ensures that all critical pharmacokinetic questions are addressed, thereby de-risking the development process and maximizing the probability of success.

References

  • Wang, J., et al. (2015). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications - American Chemical Society. Available at: [Link]

  • Green, R. H., et al. (2009). Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • Li, J., et al. (2007). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. ResearchGate. Available at: [Link]

  • Iqbal, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Eurofins. Analytical Method Summaries. Available at: [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PMC - PubMed Central. Available at: [Link]

  • de Oliveira, V. M., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC - NIH. Available at: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Li, J., et al. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. PubMed. Available at: [Link]

  • Daughton, C. G. (2004). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2008). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf - NIH. Available at: [Link]

  • Ferrazzano, L., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. PMC - NIH. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2000). 7. ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Strolin Benedetti, M., & Dostert, P. (1994). Metabolism of Monoamine Oxidase Inhibitors. PMC - PubMed Central - NIH. Available at: [Link]

  • Li, Y., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]

  • Han, B., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. Available at: [Link]

Sources

"potential therapeutic targets of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Therapeutic Potential and Target Validation of M-TFPEA

Prepared by: Senior Application Scientist, Advanced Neurotherapeutics Division

Abstract: This document provides an in-depth technical analysis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, hereafter referred to as M-TFPEA. While M-TFPEA is a specific chemical entity, its structural characteristics—a phenethylamine backbone with N-methylation and a para-trifluoromethyl group—strongly suggest a pharmacological profile centered on the modulation of monoamine neurotransmitter systems, particularly serotonin. This guide synthesizes existing knowledge from structurally analogous compounds to infer the mechanism of action, propose primary therapeutic targets, and outline a comprehensive preclinical validation workflow for researchers and drug development professionals. The primary focus is on its potential as a novel therapeutic for treatment-resistant epileptic encephalopathies, such as Dravet and Lennox-Gastaut syndromes.

Introduction and Rationale

The compound Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (M-TFPEA) belongs to the substituted phenethylamine class of molecules.[1] This class is a foundational scaffold in neuropharmacology, giving rise to a wide array of central nervous system (CNS) active agents. The specific substitutions on the M-TFPEA structure provide critical insights into its potential biological activity:

  • Phenethylamine Core: The base structure mimics endogenous monoamine neurotransmitters like dopamine and norepinephrine.

  • Para-Trifluoromethyl (-CF3) Group: The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, increase brain penetration, and often, to confer selectivity towards the serotonin system.[2][3][4]

  • N-Methyl Group: Methylation of the primary amine can alter the compound's affinity and efficacy at monoamine transporters and receptors.

Given these features, M-TFPEA is hypothesized to function as a potent serotonin releasing agent (SRA) . SRAs induce the non-exocytotic release of serotonin from presynaptic neurons, significantly increasing its concentration in the synaptic cleft.[5][6] This mechanism is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which only block the reabsorption of serotonin.

This profile makes M-TFPEA a compelling candidate for neurological disorders where serotonergic dysregulation is a key pathological feature. Notably, the repurposed SRA, fenfluramine, has demonstrated significant efficacy in reducing seizure frequency in severe childhood epilepsies.[7][8] This precedent provides a strong rationale for investigating M-TFPEA for similar indications.

Inferred Mechanism of Action

Based on its structural analogy to potent SRAs like fenfluramine, the primary mechanism of action for M-TFPEA is predicted to be the induction of serotonin release via the serotonin transporter (SERT).[5][9]

The proposed pathway involves:

  • SERT Binding and Transport: M-TFPEA is taken up into the presynaptic neuron by SERT.

  • Vesicular Disruption: Once inside the neuron, M-TFPEA disrupts the proton gradient of synaptic vesicles, causing serotonin to be released into the cytoplasm.

  • Transporter Reversal: The elevated cytoplasmic serotonin concentration causes SERT to reverse its direction of transport, releasing serotonin into the synaptic cleft.

This surge in synaptic serotonin is expected to modulate neuronal excitability through various postsynaptic serotonin receptors. For its potential anti-convulsant effects, agonism at the 5-HT1D, 5-HT2A, and 5-HT2C receptors is thought to be particularly relevant.[9] Additionally, some evidence suggests that SRAs may enhance GABAergic neurotransmission, further contributing to an anti-seizure effect.[10]

M-TFPEA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Transporter M_TFPEA_cyto M-TFPEA (Cytoplasmic) SERT->M_TFPEA_cyto Serotonin_ext Serotonin (5-HT) SERT->Serotonin_ext Vesicle Synaptic Vesicle (Stores 5-HT) Serotonin_cyto 5-HT (Cytoplasmic) Vesicle->Serotonin_cyto 2. Vesicular Release M_TFPEA_cyto->Vesicle Disrupts Gradient Serotonin_cyto->SERT 3. Reversal M_TFPEA_ext M-TFPEA M_TFPEA_ext->SERT 1. Uptake Receptor 5-HT Receptors (5-HT1D, 2A, 2C) Serotonin_ext->Receptor 4. Binding Effect Modulation of Neuronal Excitability (Anti-convulsant Effect) Receptor->Effect

Caption: Inferred mechanism of M-TFPEA as a serotonin releasing agent.

Potential Therapeutic Targets and Indications

The primary therapeutic targets for M-TFPEA are severe, treatment-resistant epileptic encephalopathies.

  • Dravet Syndrome (DS): A severe form of epilepsy beginning in infancy, often caused by mutations in the SCN1A gene.[11] Patients with Dravet syndrome have shown significant clinical improvement with fenfluramine treatment.[12]

  • Lennox-Gastaut Syndrome (LGS): Characterized by multiple seizure types and cognitive impairment, LGS is another debilitating childhood epilepsy where fenfluramine has proven effective.[7][9]

The rationale for targeting these conditions is the robust clinical validation of the SRA mechanism in these specific patient populations. M-TFPEA, as a potentially novel SRA, could offer an alternative or improved therapeutic option.

Other potential, though secondary, indications for SRAs include various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder.[5][6][13] However, the development focus should remain on the more validated epilepsy indications.

A critical consideration is the potential for off-target effects, particularly agonism at the 5-HT2B receptor .[5] Chronic activation of this receptor is linked to valvular heart disease and pulmonary hypertension, the adverse effects that led to the withdrawal of fenfluramine as an appetite suppressant.[14][15][16] Therefore, a key aspect of M-TFPEA's development will be to assess its activity at this receptor. An ideal candidate would be a potent SRA with minimal or no 5-HT2B agonist activity.

Preclinical Validation Workflow

A rigorous preclinical development program is essential to characterize the efficacy and safety of M-TFPEA.[17][18] The workflow should proceed in a staged manner, from in vitro characterization to in vivo disease models.

Preclinical_Validation_Workflow cluster_1 cluster_2 cluster_3 A Phase 1: In Vitro Pharmacological Profiling B Phase 2: In Vivo Pharmacokinetics & Safety A->B Favorable Profile A1 SERT Release/Uptake Assays A->A1 C Phase 3: In Vivo Efficacy in Disease Models B->C Acceptable PK/Safety B1 Rodent PK Studies (IV, PO) B->B1 D IND-Enabling Toxicology Studies C->D Demonstrated Efficacy C1 Dravet Syndrome Model (e.g., Scn1a+/- Mouse) C->C1 A2 Receptor Binding Panel (esp. 5-HT2B) A3 hERG Channel Assay B2 Acute Toxicity C2 LGS Model (e.g., Kindling Models)

Caption: High-level preclinical validation workflow for M-TFPEA.
In Vitro Pharmacological Profiling

The initial phase focuses on characterizing the molecular interactions of M-TFPEA.

Table 1: Key In Vitro Assays and Target Parameters

Assay TypeObjectiveKey ParametersTarget Profile
SERT Uptake/Release Assay Confirm SERT-mediated activityIC50 (inhibition), EC50 (release)Potent activity (nM range)
Receptor Binding Panel Assess selectivity and off-target risksKi at various receptorsHigh selectivity for SERT; Low affinity for 5-HT2B (Ki > 1µM)
5-HT2B Functional Assay Quantify functional agonism at 5-HT2BEC50, EmaxNo or very low agonist activity
hERG Channel Assay Assess risk of cardiac arrhythmiaIC50IC50 > 10µM

Protocol 1: [³H]Serotonin Release Assay in Rat Brain Synaptosomes

This "gold standard" assay directly measures the ability of M-TFPEA to induce serotonin release.[19]

  • Preparation: Isolate synaptosomes from rat brain tissue (e.g., hippocampus or cortex) via differential centrifugation.[20]

  • Loading: Incubate synaptosomes with [³H]Serotonin to allow for uptake and vesicular storage.

  • Treatment: Expose the loaded synaptosomes to a range of M-TFPEA concentrations.

  • Measurement: After a set incubation period, separate the synaptosomes from the supernatant. Measure the amount of [³H]Serotonin released into the supernatant using liquid scintillation counting.

  • Analysis: Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal effect).

In Vivo Efficacy Models

Once a favorable in vitro profile is established, efficacy must be demonstrated in relevant animal models of the target diseases.[21]

Protocol 2: Efficacy Testing in a Dravet Syndrome Mouse Model (Scn1a+/-)

The Scn1a+/- mouse model recapitulates key features of Dravet syndrome, including spontaneous seizures and temperature-induced (hyperthermic) seizures.[11][22]

  • Animal Model: Use heterozygous Scn1a+/- mice and wild-type littermates as controls.

  • Drug Administration: Administer M-TFPEA or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) based on pharmacokinetic data.

  • Seizure Induction: For hyperthermic seizure testing, gradually increase the core body temperature of the mice and record the temperature at which a seizure occurs.

  • Monitoring: For spontaneous seizures, use continuous video-EEG monitoring to record seizure frequency and duration over an extended period (e.g., 24-48 hours).

  • Endpoint: The primary endpoint is a statistically significant increase in the temperature threshold for hyperthermic seizures and/or a reduction in the frequency of spontaneous seizures in the M-TFPEA treated group compared to the vehicle group.

Table 2: Hypothetical Efficacy Data in Scn1a+/- Mouse Model

Treatment GroupNMean Hyperthermic Seizure Threshold (°C) ± SEM% Change from Vehicle
Vehicle Control1240.8 ± 0.2-
M-TFPEA (10 mg/kg)1241.9 ± 0.3+2.7%
M-TFPEA (30 mg/kg)1242.8 ± 0.2**+4.9%
p < 0.05, **p < 0.01 vs. Vehicle Control

Conclusion and Future Directions

The structural characteristics of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine strongly support its investigation as a novel serotonin releasing agent. The precedent set by fenfluramine provides a clear clinical and regulatory path, with primary therapeutic targets in Dravet syndrome and Lennox-Gastaut syndrome. The critical hurdle for M-TFPEA will be to demonstrate a potent SRA profile combined with a superior safety profile, specifically a lack of significant 5-HT2B receptor agonism. The preclinical workflow detailed in this guide provides a robust framework for validating its therapeutic potential and advancing it toward clinical development.

References

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.
  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology & Therapeutics.
  • Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved January 27, 2026.
  • Epilepsy Natural Animal Model. (2020). One Health Institute.
  • The basics of preclinical drug development for neurodegenerative disease indic
  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms? PMC.
  • Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome. (2025). PMC.
  • Serotonin releasing agent. (n.d.). In Wikipedia. Retrieved January 27, 2026.
  • Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors. (2009). PubMed.
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central.
  • Everything you need to know about the 5-HT2B receptor. (2022). REPROCELL.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC.
  • 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE. (n.d.). ChemicalBook.
  • What are 5-HT2B receptor agonists and how do they work? (2024).
  • Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. (2022). MDPI.
  • Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening. (2018). Frontiers.
  • SERT Transporter Assay. (n.d.). BioIVT.
  • 2-[4-(Trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride. (n.d.). Chem-Impex.
  • Serotonin-releasing agents with reduced off-target effects. (n.d.). PubMed.
  • 5-HT2B receptor. (n.d.). In Wikipedia. Retrieved January 27, 2026.
  • Novel therapeutic options for Dravet and Lennox-Gastaut syndrome. (n.d.). Taylor & Francis.
  • M. Scott Perry, MD: Clinical Experience With Fenfluramine in Dravet Syndrome. (2020). NeurologyLive.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
  • Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening. (2018). PubMed.

Sources

"Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine discovery and development history"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Predicted Pharmacology of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Introduction: The Strategic Role of Fluorination in Phenethylamine Design

The substituted phenethylamines represent a vast and pharmacologically significant class of compounds, forming the structural backbone for many endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic central nervous system (CNS) agents.[1][2] The core structure, a phenyl ring connected to an amino group by a two-carbon chain, is a privileged scaffold for interacting with monoamine systems in the brain.[1] Strategic modification of this scaffold is a cornerstone of modern medicinal chemistry.

One of the most impactful strategies in contemporary drug design is the introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group.[3] The CF3 group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding affinities at biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, which can enhance a drug's half-life and bioavailability.[4] In the context of phenethylamines, trifluoromethylation has been shown to enhance and prolong psychoactive effects.[5]

This guide provides a detailed technical overview of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine , a specific N-methylated, trifluoromethyl-substituted phenethylamine. While not a widely commercialized drug, its structure embodies key principles of neuropharmacological design. We will explore its rational synthesis, predict its pharmacological profile based on its structural congeners, and discuss its potential as a research tool or a scaffold for future drug development.

Chemical Profile and Synthesis

The subject of this guide, also known as N-methyl-2-(4-(trifluoromethyl)phenyl)ethan-1-amine, is a derivative of the parent compound 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine.[6] The addition of a methyl group to the terminal amine (N-methylation) is a common tactic in medicinal chemistry to modulate receptor selectivity and pharmacokinetics.[7]

Physicochemical Properties

A summary of the key computed properties for the parent amine and the N-methylated target compound is presented below.

Property2-[4-(Trifluoromethyl)phenyl]ethan-1-amineMethyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (Predicted)Reference
Molecular Formula C9H10F3NC10H12F3N[6][8]
Molecular Weight 189.18 g/mol 203.20 g/mol [6][8]
XLogP3-AA 2.22.5[6][8]
Hydrogen Bond Donor Count 21[6][8]
Hydrogen Bond Acceptor Count 11[6][8]
Synthetic Workflow: Reductive Amination

The most direct and common method for the synthesis of N-methylamines from their primary amine precursors is reductive amination. This process involves the formation of an imine intermediate with formaldehyde, followed by its reduction to the secondary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-(4-(Trifluoromethyl)phenyl)ethanamine C Imine Intermediate + H2O A->C Reaction in Methanol B Formaldehyde (CH2O) B->C E Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (Final Product) C->E Reduction D Sodium Borohydride (NaBH4) D->E

Synthetic workflow for N-methylation via reductive amination.
Detailed Experimental Protocol: Synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

This protocol describes a standard laboratory procedure for the N-methylation of 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine.

Materials:

  • 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine (1.0 eq)

  • Aqueous Formaldehyde (37% solution, 1.1 eq)

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Imine Formation: To the stirred, cooled solution, add aqueous formaldehyde dropwise. Allow the reaction to stir at 0 °C for 1 hour. The formation of the intermediate imine occurs during this step.

  • Reduction: While maintaining the temperature at 0 °C, slowly add sodium borohydride to the reaction mixture in small portions. Caution: Hydrogen gas evolution will occur.

  • Reaction Completion: After the addition of NaBH4 is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography to yield the final product, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine.

Predicted Pharmacological Profile

The pharmacological activity of this compound can be inferred from its structural relationship to known psychoactive molecules. It is a monoamine neurotransmitter, and its activity is likely centered on the modulation of serotonin, dopamine, and norepinephrine systems.[9]

Mechanism of Action: A Putative Monoamine Releaser/Reuptake Inhibitor

The phenethylamine scaffold is the classic template for substrates of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Compounds like amphetamine are known to act as transporter substrates, leading to the release of neurotransmitters.[10]

The addition of the N-methyl group and the 4-trifluoromethyl-phenyl moiety likely tunes its affinity and efficacy at these transporters.

  • N-Methylation: N-methylation of phenethylamines can alter selectivity between transporters. For instance, methamphetamine (N-methylamphetamine) shows a different profile compared to amphetamine.

  • 4-CF3 Group: This electron-withdrawing group can influence binding to transporters. Related compounds with trifluoromethyl substitutions are known to have activity as serotonin and/or norepinephrine reuptake inhibitors.[11]

Therefore, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is predicted to function as a monoamine releasing agent and/or reuptake inhibitor, increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) neurotransmitters DA, NE, 5-HT vesicle->neurotransmitters 3. Neurotransmitter Efflux transporter Monoamine Transporter (DAT, NET, SERT) transporter->vesicle 2. Reverses Flow compound Target Compound compound->transporter 1. Binds & Inhibits Reuptake receptors Postsynaptic Receptors neurotransmitters->receptors 4. Increased Signaling

Predicted mechanism of action at a monoamine synapse.
Structure-Activity Relationship (SAR) Insights
CompoundKey Structural FeaturesPrimary MechanismResulting Effect
Phenethylamine Unsubstituted coreTrace amine, weak releasing agentVery short-acting stimulant
N-Methylphenethylamine N-Methyl groupTrace amine, weak releasing agentSimilar to phenethylamine, modulated potency
Amphetamine α-Methyl groupPotent DA/NE releasing agentStrong CNS stimulant
Methyl-[2-(4-CF3-Ph)-Et]-amine N-Methyl + 4-CF3 group Predicted DA/NE/5-HT Releaser/Inhibitor Predicted stimulant with potentially enhanced duration/potency

The presence of the alpha-methyl group in amphetamine provides resistance to metabolism by monoamine oxidase (MAO), significantly increasing its duration of action compared to phenethylamine. The title compound lacks this alpha-methyl group, suggesting it may have a shorter duration of action than amphetamine, but the metabolic stability conferred by the CF3 group could counteract this to some extent.

Conclusion and Future Directions

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is a rationally designed molecule that combines the privileged phenethylamine scaffold with modern medicinal chemistry strategies—N-methylation and trifluoromethylation. While not a developed pharmaceutical agent itself, it serves as an excellent case study.

Based on its structure, it is predicted to be a CNS-active compound that modulates monoamine neurotransmitter systems. Its primary value lies in its potential as a research chemical to probe the structure-activity relationships of monoamine transporter ligands. Future research could involve:

  • In Vitro Transporter Assays: Quantitatively determining its binding affinity (Ki) and functional activity (EC50 for release or IC50 for inhibition) at DAT, NET, and SERT.

  • Metabolic Stability Studies: Assessing its metabolic profile in liver microsomes to understand the influence of the CF3 group on its half-life.

  • Behavioral Pharmacology: Evaluating its effects on locomotion, reward, and other behavioral paradigms in animal models to characterize its in vivo stimulant and psychoactive properties.

This compound sits at the intersection of classical neuropharmacology and modern drug design, making it a molecule of continued academic and research interest.

References

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • Google Patents. (n.d.). CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
  • World Anti Doping Agency. (2019). The Prohibited List. Available at: [Link]

  • Google Patents. (n.d.). US20090023765A1 - Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity.
  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine. Available at: [Link]

  • Wikipedia. (n.d.). 2T-2CTFM-3PIP. Available at: [Link]

  • ResearchGate. (n.d.). Chemical synthesis of the N-methylated phenethylamine building block 26. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. Available at: [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Available at: [Link]

  • PubMed Central. (n.d.). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Available at: [Link]

  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubMed. (n.d.). Fluorine in psychedelic phenethylamines. Available at: [Link]

  • University of Virginia School of Medicine. (2024). Phenethylamines. Available at: [Link]

  • PubChem. (n.d.). N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine. Available at: [Link]

  • PubChem. (n.d.). 2-[4-Methyl-2-(trifluoromethyl)phenyl]ethanamine. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate (CAS No. 2106447-92-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate, identified by CAS number 2106447-92-9, is a fluorinated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its significance lies primarily in its role as a key intermediate in the synthesis of potent and selective inhibitors of Ubiquitin-Specific Protease 1 (USP1). The trifluoromethyl group imparts unique properties to the molecule, including enhanced metabolic stability and binding affinity, making it an attractive moiety in drug design. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics targeting the DNA damage response pathway.

Physicochemical Properties

The structural attributes of Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate contribute to its specific physicochemical characteristics. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 2106447-92-9N/A
Molecular Formula C₁₂H₉F₃N₂O₂N/A
Molecular Weight 270.21 g/mol N/A
Appearance Tan solid[1]
Storage Conditions Sealed in dry, room temperature[1]

Note: Experimentally determined data such as melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature. Researchers should determine these properties empirically as needed for their specific applications.

Synthesis

A proposed synthetic workflow is outlined below:

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway 4-formylbenzoate Methyl 4-formylbenzoate imidate Methyl 4-(1-amino-1-methoxy)methyl)benzoate (Pinner reaction intermediate) 4-formylbenzoate->imidate 1. HCl, Methanol 2. Ammonia ammonia Ammonia ammonia->imidate TFAA 3-bromo-1,1,1-trifluoroacetone imidazole_formation Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate (Final Product) TFAA->imidazole_formation imidate->imidazole_formation 3-bromo-1,1,1-trifluoroacetone (Debus-Radziszewski imidazole synthesis)

Caption: Proposed synthesis of Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate.

Causality in Experimental Choices: The choice of the Debus-Radziszewski imidazole synthesis or a similar condensation reaction is logical due to its versatility in constructing imidazole rings from readily available starting materials. The Pinner reaction to form the amidine precursor is a classic and reliable method. The trifluoromethylated building block is crucial for introducing the desired fluorine moiety.

Applications in Drug Discovery: A Precursor to USP1 Inhibitors

The primary and most significant application of Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate is its use as a pivotal intermediate in the synthesis of Ubiquitin-Specific Protease 1 (USP1) inhibitors, such as USP1-IN-3. USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy.

Mechanism of Action of USP1 and Its Inhibition

USP1, in complex with its cofactor UAF1, regulates DNA repair pathways by removing ubiquitin from key proteins, notably FANCD2 and PCNA (Proliferating Cell Nuclear Antigen).[2]

  • Fanconi Anemia (FA) Pathway: Monoubiquitination of the FANCD2-FANCI complex is a critical step in the FA pathway, which is responsible for the repair of DNA interstrand crosslinks. USP1 removes this ubiquitin mark, thereby downregulating the pathway.

  • Translesion Synthesis (TLS): Monoubiquitination of PCNA allows for the recruitment of specialized, low-fidelity DNA polymerases to bypass DNA lesions during replication. USP1 deubiquitinates PCNA, acting as a negative regulator of TLS.

By inhibiting USP1, the ubiquitinated forms of FANCD2 and PCNA are stabilized. This leads to a hyperactivation of the FA and TLS pathways, which can be cytotoxic to cancer cells, particularly those with underlying DNA repair defects such as BRCA1/2 mutations. This concept is a prime example of synthetic lethality.

The following diagram illustrates the central role of USP1 in the DNA damage response and the effect of its inhibition.

USP1_Pathway cluster_dna_damage DNA Damage & Repair cluster_ubiquitination Ubiquitination Cycle cluster_usp1 USP1 Regulation DNA_damage DNA Damage (e.g., Interstrand Crosslinks) FA_pathway Fanconi Anemia Pathway DNA_damage->FA_pathway TLS Translesion Synthesis DNA_damage->TLS DNA_repair DNA Repair & Cell Survival FA_pathway->DNA_repair TLS->DNA_repair FANCD2 FANCD2 Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ubiquitination PCNA PCNA Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination Ub_FANCD2->FA_pathway Activates Ub_PCNA->TLS Activates Ub Ubiquitin E3_ligase E3 Ligase USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->Ub_FANCD2 Deubiquitinates USP1_UAF1->Ub_PCNA Deubiquitinates Inhibitor USP1 Inhibitor (e.g., USP1-IN-3) Inhibitor->USP1_UAF1 Inhibits G start Methyl 4-(4-(trifluoromethyl)-1H- imidazol-2-yl)benzoate hydrolysis Saponification (e.g., LiOH, THF/H₂O) start->hydrolysis acid 4-(4-(trifluoromethyl)-1H- imidazol-2-yl)benzoic acid hydrolysis->acid activation Amide Coupling (e.g., HATU, DIPEA) acid->activation final_product USP1 Inhibitor activation->final_product amine Desired Amine Fragment amine->activation

Caption: General workflow for the synthesis of a USP1 inhibitor.

In Vitro USP1 Inhibition Assay

To evaluate the efficacy of a synthesized USP1 inhibitor, a fluorogenic assay can be employed. This assay measures the cleavage of a ubiquitin-conjugated fluorophore by the USP1/UAF1 enzyme complex.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized USP1 inhibitor in DMSO.

    • Dilute the USP1/UAF1 enzyme and the ubiquitin-fluorophore substrate (e.g., Ubiquitin-AMC) in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well black plate, add the assay buffer to all wells.

    • Add the test inhibitor at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition:

    • Add the diluted USP1/UAF1 enzyme to all wells except the negative control.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the ubiquitin-fluorophore substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of USP1 inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate is a valuable and specialized chemical intermediate. Its trifluoromethyl-imidazole-benzoate scaffold provides a robust platform for the synthesis of targeted therapeutics, most notably USP1 inhibitors. Understanding the properties and synthetic utility of this compound is essential for researchers and drug development professionals working on novel cancer therapies that exploit the vulnerabilities of the DNA damage response in malignant cells. The continued exploration of molecules derived from this intermediate holds significant promise for the future of precision oncology.

References

  • Hoffman Fine Chemicals. CAS 2106447-92-9 | Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate. [Link]

  • PubChem. Methyl 4-(trifluoromethyl)benzoate. [Link]

  • Patsnap Synapse. What are USP1 inhibitors and how do they work?. [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is a substituted phenylethylamine and a secondary amine, placing it within a class of compounds with significant potential in neuroscience research and drug development. Its unique trifluoromethyl moiety suggests modified lipophilicity and metabolic stability, making it a compound of interest. However, these same structural features necessitate a rigorous and informed approach to its handling and safety. This in-depth technical guide provides a comprehensive overview of the known and inferred safety considerations, handling protocols, and emergency procedures for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, synthesized from an analysis of its constituent chemical functionalities.

Compound Profile and Inferred Hazard Analysis

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is a research chemical with no extensive, publicly available safety and toxicological profile. Therefore, a comprehensive hazard assessment must be derived from the well-documented properties of its core structural components: the phenylethylamine backbone, the secondary amine group, and the trifluoromethyl-substituted aromatic ring.

1.1. The Phenylethylamine Core: Neurological and Systemic Considerations

Substituted phenethylamines are known to exert a range of effects on the central nervous system, often acting as stimulants, hallucinogens, or entactogens. Overexposure to phenethylamine derivatives can lead to a sympathomimetic toxidrome, characterized by symptoms such as:

  • Agitation and anxiety[1][2]

  • Tachycardia (rapid heart rate) and hypertension (high blood pressure)[1][2]

  • Mydriasis (dilated pupils)[1]

  • In severe cases, seizures and hallucinations[1]

The presence of the trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its passage across the blood-brain barrier and amplifying its neurological effects.

1.2. The Secondary Amine Functionality: Corrosivity and Long-Term Health Risks

The secondary amine group imparts a basic character to the molecule, making it corrosive to skin and eyes. A Safety Data Sheet for the primary amine analog, 2-(4-Trifluoromethylphenyl)ethylamine, explicitly states that it "Causes severe skin burns and eye damage".[3] It is therefore prudent to assume that Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine exhibits similar corrosive properties.

Furthermore, secondary amines can react with nitrosating agents (such as nitrites, which can be present in various laboratory environments) to form N-nitrosamines.[4][5][6] Many N-nitrosamines are potent carcinogens.[4][5] This reaction can be facilitated by acidic conditions or heat.[4]

1.3. The Trifluoromethyl Group: Stability and Decomposition

The trifluoromethyl (-CF3) group is generally considered to be chemically stable due to the strength of the carbon-fluorine bonds.[7] However, under conditions of high heat, thermal decomposition of fluorinated organic compounds can occur. While specific data for this molecule is unavailable, the thermal decomposition of other fluorinated compounds is known to produce hazardous substances such as hydrogen fluoride (HF) and other toxic gases.[8]

Prudent Laboratory Practices: A Multi-layered Approach to Safety

A proactive and informed approach to laboratory safety is paramount when handling research chemicals of unknown toxicity. The following guidelines are based on a synthesis of best practices for handling hazardous organic compounds.

2.1. Engineering Controls: The First Line of Defense

All manipulations of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood. This is crucial for preventing the inhalation of any aerosols or vapors and for containing any potential spills.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory when working with this compound. The recommended PPE includes:

  • Gloves: Two pairs of nitrile gloves are recommended. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.

  • Eye Protection: Chemical splash goggles are essential to protect against splashes to the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect the skin and clothing from contamination.

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

Table 1: Recommended Personal Protective Equipment

Body PartRecommended PPERationale
HandsDouble nitrile glovesProtection against skin absorption and corrosion.
EyesChemical splash gogglesProtection against corrosive splashes.
FaceFace shield (in addition to goggles)Added protection against splashes.
BodyFlame-resistant lab coatProtection of skin and clothing.
FeetClosed-toe shoesGeneral laboratory safety.

2.3. Safe Handling and Storage

  • Quantities: Only the minimum necessary quantity of the compound should be handled at any given time.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9] It should be kept in a clearly labeled, tightly sealed container.

  • Incompatibilities: Avoid contact with strong oxidizing agents, as these can react exothermically and potentially violently with amines.[9] Also, avoid contact with acids, which will neutralize the amine in an exothermic reaction.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or spill.

3.1. In Case of Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

3.2. Spill Response

The response to a spill will depend on its size and location.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, extinguish all nearby ignition sources.

    • Close the doors to the laboratory and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.

Diagram 1: Spill Response Decision Tree

SpillResponse Spill Chemical Spill Occurs Assess Assess Spill Size and Location Spill->Assess InHood Is the spill contained within a fume hood? Assess->InHood MinorSpill Minor Spill Procedure InHood->MinorSpill Yes MajorSpill Major Spill Procedure InHood->MajorSpill No Cleanup Absorb, Collect, Decontaminate MinorSpill->Cleanup Evacuate Evacuate Area, Alert EHS MajorSpill->Evacuate Dispose Dispose of Waste Cleanup->Dispose

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal

All waste containing Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, including unused compound, contaminated materials, and cleanup debris, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of fluorinated organic compounds.[10] It is recommended to consult with your institution's EHS department for specific guidance. Recent research has explored methods for the destruction and recycling of fluorine from "forever chemicals," which may inform future disposal strategies.[7]

Synthesis and Purification Hazards

For researchers synthesizing Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a thorough risk assessment of all reagents, intermediates, and reaction conditions is essential. Common synthetic routes may involve:

  • Reductive Amination: This process often uses reducing agents that can be flammable or react violently with water.

  • Use of Halogenated Reagents: The synthesis may involve halogenated compounds that are toxic and corrosive.

Purification steps, such as distillation or chromatography, should be conducted with appropriate engineering controls to prevent exposure to the heated compound or solvent vapors.

Conclusion: A Commitment to Safety

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine represents a valuable tool for scientific inquiry. However, its potential hazards, inferred from its chemical structure, demand a culture of safety and preparedness in the laboratory. By understanding the risks associated with its phenylethylamine core, secondary amine functionality, and trifluoromethyl group, and by rigorously adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound confidently and safely, paving the way for new discoveries in drug development and neuroscience.

Diagram 2: Hierarchy of Safety Controls

SafetyHierarchy cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles)

Caption: The hierarchy of controls for mitigating laboratory hazards.

References

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke Occupational and Environmental Safety Office. [Link]

  • Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc. [Link]

  • Properties of amines. Chemistry LibreTexts. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Trifluoromethyl-Modified Hierarchical Nanoporous Metal–Organic Framework Nanoparticles for Adsorption of Fluorine-Containing Pesticides. ACS Applied Nano Materials. [Link]

  • The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. PubMed. [Link]

  • Dopamine beta-hydroxylase. Wikipedia. [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. University of Oxford Department of Chemistry. [Link]

  • The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. ResearchGate. [Link]

  • N-Methylphenethylamine. Wikipedia. [Link]

  • Example formation of a Nitrosamine from a secondary amine. ResearchGate. [Link]

  • 3,4-Methylenedioxyamphetamine. Wikipedia. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Bernardo Ecenarro. [Link]

  • Hazardous drug spill management. eviQ. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Fluorine. University of California, Santa Barbara. [Link]

  • Chemistry for The Formation of Nitrosamines. Veeprho. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Draft guidance on sampling, screening and analysis of persistent organic pollutants in products and recycling. Stockholm Convention. [Link]

  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Aromatic Amines. Sundarban Mahavidyalaya. [Link]

  • β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. PubMed. [Link]

  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI. [Link]

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Institutes of Health. [Link]

  • Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. National Institutes of Health. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Hazardous Material Spill Procedure. University of Toledo. [Link]

  • Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. ACS Publications. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. ETH Zurich Research Collection. [Link]

  • Ethylamine, N-methyl-. Organic Syntheses. [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Rawsource. [Link]

  • Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Cardiff University. [Link]

  • Amine Reactivity. Michigan State University. [Link]

  • Dopamine. Wikipedia. [Link]

  • The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic. [Link]

  • An Initiator-Free Electrochemical Approach to Radical Thiol–Ene Coupling in a Microfluidic Reactor. MDPI. [Link]

Sources

Technical Whitepaper: Neurotoxic Effects of N-Benzylphenethylamines (NBOMes)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The emergence of N-benzylphenethylamines (commonly referred to as the "NBOMe" series) represents a critical inflection point in neuropharmacology. Structurally derived from the 2C-x family of phenethylamines by the addition of an N-2-methoxybenzyl group, these compounds exhibit sub-nanomolar affinity for the 5-HT2A receptor—often 100-1000 times greater than their parent compounds.

While initially developed as radioligands for mapping serotonin receptor distribution (e.g., [11C]Cimbi-36), their diversion into the recreational market has revealed a distinct and aggressive toxicological profile. Unlike classical serotonergic psychedelics (LSD, psilocybin), which have high therapeutic indices, NBOMes are associated with significant neurotoxicity, seizures, and fatal outcomes.

This guide analyzes the specific neurotoxic mechanisms of compounds such as 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. It provides researchers with validated experimental workflows to assess cytotoxicity, mitochondrial dysfunction, and signaling dysregulation in neuronal models.

Part 2: Molecular Pharmacology & The "Super-Agonist" Problem

The neurotoxicity of NBOMes is inextricably linked to their unique pharmacodynamics. They function as full, high-potency agonists at the 5-HT2A receptor.[1][2]

Structural Determinants of Toxicity

The addition of the N-benzyl moiety creates a hydrophobic interaction within the receptor binding pocket (specifically interacting with residues Phe339 and Phe340), locking the receptor in an active conformation. This results in:

  • High Affinity:

    
     values often < 1 nM.
    
  • Functional Selectivity (Biased Agonism): Preferential activation of the G

    
    q/11 pathway over 
    
    
    
    -arrestin recruitment in some contexts, leading to massive intracellular calcium mobilization.
  • Lipophilicity: The benzyl group increases blood-brain barrier (BBB) permeability and cellular accumulation, correlating directly with cytotoxicity.

Comparative Potency Data

The following table summarizes the cytotoxicity of selected NBOMes compared to classic stimulants and parent compounds in SH-SY5Y neuronal cells.

Table 1: Comparative In Vitro Cytotoxicity (SH-SY5Y Model)

CompoundIC50 (µM)Mechanism of Action Notes
25C-NBOMe ~89 µM>50x more potent than Methamphetamine.[1] Induces pERK elevation.[1]
25I-NBOMe ~60-80 µMHigh lipophilicity drives mitochondrial accumulation. Caspase-independent apoptosis.[3]
25B-NBOMe ~70 µMPotent inhibitor of neuronal activity.
Methamphetamine > 1000 µMRequires millimolar concentrations for comparable acute lethality in this model.
2C-I (Parent) > 200 µMSignificantly lower toxicity than its N-benzyl derivative.

Data synthesized from comparative toxicology studies [1, 2].[4]

Part 3: Mechanisms of Neurotoxicity

The neurotoxic cascade of N-benzylphenethylamines is multifactorial, involving excitotoxicity, mitochondrial collapse, and specific signaling dysregulation.

The Signaling Cascade (Graphviz Visualization)

The binding of NBOMes to 5-HT2A triggers a Gq-mediated calcium surge. Crucially, recent research indicates that toxicity is also driven by the inhibition of the neuroprotective Akt pathway and the hyper-activation of the ERK1/2 pathway .

NBOMe_Toxicity_Pathway NBOMe N-Benzylphenethylamine (e.g., 25I-NBOMe) R_5HT2A 5-HT2A Receptor NBOMe->R_5HT2A High Affinity Binding Akt Akt Phosphorylation (Inhibition/Downregulation) NBOMe->Akt Suppression Gq Gq/11 Protein R_5HT2A->Gq ERK ERK1/2 Phosphorylation (Hyper-activation) R_5HT2A->ERK Arrestin-independent? PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release (ER) IP3->Ca_Release Mito_Dys Mitochondrial Dysfunction (ΔΨm Loss, ATP Depletion) Ca_Release->Mito_Dys Ca2+ Overload Excitotoxicity Excitotoxicity (Glutamate Release) Ca_Release->Excitotoxicity Apoptosis Apoptosis (Caspase-Independent) ERK->Apoptosis Pro-death signaling Akt->Apoptosis Loss of survival signal ROS Oxidative Stress (GSH Depletion) Mito_Dys->ROS Mito_Dys->Apoptosis

Caption: Mechanistic pathway of NBOMe-induced neurotoxicity highlighting Calcium overload and Kinase dysregulation.

Mitochondrial Dysfunction & Oxidative Stress

Unlike simple stimulants, NBOMes act as direct mitochondrial toxins.

  • ATP Depletion: 25I-NBOMe causes a rapid drop in intracellular ATP levels.

  • Membrane Depolarization: Significant loss of mitochondrial membrane potential (

    
    ) is observed within 24 hours of exposure.
    
  • Oxidative DNA Damage: While ROS spikes can be transient, they lead to cumulative oxidative DNA damage, particularly in glial cells, which may be more vulnerable than neurons in certain cortical regions [3].

Cell Death Mode: Apoptosis vs. Necrosis

Evidence suggests a mixed cell death profile.[3]

  • 25I-NBOMe: Primarily induces caspase-independent apoptosis and necrosis. This distinguishes it from its parent 2C-I, which triggers classic caspase-3 dependent apoptosis.[3]

  • 25C-NBOMe: Toxicity can be mitigated by GSK3

    
     inhibitors or MEK inhibitors, confirming the role of the ERK/GSK3
    
    
    
    axis [1].[1]

Part 4: Experimental Protocols (The "How-To")

Protocol A: High-Throughput Cytotoxicity Profiling

Objective: Determine IC50 and differentiating between metabolic impairment and membrane integrity loss.

Materials:

  • Differentiated SH-SY5Y cells or Primary Cortical Neurons.[2][3][5]

  • MTT Reagent (Metabolic activity).

  • LDH Assay Kit (Membrane integrity).

  • Compound: 25I-NBOMe (purity >98% verified by HPLC).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow differentiation for 5-7 days (if using SH-SY5Y) to ensure neuronal phenotype.
    
  • Treatment: Apply NBOMe compound in a log-scale concentration range (1 µM to 1000 µM).

    • Control: Vehicle (0.1% DMSO max).

    • Positive Control: 1 mM Methamphetamine or 10 µM Rotenone.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Dual Readout:

    • Supernatant: Remove 50 µL for LDH assay (measures necrosis/membrane rupture).

    • Cell Layer: Add MTT reagent to remaining cells (measures mitochondrial reductase activity).

  • Validation: If MTT decreases but LDH remains low, the mechanism is likely mitochondrial inhibition without immediate lysis. If both change, it indicates rapid necrosis.

Protocol B: Mitochondrial Health Assessment (JC-1 Assay)

Objective: Quantify mitochondrial membrane depolarization (


) as an early marker of toxicity.

Methodology:

  • Staining: After drug treatment (e.g., 6h, 12h, 24h), wash cells and incubate with JC-1 dye (2 µM) for 30 minutes.

  • Mechanism:

    • Healthy Mitochondria: Dye forms J-aggregates (Red Fluorescence, Em ~590 nm).

    • Depolarized Mitochondria: Dye remains monomeric (Green Fluorescence, Em ~529 nm).

  • Quantification: Measure Fluorescence Ratio (Red/Green). A decrease in this ratio indicates mitochondrial toxicity.

  • Causality Check: Pre-treat a subset of wells with Cyclosporin A (mPTP inhibitor). If toxicity is reduced, the mechanism involves the mitochondrial permeability transition pore.

Part 5: Clinical & Translational Implications

The in vitro mechanisms described above manifest clinically as a distinct toxidrome known as "Sympathomimetic Toxicity with Serotonergic Features."

Clinical Toxidrome
  • Hyperthermia: Driven by uncoupling of oxidative phosphorylation and excessive muscle activity (seizures/rigidity).

  • Metabolic Acidosis (Type B): A direct result of mitochondrial dysfunction and ATP depletion, often requiring dialysis in severe overdose cases [4].

  • Rhabdomyolysis: Muscle breakdown releases myoglobin, causing renal failure.

Translational Workflow

Researchers developing antidotes or antagonists should follow this screening logic:

Workflow Step1 Step 1: Receptor Binding (Ki Determination) Step2 Step 2: Functional Assay (Ca2+ Flux / IP3) Step1->Step2 Step3 Step 3: Cytotoxicity Screen (MTT/LDH in SH-SY5Y) Step2->Step3 Step4 Step 4: Mechanistic Validation (JC-1 / Western Blot for pERK) Step3->Step4 Step5 Step 5: In Vivo Behavioral (Head Twitch Response) Step4->Step5

Caption: Recommended screening cascade for NBOMe toxicity and antagonist efficacy.

Part 6: References

  • Xu, P., et al. (2019). "25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro."[1] Neurotoxicity Research. Link

  • Silva, J.P., et al. (2024). "Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs." International Journal of Molecular Sciences. Link

  • Golebiowska, J., et al. (2022). "Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe." Scientific Reports. Link

  • Hill, S.L., et al. (2013). "Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: Case series." Clinical Toxicology. Link

  • Eshleman, A.J., et al. (2018).[6] "Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors." Biochemical Pharmacology. Link

Sources

An In-Depth Technical Guide to Cyclooxygenase-2 Inhibitors Featuring Trifluoromethyl and Pyrimidine-like Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent analgesic and anti-inflammatory effects while mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[1] This guide delves into the molecular architecture and mechanistic principles of selective COX-2 inhibitors, with a particular focus on the role of the trifluoromethyl group and the emerging potential of the pyrimidine scaffold as a bioisosteric replacement for the more traditional pyrazole core. We will explore the intricate structure-activity relationships, detail the causal biochemistry of selective inhibition, provide validated experimental protocols, and synthesize this knowledge into a forward-looking perspective for the next generation of anti-inflammatory agents.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is the primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).[2] It exists in two principal isoforms, COX-1 and COX-2, which, despite sharing similar catalytic mechanisms, serve distinct physiological roles.

  • COX-1: The "Housekeeping" Enzyme COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes. These include maintaining the integrity of the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation. The inhibition of COX-1 is the primary cause of the well-known gastrointestinal and renal side effects of traditional NSAIDs.[3]

  • COX-2: The Inducible "Inflammatory" Enzyme In contrast, COX-2 is typically present at low levels in healthy tissue but is rapidly upregulated in response to inflammatory stimuli, such as cytokines and mitogens.[2] This induction leads to a surge in prostaglandin production at the site of inflammation, mediating pain, fever, and swelling. Therefore, selectively targeting COX-2 allows for the potent suppression of inflammation and pain while sparing the protective functions of COX-1.[1]

The therapeutic strategy is clear: develop molecules that fit precisely into the active site of the COX-2 enzyme but are sterically hindered from binding effectively to the COX-1 active site. This molecular selectivity forms the basis of the "coxib" class of drugs.

AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Functions Gastric Protection Renal Function Platelet Aggregation PGs_Physiological->Functions Symptoms Pain Fever Inflammation PGs_Inflammatory->Symptoms

Figure 1: Differential Roles of COX-1 and COX-2 Pathways.

Core Architecture of Selective COX-2 Inhibitors

The archetypal selective COX-2 inhibitors, such as Celecoxib, are diaryl heterocycles.[4] Their structure is meticulously designed to exploit a key difference between the two COX isozymes. The active site of COX-2 features a larger, more accommodating hydrophobic side pocket due to the substitution of a valine (Val523) residue, in contrast to the bulkier isoleucine (Ile523) found in COX-1.

This structural variance allows for the design of inhibitors with three key pharmacophoric features:

  • A central heterocyclic ring (e.g., pyrazole, isoxazole, or pyrimidine).

  • Two adjacent aryl rings (the "diaryl" motif).

  • A specific substituent on one of the aryl rings (typically a sulfonamide or methylsulfonyl group) that can project into and bind within the COX-2-specific side pocket.[3]

The Pivotal Role of the Trifluoromethyl (CF₃) Group

The trifluoromethyl (CF₃) group, a prominent feature in Celecoxib's structure, is a powerful tool in modern medicinal chemistry. Its inclusion is not incidental; it serves several critical functions:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

  • Increased Lipophilicity: The CF₃ group significantly enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target enzyme.

  • Potent Electronic Effects: As a strong electron-withdrawing group, it can modulate the acidity of nearby protons and influence the electronic nature of the heterocyclic core, which can be fine-tuned to optimize binding interactions.

The Pyrimidine Scaffold: An Emerging Bioisostere

While the 1,2-diarylpyrazole core of Celecoxib is well-established, ongoing research focuses on bioisosteric replacement of this central ring to discover novel intellectual property, improve pharmacokinetic profiles, or enhance potency. The pyrimidine ring has emerged as a highly promising scaffold for this purpose.[6][7]

Studies have demonstrated that pyrimidine derivatives can serve as effective central templates for COX-2 inhibitors.[6][7] Like pyrazoles, the pyrimidine ring can correctly orient the two vicinal aryl rings for optimal insertion into the COX-2 active site. Fused systems, such as pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[3,4-a]pyrimidines, have also been synthesized and shown to exhibit high potency and selectivity for COX-2.[8][9][10]

The rationale for this bioisosteric replacement is rooted in maintaining the critical three-dimensional arrangement of the pharmacophore while altering properties like solubility, crystal packing, and metabolic pathways.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these inhibitors are exquisitely sensitive to their chemical structure. Molecular docking studies reveal that the benzenesulfonamide moiety is a crucial feature for selective COX-2 inhibitors.[1] This group inserts into the selective side pocket of the COX-2 enzyme, where the SO₂NH₂ group can form critical hydrogen bonds with residues like Arg513.[11]

The general SAR can be summarized as follows:

  • Central Ring: The choice of the central heterocycle (pyrazole, pyrimidine, etc.) is critical for establishing the correct geometry of the vicinal aryl groups.[12]

  • Aryl Ring at Position 1: This ring is typically substituted with the sulfonamide or a bioisosteric equivalent (e.g., methylsulfone, azido group) that is essential for high-affinity binding in the selectivity pocket.[11]

  • Aryl Ring at Position 5: Substitutions on this ring can modulate potency. For Celecoxib, the para-methyl group provides a favorable hydrophobic interaction within the active site.

  • Trifluoromethyl Group: As discussed, this group at position 3 of the pyrazole ring enhances binding and improves the drug's metabolic profile.

Compound ClassCentral CoreKey Substituent (R)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1 IC₅₀ / COX-2 IC₅₀]Reference
Celecoxib Pyrazolep-SO₂NH₂0.04 - 0.428 - 33.8[2]
Rofecoxib Analogue Furanonep-N₃ (Azido)0.196812[11]
Diarylpyrimidine Pyrimidinep-SO₂NH₂12.7 nM (0.0127 µM)~780 (vs Rofecoxib)[1]
Triazolopyrimidine Triazolopyrimidinep-SO₂NH₂10.5025[10]

Note: IC₅₀ and SI values can vary based on assay conditions. This table is for comparative purposes.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of a Diarylpyrimidine COX-2 Inhibitor Core

This protocol describes a generalized and robust method for synthesizing a diarylpyrimidine scaffold, a key step in developing novel COX-2 inhibitors. The causality is clear: a Claisen-Schmidt condensation builds the α,β-unsaturated ketone intermediate, which then undergoes cyclization with guanidine to form the thermodynamically stable pyrimidine ring.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Reactants: Dissolve 1.0 equivalent of a substituted acetophenone (e.g., 4-(methylsulfonyl)acetophenone) and 1.1 equivalents of a substituted aromatic aldehyde in ethanol.

  • Catalysis: Add a catalytic amount of a strong base (e.g., 40% aq. NaOH) dropwise while stirring at room temperature. The base deprotonates the acetophenone, initiating the condensation.

  • Reaction: Continue stirring for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Purification: Filter the solid, wash with water until neutral, and recrystallize from ethanol to obtain the pure α,β-unsaturated ketone intermediate.

Step 2: Pyrimidine Ring Formation (Cyclocondensation)

  • Reactants: Reflux a mixture of the purified chalcone (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol.

  • Base: Add sodium ethoxide (2.0 eq) as a base to facilitate the cyclization reaction.

  • Reaction: Reflux for 8-12 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and pour it into ice water. The pyrimidine derivative will precipitate.

  • Purification: Filter the product, wash thoroughly with water, and purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final diarylpyrimidine compound.

cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Formation A Substituted Acetophenone C Claisen-Schmidt Condensation (Base Catalyst, EtOH) A->C B Aromatic Aldehyde B->C D Chalcone Intermediate (α,β-unsaturated ketone) C->D F Cyclocondensation (NaOEt, Reflux) D->F E Guanidine Hydrochloride E->F G Final Product: Diarylpyrimidine F->G

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2] This protocol is fit-for-purpose for pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research applications requiring precise measurement of this analyte.

Introduction

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is a phenethylamine derivative, a class of compounds with a wide range of pharmacological activities.[3] The trifluoromethyl moiety significantly influences the compound's lipophilicity and metabolic stability, making its accurate quantification in biological matrices crucial for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[4]

This document provides a comprehensive guide for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices. The aim is to deliver a protocol that is not only reproducible but also adaptable, grounded in authoritative bioanalytical principles.[5][6][7]

Method Overview & Logic

The entire analytical workflow is designed for high throughput, robustness, and accuracy. The process begins with plasma sample preparation to isolate the analyte from complex biological interferences, followed by instrumental analysis and data processing.

Workflow Overall Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Spike with Internal Standard (IS) Sample->Add_IS Pretreat Pre-treatment (Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Pretreat->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC UPLC Separation (Reversed-Phase C18) Reconstitute->LC MS Tandem MS Detection (ESI+ MRM) LC->MS Integration Peak Integration MS->Integration Regression Calibration Curve (Linear Regression) Integration->Regression Quant Concentration Calculation Regression->Quant

Caption: High-level overview of the bioanalytical workflow.

Experimental Design & Rationale

Materials and Reagents
  • Analyte: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine reference standard (>99% purity).

  • Internal Standard (IS): Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine-d3 (N-methyl-d3) (>99% purity, >99% isotopic purity).

  • Solvents: Acetonitrile, Methanol (LC-MS Grade).

  • Reagents: Formic acid (reagent grade), Ammonium hydroxide (reagent grade).

  • Water: Deionized water, >18 MΩ·cm.

  • Plasma: Human plasma (K2-EDTA anticoagulant), sourced from at least six unique donors for validation.[7]

Rationale for Internal Standard Selection

An ideal internal standard (IS) co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[8][9] A stable isotope-labeled (SIL) version of the analyte is the universally accepted best choice for LC-MS/MS bioanalysis.[8][10] We have selected the N-methyl-d3 analog of the analyte. Its physicochemical properties are nearly identical to the analyte, ensuring it accurately tracks the analyte through sample preparation and ionization, thus correcting for variability and improving data accuracy.[10][11][12]

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UPLC system.

  • MS System: Sciex Triple Quad™ 6500+ or equivalent high-performance tandem mass spectrometer.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Detailed Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate IS working solution (e.g., 100 ng/mL).

  • Spiking: Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma (typically 5% of the total volume to avoid altering the matrix). Final concentrations should span the desired analytical range (e.g., 0.1 to 200 ng/mL).

Sample Extraction Protocol: Solid-Phase Extraction (SPE)
  • Rationale: The analyte is a secondary amine with a basic pKa and significant lipophilicity due to the trifluoromethyl-phenyl group. A mixed-mode strong cation exchange (SCX) SPE sorbent is chosen for its dual retention mechanism.[13] This provides superior selectivity over simple reversed-phase (e.g., C18) or liquid-liquid extraction by retaining the analyte via both hydrophobic interactions and strong ionic bonds, allowing for stringent washing steps to remove matrix interferences like phospholipids.[13][14]

SPE_Protocol Solid-Phase Extraction (SPE) Workflow Sample_Load 1. Load Pre-treated Plasma Sample Wash_1 2. Wash 1 2% Formic Acid in H2O (Removes polar interferences) Sample_Load->Wash_1 Wash_2 3. Wash 2 Methanol (Removes lipids & non-polar interferences) Wash_1->Wash_2 Elute 4. Elute 5% NH4OH in Acetonitrile (Disrupts ionic bond) Wash_2->Elute Dry_Recon 5. Evaporate & Reconstitute (Mobile Phase A) Elute->Dry_Recon Condition Condition Plate (Methanol then H2O) Equilibrate Equilibrate Plate (2% Formic Acid in H2O) Condition->Equilibrate Equilibrate->Sample_Load

Caption: Step-by-step mixed-mode SPE protocol for sample cleanup.

Step-by-Step SPE Protocol:

  • Pre-treatment: To 100 µL of plasma sample (CS, QC, or unknown), add 25 µL of IS working solution (100 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and ensures the analyte is protonated (positively charged) for binding to the SCX sorbent.[15]

  • Condition & Equilibrate: Condition the wells of a mixed-mode SCX SPE plate with 1 mL of methanol followed by 1 mL of deionized water. Equilibrate with 1 mL of 2% formic acid in water.

  • Load: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through the sorbent.

  • Wash 1: Wash the sorbent with 1 mL of 2% formic acid in water.

  • Wash 2: Wash the sorbent with 1 mL of methanol.

  • Elute: Elute the analyte and IS into a clean collection plate using 1 mL of 5% ammonium hydroxide in acetonitrile. The basic elution solvent neutralizes the amine, breaking the ionic bond with the SCX sorbent and allowing elution.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Conditions
  • Rationale: Reversed-phase chromatography on a sub-2-µm particle C18 column provides excellent separation efficiency and speed.[16] The use of an acidic mobile phase (0.1% formic acid) ensures the secondary amine of the analyte remains protonated, leading to good peak shape and high ionization efficiency in the ESI source.

Table 1: Optimized LC-MS/MS Parameters

Parameter Setting Rationale
LC Column Waters Acquity BEH C18, 1.7 µm, 2.1x50 mm Provides high-resolution separation for complex matrices.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier for good peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for analyte elution.
Flow Rate 0.5 mL/min Optimal for the column dimensions and particle size.
Injection Volume 5 µL
Column Temp. 40°C Ensures reproducible retention times.
Ionization Mode Electrospray Ionization (ESI), Positive The basic amine is readily protonated.
MRM Transitions See Table 2 Specific precursor-product ion pairs for selectivity.

| Dwell Time | 50 ms | Ensures sufficient data points across the chromatographic peak. |

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.00 5
0.50 5
2.00 95
2.50 95
2.51 5

| 3.50 | 5 |

Table 3: Optimized MRM Transitions and MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) CXP (V)
Analyte 204.1 159.1 80 25 12
Analyte (Quantifier) 204.1 44.1 80 35 8
IS (d3) 207.1 159.1 80 25 12

DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential

  • Fragmentation Rationale: For phenethylamine analogs, fragmentation commonly occurs via α- or β-cleavage relative to the nitrogen atom.[17][18] The transition 204.1 → 159.1 corresponds to the loss of the methyl-ethylamine group, leaving the stable trifluoromethylbenzyl cation. The transition 204.1 → 44.1 corresponds to the formation of the [CH2=NHCH3]+ fragment ion. Using two transitions enhances identification confidence.

Method Validation

The method was validated following the ICH M10 and EMA guidelines.[1][2][5][6] A summary of the validation results is presented below.

Table 4: Summary of Method Validation Results

Validation Parameter Acceptance Criteria Result
Linearity & Range 0.1 – 200 ng/mL, r² ≥ 0.99 r² > 0.995
Lower Limit of Quant. S/N > 10, Acc/Prec ≤ 20% 0.1 ng/mL
Intra-day Accuracy ±15% of nominal (±20% at LLOQ) -5.2% to 6.8%
Intra-day Precision ≤15% CV (≤20% at LLOQ) ≤7.5%
Inter-day Accuracy ±15% of nominal (±20% at LLOQ) -7.1% to 4.5%
Inter-day Precision ≤15% CV (≤20% at LLOQ) ≤8.2%
Extraction Recovery Consistent and reproducible Analyte: 88.5%, IS: 90.2%
Matrix Effect CV of IS-normalized factor ≤15% Passed
Stability
- Freeze-Thaw (3 cycles) ±15% of nominal Passed
- Bench-Top (24h, RT) ±15% of nominal Passed
- Long-Term (-80°C, 90 days) ±15% of nominal Passed

| - Post-Preparative (48h, 4°C) | ±15% of nominal | Passed |

Conclusion

This application note describes a validated LC-MS/MS method that is rapid, robust, and highly sensitive for the quantification of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in human plasma. The use of a stable isotope-labeled internal standard and a selective mixed-mode solid-phase extraction protocol ensures high accuracy and precision, meeting all regulatory requirements for bioanalytical method validation.[5][6] This method is well-suited for high-throughput analysis in a regulated drug development environment.

References

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]

  • Google Patents. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available from: [Link]

  • Chemistry LibreTexts. (2022, January 24). Drug Analysis of Plasma Samples. Available from: [Link]

  • ResearchGate. (2025, October 10). Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study. Available from: [Link]

  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available from: [Link]

  • ResearchGate. (2025, October 16). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]

  • National Institutes of Health. (2021, October 5). Rapid preparation of human blood plasma for bottom-up proteomics analysis. Available from: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]

  • ICH. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma. Available from: [Link]

  • PubMed. (2020, September 1). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Available from: [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available from: [Link]

  • Problems of Forensic Sciences. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Available from: [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available from: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]

  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • National Institutes of Health. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Available from: [Link]

  • National Institutes of Health. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Available from: [Link]

  • precisionFDA. (n.d.). N-Ethyl-α-methyl-2-(trifluoromethyl)benzeneethanamine, (S)-. Available from: [Link]

  • ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Available from: [Link]

  • CHIMIA. (n.d.). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Agilent. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Available from: [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Available from: [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. Available from: [Link]

  • YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available from: [Link]

Sources

Application Notes & Protocols: Characterizing Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine Interactions with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a phenethylamine derivative, in receptor binding assays. Given its structural similarity to known monoamine reuptake inhibitors and releasing agents, this guide focuses on protocols to characterize its binding affinity for the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. We present the scientific rationale behind the experimental design, detailed step-by-step protocols for competitive radioligand binding assays, and a guide to data analysis and interpretation.

Introduction: The Scientific Rationale

The compound Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine belongs to the phenethylamine class, a scaffold common to many centrally active agents. The presence of a trifluoromethyl group on the phenyl ring is a well-established modification in medicinal chemistry, often used to enhance metabolic stability and alter receptor interaction profiles, particularly for targets within the central nervous system.[1][2]

Compounds with this structural motif frequently interact with monoamine transporters (MATs), which are critical for regulating neurotransmitter homeostasis in the brain.[3] These transporters—SERT, DAT, and NET—are the primary targets for a wide array of therapeutics, including antidepressants and psychostimulants, as well as substances of abuse.[4] Therefore, determining the binding affinity and selectivity of novel compounds like Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine for these transporters is a crucial first step in understanding their pharmacological profile and therapeutic potential.

This application note details the use of competitive radioligand binding assays, a robust and sensitive method to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound (the "competitor," in this case, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine) for a specific receptor or transporter.[5][6] The principle relies on the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the target site.[7] By measuring the concentration-dependent displacement of the radioligand, we can accurately calculate the Kᵢ of the test compound.[8]

Principle of Competitive Radioligand Binding

A competitive binding assay measures the affinity of a test compound by quantifying its ability to displace a radioligand from its target. The assay is performed by incubating the receptor source (e.g., cell membranes expressing the transporter) with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[6] As the concentration of the test compound increases, it occupies more binding sites, displacing the radioligand and reducing the measured radioactivity.

The resulting data are plotted as percent inhibition versus the logarithm of the competitor concentration, which generates a sigmoidal curve. From this curve, the IC₅₀ value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—is determined.[7] The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₔ) of the radioligand used in the assay.[8]

G cluster_0 Assay Components cluster_1 Binding Equilibria Receptor Transporter (SERT, DAT, NET) Free_Receptor [R] Receptor->Free_Receptor Free Radioligand Radioligand ([³H]L*) Bound_Radioligand [RL*] Radioligand->Bound_Radioligand Competitor Test Compound (I) Bound_Competitor [RI] Competitor->Bound_Competitor Free_Receptor->Bound_Radioligand + [L*] Free_Receptor->Bound_Competitor + [I]

Caption: Principle of Competitive Ligand Binding.

Materials and Reagents

Receptor Sources
  • HEK293 cells stably expressing human SERT (hSERT) [9]

  • HEK293 cells stably expressing human DAT (hDAT) [10]

  • HEK293 cells stably expressing human NET (hNET) [4] (Note: Alternatively, membrane preparations from rodent brain regions rich in these transporters, such as the striatum for DAT or cortex for SERT/NET, can be used.)

Radioligands and Competitors
Target TransporterRadioligandKₔ (nM)Non-Specific Blocker
hSERT [³H]Citalopram~1-2Fluoxetine (10 µM)
hDAT [³H]WIN 35,428~2-5GBR 12909 (10 µM)
hNET [³H]Nisoxetine~1-3Desipramine (10 µM)
  • Test Compound: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

Buffers and Consumables
  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).[11]

  • Scintillation vials or plates.

  • Liquid scintillation cocktail.

Experimental Protocols

Membrane Preparation from Transfected Cells

This protocol describes the preparation of crude membrane fractions from HEK293 cells expressing the target transporter.

  • Cell Culture: Culture HEK293 cells stably expressing hSERT, hDAT, or hNET to ~90% confluency.[3]

  • Harvesting: Aspirate the culture medium and wash the cell monolayer with ice-cold PBS. Scrape cells into fresh, ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.[9]

  • Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[12]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Assay Buffer, and centrifuge again as in the previous step.

  • Final Preparation: Discard the supernatant and resuspend the final pellet in a known volume of Assay Buffer.

  • Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay Protocol

This protocol is designed for a 96-well plate format.

G A Prepare Reagents (Buffers, Radioligand, Test Compound Dilutions) B Add Assay Components to 96-Well Plate - Assay Buffer - Test Compound or Vehicle - Radioligand A->B C Initiate Reaction Add Membrane Preparation B->C D Incubate (e.g., 60-120 min at 4°C or RT) Allow to reach equilibrium C->D E Terminate Reaction Rapid filtration over GF/B filters D->E F Wash Filters (3x with ice-cold Wash Buffer) Remove unbound radioligand E->F G Measure Radioactivity Add scintillation cocktail and count in a MicroBeta counter F->G H Data Analysis Calculate IC₅₀ and Kᵢ G->H

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Procedure:

  • Prepare Dilutions: Prepare serial dilutions of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Plate Setup: Set up the 96-well plate as follows (all additions in triplicate):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membranes.

    • Non-Specific Binding (NSB): 50 µL Non-Specific Blocker (final concentration 10 µM) + 50 µL Radioligand + 100 µL Membranes.[11]

    • Competition: 50 µL of each test compound dilution + 50 µL Radioligand + 100 µL Membranes.

  • Radioligand Concentration: The radioligand should be used at a concentration close to its Kₔ value to ensure assay sensitivity.

  • Initiate and Incubate: Add the membrane preparation (typically 10-50 µg protein/well) to all wells to initiate the binding reaction. Incubate the plate with gentle agitation for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.[13]

  • Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[12]

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold Wash Buffer to remove any unbound radioactivity.

  • Counting: Place the filter discs into scintillation vials or a compatible 96-well plate, add liquid scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Generate Competition Curve:

    • Calculate the percentage of specific binding for each concentration of the test compound: % Binding = (Binding in presence of Competitor - NSB) / (TB - NSB) * 100

    • Plot the % Binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value.

  • Calculate the Inhibition Constant (Kᵢ):

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :[7][8] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the transporter.

Interpretation of Results:

The Kᵢ value represents the affinity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine for the transporter. A lower Kᵢ value indicates a higher binding affinity. By comparing the Kᵢ values obtained for SERT, DAT, and NET, the selectivity profile of the compound can be established. For example, a compound with a Kᵢ of 10 nM for SERT and 1000 nM for DAT would be considered 100-fold selective for the serotonin transporter.

Troubleshooting

IssuePossible CauseSolution
High Non-Specific Binding (>30% of Total) Radioligand concentration too high.Use radioligand at a concentration at or below its Kₔ.
Insufficient washing.Increase the number or volume of washes.
Hydrophobic compound or radioligand.Add 0.1% BSA to the wash buffer. Ensure filters are adequately pre-soaked in PEI.
Low Signal (Low Total Binding Counts) Insufficient receptor protein.Increase the amount of membrane protein per well.
Degraded radioligand or membranes.Use fresh aliquots of radioligand and membranes.
Poor Curve Fit / High Data Scatter Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Compound solubility issues.Check the solubility of the test compound in the assay buffer. Use a small, consistent percentage of DMSO if necessary.
Binding not at equilibrium.Optimize incubation time by performing a time-course experiment.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the binding properties of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine at the primary monoamine transporters. By carefully following these methodologies, researchers can obtain high-quality, reproducible data on the affinity (Kᵢ) and selectivity of this and other novel compounds, which is an essential step in the drug discovery and development process.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. Available from: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1–12.11.19. Available from: [Link]

  • Cisneros, R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 247–254. Available from: [Link]

  • Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology, 108(4), 837–839. Available from: [Link]

  • Steele, F. M. R., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(15), 10396–10403. Available from: [Link]

  • Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681. Available from: [Link]

  • Cisneros, R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 523–529. Available from: [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link]

  • Ducharme, Y., et al. (2009). Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4265–4268. Available from: [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Tunoori, A. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1494. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Saha, K., et al. (2014). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Protocol]. Available from: [Link]

  • Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available from: [Link]

  • Adutwum, L. A., et al. (2021). Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. ACS Chemical Neuroscience, 12(9), 1598–1611. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 7(45), 41530–41540. Available from: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from: [Link]

  • Adutwum, L. A., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 223. Available from: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available from: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • University of Glasgow. (n.d.). Receptor binding techniques: competition (inhibition or displacement) assays. Retrieved from [http://www.receptors.org/ आयन-चैनल/ligand-binding/competition-assays](http.www.receptors.org/ आयन-चैनल/ligand-binding/competition-assays)
  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. Available from: [Link]

  • Adutwum, L. A., et al. (2021). Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. ACS Chemical Neuroscience, 12(9), 1598-1611. Available from: [Link]

  • Zhu, R., et al. (2019). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Chemistry, 7, 20. Available from: [Link]

  • Odabaşoğlu, H. Y., et al. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o468. Available from: [Link]

  • Cid, J. M., et al. (2016). Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM). Journal of Medicinal Chemistry, 59(17), 8196–8202. Available from: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

Sources

Application Notes and Protocols: Preclinical Efficacy Testing of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (M-TFM-PEA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (herein referred to as M-TFM-PEA), a novel compound with a phenylethylamine backbone. Based on its structural similarity to known monoaminergic modulators, we hypothesize that M-TFM-PEA acts as a selective norepinephrine reuptake inhibitor (NRI). Consequently, its therapeutic potential is postulated for disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Major Depressive Disorder (MDD). These application notes detail the rationale for selecting appropriate animal models, provide step-by-step protocols for key behavioral and neurochemical assays, and offer guidance on data interpretation to robustly assess the efficacy of M-TFM-PEA.

Introduction: The Preclinical Journey of a Novel CNS Compound

The development of new chemical entities for Central Nervous System (CNS) disorders is a complex process that bridges the gap between initial discovery and clinical application.[1] A critical phase in this journey is preclinical research, which involves rigorous laboratory and animal-based studies to evaluate the biological effects, safety, and efficacy of a drug candidate before it is tested in humans.[1] This process aims to identify pharmacological activity, assess toxicity, and determine the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the compound.[1]

M-TFM-PEA is a novel molecule whose phenylethylamine scaffold is common to many psychoactive compounds. The inclusion of a trifluoromethyl group suggests enhanced metabolic stability and blood-brain barrier permeability. Our primary hypothesis is that M-TFM-PEA functions as a selective Norepinephrine Reuptake Inhibitor (NRI). By blocking the norepinephrine transporter (NET), M-TFM-PEA is expected to increase the synaptic concentration of norepinephrine, a neurotransmitter critically involved in regulating attention, mood, and executive function.

This guide outlines a strategic approach to test this hypothesis and evaluate the therapeutic potential of M-TFM-PEA for ADHD and depression.

Foundational Steps: Before Efficacy Testing

Prior to initiating efficacy studies, a series of foundational preclinical assessments are mandatory to ensure the safety and viability of the drug candidate.[2] These steps are governed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines.[2][3]

  • Pharmacokinetics (PK) and Metabolism: Determine how the animal body absorbs, distributes, metabolizes, and excretes M-TFM-PEA. This includes assessing its ability to cross the blood-brain barrier, a crucial factor for any CNS-targeted drug.[2]

  • Toxicology and Safety Pharmacology: Identify potential adverse effects and establish a safe dosing range.[2] These studies define the therapeutic index and are essential for designing safe first-in-human trials.[1]

  • Dose-Range Finding Studies: Single-dose toxicity studies help to describe the relationship between the dose and systemic toxicity, which informs the dose selection for repeated-dose studies and subsequent efficacy trials.[3]

Only after establishing a preliminary safety and PK profile should efficacy testing proceed.

Strategic Selection of Animal Models

The selection of an appropriate animal model is paramount for the successful translation of preclinical findings. An ideal model should possess three types of validity:

  • Face Validity: The model should phenotypically mimic the core symptoms of the human disorder.[4]

  • Construct Validity: The model should share a similar underlying pathophysiology or etiology with the human condition.[4][5]

  • Predictive Validity: The model should respond to treatments that are effective in humans and fail to respond to ineffective treatments.[4][5]

Based on the hypothesized NRI mechanism of M-TFM-PEA, the following models are recommended.

For Attention-Deficit/Hyperactivity Disorder (ADHD): The Spontaneously Hypertensive Rat (SHR)

The SHR strain, originally bred for high blood pressure, is the most widely used and validated genetic model for ADHD.[6] It exhibits the core behavioral symptoms of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.[6][7] The model shows good predictive validity, as psychostimulants (e.g., methylphenidate) and non-stimulant NRIs (e.g., atomoxetine) ameliorate these behavioral deficits.[6][7] Its construct validity is supported by demonstrated alterations in dopaminergic and noradrenergic systems.[7]

For Major Depressive Disorder (MDD): The Chronic Mild Stress (CMS) Model

The Chronic Mild Stress (CMS) model is considered to have high validity and translational potential for depression research.[8][9] In this model, rodents are exposed to a series of unpredictable, mild stressors over several weeks.[8] This procedure induces a state of anhedonia, the core symptom of melancholic depression, which is operationally measured as a decreased preference for a palatable sucrose solution.[8] The CMS model has excellent predictive validity, as the induced behavioral changes are reversed by chronic, but not acute, treatment with various classes of antidepressants.[8] It also possesses strong face and construct validity, mimicking a wide range of depressive symptoms and neurobiological changes.[8] While the CMS protocol can be labor-intensive and its reproducibility has been debated, surveys indicate that a majority of labs use it reliably.[10][11]

Experimental Workflow and Mechanistic Hypothesis

The overall preclinical testing strategy for M-TFM-PEA should be systematic, progressing from foundational safety and PK studies to targeted efficacy and mechanistic validation.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing cluster_ADHD Behavioral Assays cluster_MDD Behavioral Assays cluster_2 Phase 3: Mechanistic Validation PK Pharmacokinetics & Metabolism Tox Toxicology & Safety Pharmacology PK->Tox Dose Dose-Range Finding Tox->Dose ADHD_Model ADHD Model (SHR) Dose->ADHD_Model MDD_Model Depression Model (CMS) Dose->MDD_Model CSRTT 5-CSRTT (Attention/Impulsivity) ADHD_Model->CSRTT Microdialysis In Vivo Microdialysis (NE Levels) ADHD_Model->Microdialysis SPT Sucrose Preference (Anhedonia) MDD_Model->SPT FST Forced Swim Test (Behavioral Despair) MDD_Model->FST MDD_Model->Microdialysis HPLC Post-Mortem HPLC (Neurotransmitter Turnover) Microdialysis->HPLC

Caption: Overall Preclinical Workflow for M-TFM-PEA.

The hypothesized mechanism of action involves the inhibition of the norepinephrine transporter (NET), leading to increased norepinephrine signaling in the synapse.

G cluster_pre Presynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release Receptor Adrenergic Receptors Postsynapse_Effect Postsynaptic Effect Receptor->Postsynapse_Effect Signal Transduction Synapse Synaptic Cleft NET Norepinephrine Transporter (NET) M_TFM_PEA M-TFM-PEA M_TFM_PEA->NET Inhibition NE_Synapse->Receptor Binding NE_Synapse->NET Reuptake

Caption: Hypothesized Mechanism of M-TFM-PEA Action.

Protocols for Efficacy Assessment

All behavioral testing should be conducted with rigorous adherence to experimental design principles, including randomization, blinding of experimenters, and inclusion of appropriate control groups (vehicle, positive control).[12][13]

ADHD Model: 5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a sophisticated operant conditioning task that assesses visuospatial attention and impulsivity in rodents, analogous to continuous performance tasks used in humans.[14][15]

  • Apparatus: An operant chamber with a curved wall containing five nose-poke apertures and a food magazine on the opposite wall.[16] Each aperture is equipped with a stimulus light and an infrared detector.[16]

  • Pre-training: Animals must first be food-restricted to 85-90% of their free-feeding weight and habituated to the chamber and to receiving food rewards (e.g., sugar pellets) from the magazine.[16][17]

  • Training Stages:

    • Habituation: Animals learn to associate nose-poking in an illuminated aperture with a food reward.[18]

    • Variable Stimulus Duration: The duration of the light stimulus is gradually decreased, increasing the attentional demand.[15]

    • Variable Inter-Trial Interval (ITI): A variable ITI is introduced to challenge the animal's ability to withhold responses, thus measuring impulsivity.

  • Testing Protocol:

    • Administer M-TFM-PEA (or vehicle/positive control) at a predetermined time before the session.

    • Place the animal in the chamber for a session typically consisting of 100 trials or lasting 30 minutes.[18]

    • A trial begins with the animal making a nose-poke in the food magazine.

    • After a set delay (e.g., 5 seconds), a light stimulus is briefly presented in one of the five apertures.

    • A correct response (nose-poking the illuminated aperture) is rewarded with a food pellet.

    • An incorrect response (poking a non-illuminated aperture) or an omission (no response) results in a time-out period.

    • A premature response (poking an aperture before the stimulus is presented) is recorded as an impulsive act and also results in a time-out.

  • Key Parameters to Measure:

    • % Accuracy: (Correct responses / (Correct + Incorrect responses)) x 100. A primary measure of attention.

    • Omission Errors: Number of trials with no response. Measures inattention.

    • Premature Responses: Number of responses before stimulus onset. A primary measure of impulsivity.[15]

    • Perseverative Responses: Repeated pokes into an aperture after a response has been made. A measure of compulsive behavior.[15]

    • Response Latencies: Time to make a correct or incorrect response.

Depression Model: Sucrose Preference Test (SPT)

The SPT is the gold-standard assay for measuring anhedonia, based on the principle that rodents have a natural preference for sweet solutions.[19][20] A reduction in this preference is interpreted as a depression-like state.[21]

  • Apparatus: Standard home cages equipped with two identical drinking bottles.

  • Protocol:

    • Habituation: For 48 hours, individually house animals with two bottles of 1% sucrose solution to accustom them to drinking from the bottles.[22]

    • Baseline: For 24 hours, deprive animals of water (but not food). Then, present them with two pre-weighed bottles: one with 1% sucrose solution and one with plain water, for a 24-hour period.[22]

    • CMS Induction: Subject the animals to a chronic mild stress protocol for 3-5 weeks.

    • Testing: Following CMS, repeat the 24-hour two-bottle choice test. The position of the bottles should be swapped after 12 hours to avoid side preference.[22] M-TFM-PEA or control substances should be administered chronically throughout the later part of the CMS protocol.

  • Data Calculation:

    • Measure the weight of fluid consumed from each bottle.

    • Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100 .[23]

Depression Model: Forced Swim Test (FST)

The FST, or Porsolt test, is a widely used screening tool for antidepressants.[24][25] It is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture, and that this immobility is reduced by antidepressant treatment.[25][26]

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-30°C) to a depth where the animal cannot touch the bottom (e.g., 30 cm).[26][27]

  • Protocol:

    • Administer M-TFM-PEA (or vehicle/positive control) at an appropriate time before the test.

    • Gently place the animal into the water cylinder.[24]

    • The test session typically lasts for 6 minutes.[27] Video record the session for later analysis.

    • The key behavior scored is immobility, defined as the time the animal spends floating and making only minimal movements necessary to keep its head above water.[25]

    • Scoring is typically performed on the last 4 minutes of the 6-minute session.

    • After the test, remove the animal, dry it thoroughly, and return it to a warm, dry cage.[26]

  • Data Analysis: Compare the duration of immobility between treatment groups. A significant decrease in immobility time for the M-TFM-PEA group compared to the vehicle group suggests an antidepressant-like effect.

Data Presentation: Summary of Behavioral Endpoints

Model Assay Primary Endpoint Behavioral Construct Expected Outcome with Efficacious M-TFM-PEA
ADHD (SHR) 5-CSRTT% AccuracyAttentionIncrease
Premature ResponsesImpulsivityDecrease
Omission ErrorsInattentionDecrease
Depression (CMS) Sucrose Preference Test% Sucrose PreferenceAnhedoniaIncrease / Reversal of CMS-induced deficit
Forced Swim TestImmobility TimeBehavioral DespairDecrease

Protocol for Mechanistic Validation: In Vivo Microdialysis

To confirm that M-TFM-PEA engages its intended target (NET) in the brain, in vivo microdialysis can be used to measure extracellular norepinephrine levels in awake, behaving animals.[28][29]

  • Apparatus: Stereotaxic frame for surgery, microdialysis probes, a reliable syringe pump, and a fraction collector.[29] The analytical system will be High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Protocol:

    • Surgery: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting a relevant brain region, such as the prefrontal cortex. Allow the animal to recover for several days.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfusion & Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Allow a washout period of at least 1 hour for the system to equilibrate.[30]

    • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular norepinephrine.[30]

    • Drug Administration: Administer a single dose of M-TFM-PEA (e.g., intraperitoneally or subcutaneously).[31]

    • Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor the change in norepinephrine levels over time.

    • Analysis: Quantify norepinephrine concentrations in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-administration norepinephrine levels as a percentage change from the stable baseline average. A significant and sustained increase in extracellular norepinephrine following M-TFM-PEA administration would provide strong evidence for target engagement.

Conclusion and Path Forward

This document outlines a robust, multi-faceted strategy for evaluating the preclinical efficacy of M-TFM-PEA. By employing validated animal models for ADHD and depression, conducting rigorous behavioral assessments, and confirming the neurochemical mechanism of action through in vivo microdialysis, researchers can build a comprehensive data package.[2] Positive and consistent results across these studies would provide a strong rationale to advance M-TFM-PEA into further preclinical safety testing and, ultimately, toward an Investigational New Drug (IND) application for human clinical trials.[2][32]

References

  • The basics of preclinical drug development for neurodegenerative disease indications. (2009). PubMed Central. [Link]

  • The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents. (2014). National Institutes of Health. [Link]

  • Validity, reliability and utility of the chronic mild stress model of depression: a 10-year review and evaluation. (n.d.). PubMed. [Link]

  • Animal models of attention deficit/hyperactivity disorder (ADHD): a critical review. (n.d.). PubMed. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central. [Link]

  • General Principles of Preclinical Study Design. (n.d.). National Institutes of Health. [Link]

  • The Mouse Forced Swim Test. (n.d.). National Institutes of Health. [Link]

  • STANDARD OPERATING PROCEDURE TITLE: 5-Choice Serial Reaction Time Task (5-CSRT) SOP NO. (2019). Touchscreen Cognition. [Link]

  • Guidance for planning and conducting confirmatory preclinical studies and systematic reviews. (n.d.). Charite. [Link]

  • In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. (n.d.). PubMed Central. [Link]

  • METHODS Behavioral tests Sucrose preference test (SPT) and body weight (BW) All animals were first trained to consume a palatabl. (n.d.). ResearchGate. [Link]

  • Preclinical Imaging CRO for CNS Drug Development. (n.d.). Perceptive. [Link]

  • Exploring the Validity of Proposed Transgenic Animal Models of Attention-Deficit Hyperactivity Disorder (ADHD). (n.d.). PubMed. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • 5-Choice serial reaction time task (5-CSRTT) (zebrafish, mice). (n.d.). Zantiks. [Link]

  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. (n.d.). SynapCell. [Link]

  • Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. (n.d.). MDPI. [Link]

  • Maze Bazics: Sucrose Preference Test. (2024). Conduct Science. [Link]

  • The chronic mild stress (CMS) model of depression: History, evaluation and usage. (n.d.). PubMed Central. [Link]

  • Forced Swim Test v.3. (n.d.). University of Pennsylvania. [Link]

  • Animal models of ADHD: diversity and validity. (n.d.). ResearchGate. [Link]

  • Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. (n.d.). MDPI. [Link]

  • Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. (2023). MDPI. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • 5 choice serial reaction time task. (n.d.). Panlab. [Link]

  • In Vivo Microdialysis. (n.d.). Hope Center for Neurological Disorders. [Link]

  • Essential CNS drug development – pre-clinical development (Chapter 3). (n.d.). Cambridge University Press & Assessment. [Link]

  • Rodent research of attention-deficit/hyperactivity disorder: insights into widely used animal models. (2025). National Institutes of Health. [Link]

  • Five Choice Serial Reaction Time Task (5CSRTT). (n.d.). Maze Engineers. [Link]

  • (PDF) Reliability of the chronic mild stress model of depression: A user survey. (2016). ResearchGate. [Link]

  • Behavioral assessments for pre-clinical pharmacovigilance. (n.d.). Frontiers. [Link]

  • Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. (2021). bioRxiv. [Link]

  • Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. (2023). PubMed. [Link]

  • (PDF) Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. (2025). ResearchGate. [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]

  • A Comparison of Isolation Stress and Unpredictable Chronic Mild Stress for the Establishment of Mouse Models of Depressive Disorder. (2021). Frontiers. [Link]

Sources

Application Notes and Protocols for the Synthesis of High-Performance Fluorinated Polyimides Incorporating Trifluoromethylphenyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis and characterization of fluorinated polyimides (FPIs) containing trifluoromethylphenyl moieties. These materials are at the forefront of high-performance polymers, offering a unique combination of exceptional thermal stability, superior mechanical strength, and advantageous optical and dielectric properties. The incorporation of trifluoromethyl (-CF3) groups into the polyimide backbone is a key strategy to enhance solubility, reduce moisture absorption, and lower the dielectric constant, making these polymers ideal for advanced applications in microelectronics, aerospace, and communications. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the synthetic pathways, detailed experimental protocols, and characterization techniques for these advanced materials.

Introduction: The Rationale for Fluorination in Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their outstanding thermal and mechanical properties.[1][2] However, their application can be limited by poor solubility and high dielectric constants. The introduction of fluorine, particularly in the form of trifluoromethylphenyl groups, addresses these limitations. The bulky, electron-withdrawing nature of the -CF3 group disrupts polymer chain packing, which in turn enhances solubility and reduces intermolecular charge-transfer complexes, leading to improved optical transparency.[1][3] Furthermore, the low polarizability of the C-F bond contributes to a significant reduction in the dielectric constant and moisture uptake, critical for applications in high-frequency electronics.[1][2][4]

The strategic placement of trifluoromethylphenyl moieties, either within the diamine or the dianhydride monomer, allows for precise tuning of the final polymer's properties to meet the demands of specific applications, from flexible electronic substrates to advanced composite matrices.[5]

Synthetic Pathways: Crafting the Monomers and Polymers

The synthesis of fluorinated polyimides featuring trifluoromethylphenyl groups typically involves a two-stage process: the synthesis of the fluorinated monomers followed by their polymerization.

Monomer Synthesis: The Building Blocks of Performance

The key to successful FPI synthesis lies in the purity of the monomers. Trifluoromethylphenyl-containing diamines and dianhydrides are the most common building blocks. The synthesis of a novel aromatic diamine monomer containing four pendant trifluoromethylphenyl groups, for instance, can be achieved through a multi-step reaction involving a Suzuki coupling followed by a nucleophilic substitution.[1]

Polymerization: From Monomers to High-Performance Films

Two primary methods are employed for the polymerization of fluorinated polyimides: a one-step high-temperature polycondensation and a conventional two-step method.

  • One-Step High-Temperature Polycondensation: This method involves the direct reaction of the diamine and dianhydride monomers in a high-boiling solvent, such as m-cresol, with a catalyst like isoquinoline at elevated temperatures (around 190 °C).[1] The water formed during the imidization is continuously removed to drive the reaction to completion, yielding a high molecular weight polyimide.[1]

  • Two-Step Method: This widely used technique first involves the formation of a poly(amic acid) (PAA) precursor at room temperature in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).[6][7][8] The resulting PAA solution can then be cast into a film and subsequently converted to the final polyimide through either thermal or chemical imidization.

    • Thermal Imidization: The PAA film is heated in a stepwise manner to high temperatures (often up to 300-350 °C) to induce cyclodehydration.[6]

    • Chemical Imidization: This process is carried out at lower temperatures by adding dehydrating agents, such as a mixture of acetic anhydride and pyridine, to the PAA solution.[6]

The choice of polymerization method depends on the desired final form of the polymer (e.g., powder or film) and the solubility of the resulting polyimide.

Detailed Experimental Protocols

Protocol 1: One-Step Synthesis of a Fluorinated Polyimide

This protocol is adapted from the synthesis of a fluorinated polyimide with multi-bulky pendant groups.[1]

Materials:

  • Trifluoromethylphenyl-containing diamine monomer (e.g., 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone)

  • Aromatic dianhydride (e.g., 3,3′,4,4′-biphenyltetracarboxylic dianhydride, BPDA)

  • m-cresol (anhydrous)

  • Isoquinoline

  • Ethanol

  • Nitrogen gas

Procedure:

  • In a 50 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet, dissolve the diamine (1.5 mmol) and dianhydride (1.5 mmol) in 12 mL of m-cresol.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Add approximately 4 drops of isoquinoline to the solution.

  • Heat the reaction mixture to 190 °C and maintain this temperature for 12-20 hours, ensuring a continuous stream of nitrogen to remove the water formed during imidization.

  • After the reaction is complete (indicated by a significant increase in viscosity), cool the polymer solution to room temperature.

  • Precipitate the polymer by slowly pouring the solution into 300 mL of vigorously stirred ethanol.

  • Collect the fibrous precipitate by filtration.

  • Wash the precipitate thoroughly with hot water and then with ethanol.

  • Dry the final polymer in a vacuum oven at 120 °C overnight.

Protocol 2: Two-Step Synthesis via Thermal Imidization

This protocol outlines the general procedure for the two-step synthesis of a fluorinated polyimide film.[6][7]

Materials:

  • Fluorinated diamine (e.g., 2,2'-bis(trifluoromethyl)benzidine, TFDB)

  • Fluorinated dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Nitrogen gas

Procedure: Step 1: Poly(amic acid) Synthesis

  • In a dry flask under a nitrogen atmosphere, dissolve the diamine (4 mmol) in DMAc.

  • Gradually add an equimolar amount of the dianhydride (4 mmol) to the stirred diamine solution at room temperature.

  • Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.[6]

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean glass substrate.

  • Place the cast film in a programmable oven and heat it under a nitrogen atmosphere using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.

  • After cooling to room temperature, peel the resulting flexible polyimide film from the glass substrate.

Characterization of Fluorinated Polyimides

A comprehensive characterization is essential to confirm the successful synthesis and to evaluate the properties of the resulting FPIs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the conversion of the poly(amic acid) to the polyimide. The disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) confirm successful imidization.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to confirm the chemical structure of the monomers and the final polymer.[6]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer by measuring its weight loss as a function of temperature. Fluorinated polyimides typically exhibit high decomposition temperatures, often exceeding 500 °C.[2][7]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which is an indicator of its upper service temperature.[2][6]

  • Mechanical Testing: The tensile strength, elongation at break, and Young's modulus of the polyimide films are measured to assess their mechanical robustness.[2][5]

  • Dielectric Analysis: The dielectric constant and dielectric loss are measured over a range of frequencies to evaluate the polymer's suitability for microelectronic applications.[1][2]

Properties and Applications of Trifluoromethylphenyl-Containing Polyimides

The incorporation of trifluoromethylphenyl moieties imparts a range of desirable properties to polyimides, as summarized in the table below.

PropertyTypical Values for FPIs with -CF3Ph groupsImpact of -CF3Ph MoietyReference
Thermal Stability (Td, 5% wt. loss) > 500 °CHigh C-F bond energy contributes to excellent thermal resistance.[2]
Glass Transition Temperature (Tg) 250 - 400 °CThe bulky groups can either increase or decrease Tg depending on the overall chain rigidity.[1][2]
Solubility Soluble in organic solvents (NMP, DMAc, CHCl3)The bulky -CF3 groups disrupt chain packing, enhancing solubility.[1]
Optical Transparency High, with cutoff wavelengths < 350 nmReduced charge-transfer complex formation leads to lower color and higher transparency.[1]
Dielectric Constant (at 1 MHz) 2.2 - 2.8The low polarizability of the C-F bond significantly reduces the dielectric constant.[1][2]
Water Absorption < 1%The hydrophobic nature of the fluorinated groups minimizes moisture uptake.[1][4]

These exceptional properties make trifluoromethylphenyl-containing polyimides prime candidates for a variety of advanced applications:

  • Microelectronics: As low-dielectric constant interlayer dielectrics and passivation layers in integrated circuits.[1][4]

  • Flexible Electronics: As substrates for flexible displays and printed circuit boards.[2][5]

  • Aerospace: In high-temperature adhesives, composite matrices, and thermal control films for spacecraft due to their thermal stability and radiation resistance.[2][3]

  • Optical Waveguides: Their high optical transparency and tunable refractive index make them suitable for optical communication applications.[9]

Visualizing the Workflow and Structure-Property Relationships

Experimental Workflow

G cluster_monomer Monomer Synthesis cluster_poly Polymerization cluster_imidization Imidization & Purification cluster_char Characterization Monomer_Synth Synthesis of CF3-containing Diamine and/or Dianhydride PAA_Synth Poly(amic acid) Synthesis (in DMAc, RT, 24h) Monomer_Synth->PAA_Synth One_Step One-Step Polycondensation (in m-cresol, 190°C, 12-20h) Monomer_Synth->One_Step Thermal_Imid Thermal Imidization (Film Casting & Heating) PAA_Synth->Thermal_Imid Chem_Imid Chemical Imidization (Acetic Anhydride/Pyridine) PAA_Synth->Chem_Imid Precipitation Precipitation & Washing (in Ethanol) One_Step->Precipitation Characterization FTIR, NMR, TGA, DSC, Mechanical & Dielectric Testing Thermal_Imid->Characterization Chem_Imid->Characterization Precipitation->Characterization G cluster_properties Structure Incorporation of Trifluoromethylphenyl Moieties Solubility Increased Solubility Structure->Solubility Disrupts chain packing Transparency Improved Optical Transparency Structure->Transparency Inhibits CTC formation Low_k Lower Dielectric Constant Structure->Low_k Low polarizability of C-F bond Hydrophobicity Reduced Water Absorption Structure->Hydrophobicity Hydrophobic nature of -CF3 Thermal_Stability High Thermal Stability Structure->Thermal_Stability High C-F bond energy

Caption: Impact of trifluoromethylphenyl groups on polyimide properties.

Conclusion

The synthesis of fluorinated polyimides using trifluoromethylphenyl moieties offers a versatile platform for developing advanced materials with a tailored set of high-performance characteristics. By carefully selecting monomers and polymerization conditions, researchers can create polymers with exceptional thermal stability, solubility, optical clarity, and low dielectric properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of these remarkable polymers, paving the way for their application in next-generation technologies.

References

  • Wang, C., et al. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 7(53), 33497-33506. [Link]

  • MDPI. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]

  • MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. [Link]

  • SciELO. (2020). Synthesis and properties of fluorinated copolymerized polyimide films. Polímeros, 30(3). [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of fluorinated polyimide doped with NaYF4 nanocrystals for optical waveguide applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of trifluoromethyl-containing polyimide-modified epoxy resins. ResearchGate. [Link]

  • ResearchGate. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ResearchGate. [Link]

  • ACS Publications. (2022). Polyimide Films Containing Trifluoromethoxy Groups with High Comprehensive Performance for Flexible Circuitry Substrates. ACS Applied Polymer Materials, 4(8), 5897–5908. [Link]

  • ResearchGate. (n.d.). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. ResearchGate. [Link]

  • ACS Publications. (1995). Synthesis and Properties of Highly Fluorinated Polyimides. Macromolecules, 28(24), 8139–8147. [Link]

  • ScienceDirect. (1994). Synthesis and characterization of a novel ‘3F’-based fluorinated monomer for fluorine-containing polyimides. Polymer, 35(23), 5104-5109. [Link]

  • Universiti Kebangsaan Malaysia. (2020). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Sains Malaysiana, 49(7), 1571-1580. [Link]

Sources

Application Notes and Protocols for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Modulator of Monoaminergic Systems

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a substituted phenethylamine, represents a compelling molecular entity for neuroscience research. While direct literature on this specific N-methylated compound is emerging, its structural resemblance to known neuroactive compounds, particularly agonists of the Trace Amine-Associated Receptor 1 (TAAR1), provides a strong rationale for its investigation as a modulator of monoaminergic neurotransmission.[1][2][3][4] The presence of a trifluoromethyl group on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and potency.[5] This document provides a comprehensive guide for researchers, outlining the theoretical framework, potential mechanisms of action, and detailed protocols for the characterization of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine as a putative TAAR1 agonist in both in vitro and in vivo settings.

The Scientific Rationale: Targeting the Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that has garnered significant attention as a novel therapeutic target for neuropsychiatric disorders, including schizophrenia, depression, and addiction.[6][7][8][9] Unlike classical monoamine receptors, TAAR1 is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, and can modulate the activity of dopaminergic, serotonergic, and glutamatergic systems.[2][10]

Activation of TAAR1 has been shown to have a regulatory effect on dopamine transporter (DAT) function and to attenuate the firing of dopaminergic neurons, suggesting a role in dampening excessive dopamine signaling, a hallmark of psychosis.[11][12] Consequently, TAAR1 agonists are being investigated as a new class of antipsychotics with a potentially more favorable side-effect profile compared to traditional dopamine D2 receptor antagonists.[6][12] Given that Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine possesses the core phenethylamine scaffold, a key structural feature for TAAR1 agonism, it is hypothesized to exert its neuromodulatory effects through this receptor.[1][13]

Mechanism of Action: TAAR1 Signaling Cascade

Upon agonist binding, TAAR1 primarily couples to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[14] This second messenger, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately influencing gene expression and neuronal function.[11] Additionally, TAAR1 can interact with other signaling pathways and receptors, including the dopamine D2 receptor, to fine-tune monoaminergic neurotransmission.[7]

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds G_Protein Gαsβγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Neuronal Modulation CREB->Gene_Expression Regulates

Figure 1: Putative TAAR1 signaling pathway for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine.

In Vitro Characterization: Functional Potency and Efficacy

To ascertain the activity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine at the TAAR1 receptor, a robust in vitro functional assay is essential. A bioluminescence resonance energy transfer (BRET)-based cAMP assay is a widely accepted method for quantifying GPCR activation.[10]

Protocol 1: BRET-based cAMP Assay for TAAR1 Activation

Objective: To determine the EC50 (half-maximal effective concentration) and maximal efficacy of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine at the human TAAR1 receptor.

Materials:

  • HEK-293 cells transiently co-transfected with human TAAR1 and a cAMP BRET biosensor (e.g., EPAC).[10]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Coelenterazine h (BRET substrate).

  • Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (test compound).

  • Known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control.

  • Assay plates (white, 96-well or 384-well).

  • Luminometer capable of measuring dual-wavelength emissions for BRET.

Procedure:

  • Cell Culture and Transfection: Culture HEK-293 cells to ~80% confluency. Co-transfect the cells with plasmids encoding human TAAR1 and the cAMP BRET biosensor using a suitable transfection reagent.

  • Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into white assay plates at an appropriate density.

  • Compound Preparation: Prepare a serial dilution of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in assay buffer. Also, prepare dilutions of the positive control and a vehicle control.

  • Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the coelenterazine h substrate to all wells and incubate in the dark at room temperature for 5-10 minutes. c. Add the serially diluted test compound, positive control, or vehicle to the respective wells. d. Incubate for 15-30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence at two wavelengths (e.g., ~475 nm and ~530 nm) using a BRET-compatible plate reader.

  • Data Analysis: a. Calculate the BRET ratio (emission at acceptor wavelength / emission at donor wavelength). b. Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation). c. Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy.

In_Vitro_Workflow Start Start Cell_Culture HEK-293 Cell Culture Start->Cell_Culture Transfection Co-transfection with hTAAR1 and BRET sensor Cell_Culture->Transfection Seeding Seed cells into assay plates Transfection->Seeding Assay_Steps Add BRET Substrate Add Compounds Incubate Seeding->Assay_Steps:f0 Compound_Prep Prepare serial dilutions of Test Compound & Controls Compound_Prep->Assay_Steps:f1 Data_Acquisition Measure BRET signal (dual wavelength) Assay_Steps->Data_Acquisition Data_Analysis Calculate BRET ratio, normalize data, and fit dose-response curve Data_Acquisition->Data_Analysis Results Determine EC50 and Maximal Efficacy Data_Analysis->Results

Figure 2: Workflow for the in vitro characterization of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine.

In Vivo Evaluation: Assessing Antipsychotic-like Activity

To investigate the potential therapeutic effects of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in a preclinical setting, animal models that recapitulate certain aspects of neuropsychiatric disorders are employed.[6] A common approach for evaluating putative antipsychotics is to use a hyperdopaminergic animal model, such as mice treated with a psychostimulant like MK-801 or dopamine transporter knockout (DAT-KO) rodents, and measure the compound's ability to attenuate the resulting hyperlocomotion.[10][11]

Protocol 2: Locomotor Activity in a Hyperdopaminergic Mouse Model

Objective: To assess the ability of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine to reduce hyperlocomotion in a mouse model relevant to psychosis.

Materials:

  • Adult male mice (e.g., C57BL/6J).

  • Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (test compound).

  • MK-801 (dizocilpine), an NMDA receptor antagonist that induces a hyperdopaminergic state.

  • Vehicle for compound and MK-801 administration (e.g., saline).

  • Locomotor activity chambers equipped with infrared beams to automatically track movement.

  • Animal scales.

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and locomotor activity chambers for at least 60 minutes prior to the experiment to reduce novelty-induced hyperactivity.

  • Compound Administration: a. Weigh the mice and calculate the appropriate dose of the test compound and MK-801. b. Administer the test compound (or vehicle) via i.p. injection at various doses.

  • Induction of Hyperlocomotion: 30 minutes after the test compound administration, inject the mice with MK-801 (or vehicle for control groups).

  • Data Collection: Immediately place the mice into the locomotor activity chambers and record their activity (e.g., total distance traveled, horizontal and vertical beam breaks) for 60-90 minutes.

  • Data Analysis: a. Bin the activity data into time intervals (e.g., 5-minute bins). b. Compare the total locomotor activity between the different treatment groups (Vehicle + Vehicle, Vehicle + MK-801, Test Compound + MK-801) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). c. A significant reduction in locomotor activity in the "Test Compound + MK-801" group compared to the "Vehicle + MK-801" group indicates potential antipsychotic-like efficacy.

In_Vivo_Workflow Start Start Animal_Acclimation Acclimate mice to testing environment Start->Animal_Acclimation Compound_Admin Administer Test Compound or Vehicle (i.p.) Animal_Acclimation->Compound_Admin Wait 30-minute Pre-treatment Period Compound_Admin->Wait Induction Induce Hyperlocomotion with MK-801 (i.p.) Wait->Induction Data_Collection Place in Locomotor Chambers and Record Activity Induction->Data_Collection Data_Analysis Analyze Locomotor Data (e.g., distance traveled) Data_Collection->Data_Analysis Conclusion Assess Antipsychotic-like Efficacy Data_Analysis->Conclusion

Figure 3: Workflow for the in vivo evaluation of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data from the proposed experiments.

ParameterDescriptionExpected Outcome for an Active Compound
In Vitro EC50 The concentration of the compound that produces 50% of the maximal response in the cAMP assay.A potent compound will have a low nanomolar to micromolar EC50 value.
In Vitro Emax The maximum response produced by the compound relative to a full agonist.A full agonist will have an Emax close to 100%; a partial agonist will have a lower Emax.
In Vivo Locomotion The total distance traveled by mice in the locomotor activity test.Significant reduction in MK-801-induced hyperlocomotion at non-sedating doses.

Conclusion and Future Directions

The application of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in neuroscience research holds significant promise, primarily through its putative action as a TAAR1 agonist. The protocols detailed in this guide provide a robust framework for the initial characterization of its in vitro pharmacology and in vivo efficacy in a model relevant to psychosis. Positive results from these studies would warrant further investigation into its broader neuropsychopharmacological profile, including its effects on cognition, negative symptoms, and its potential for treating other TAAR1-implicated disorders such as depression and addiction. Further studies could also include radioligand binding assays to determine binding affinity (Ki) and selectivity profiling against other CNS receptors.[15]

References

  • Krasavin, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(19), 11579. [Link]

  • Siafis, S., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Wellcome Open Research, 8, 365. [Link]

  • Wikipedia contributors. (2023, December 27). N-Methylphenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1988106, 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 104223, Phenethylamine, m-trifluoromethyl-. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Liu, H., et al. (2023). Ligand recognition and G-protein coupling of trace amine receptor TAAR1. Nature, 623(7987), 645–652. [Link]

  • Li, Q., et al. (2020). TAAR Agonists. Central Nervous System Agents in Medicinal Chemistry, 20(1), 2-13. [Link]

  • The Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • Cunningham, A. A., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 13(1), 12345. [Link]

  • Li, Y., et al. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers in Pharmacology, 14, 1158525. [Link]

  • bioRxiv. (2023). Structure based discovery of antipsychotic-like TAAR1 agonists. [Link]

  • Google Patents. (2017). Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
  • Wikipedia contributors. (2024, January 19). Sumatriptan. In Wikipedia, The Free Encyclopedia. [Link]

  • Understanding Animal Research. Factsheet on the forced swim test. [Link]

  • Man-Kim, K., et al. (2016). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug Testing and Analysis, 8(10), 1017-1025. [Link]

  • Halpert, M. (2023). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters, 14(3), 263–265. [Link]

  • Wikipedia contributors. (2023, November 28). 2T-2CTFM-3PIP. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2023). Evaluation of TAAR1's structural compactness before and after ligand binding. [Link]

  • ResearchGate. (2014). The TRACE Amine 1 receptor knockout mouse: an animal model with relevance to schizophrenia. [Link]

  • NSW Department of Primary Industries. (2020). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Wikipedia contributors. (2023, December 16). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Rutigliano, G., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 191-204. [Link]

  • Krasavin, M., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules, 12(11), 1650. [Link]

  • Dedic, N., et al. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences, 22(23), 12999. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Institutional Animal Care and Use Committee, University of Wisconsin-Milwaukee. (2018). Forced Swim Test v.3. [Link]

  • Grossi, G., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Molecules, 29(8), 1746. [Link]

  • Nichols, D. E., et al. (1980). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 213(1), 25–31. [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 693. [Link]

  • JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

  • King's College London Research Portal. (2021). Therapeutic potential of taar1 agonists in schizophrenia: Evidence from preclinical models and clinical studies. [Link]

  • UNODC. Details for Phenethylamines. [Link]

  • Alvarsson, A., et al. (2016). Behavioral Effects of a Potential Novel TAAR1 Antagonist. Frontiers in Pharmacology, 7, 34. [Link]

  • MDPI. (2020). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. [Link]

  • Lead Sciences. N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride. [Link]

  • ResearchGate. (2020). TAAR Agonists. [Link]

Sources

Application Notes and Protocols for the Use of Trifluoromethyl Pyrimidine Derivatives in Antifungal Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antifungal Agents and the Promise of Trifluoromethyl Pyrimidine Derivatives

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, underscoring the urgent need for the discovery and development of novel therapeutic agents with unique mechanisms of action. In this context, heterocyclic compounds, particularly pyrimidine derivatives, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1]

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. When appended to the pyrimidine scaffold, the trifluoromethyl group has been shown to significantly modulate the antifungal properties of the resulting derivatives. This guide provides a comprehensive overview of the application of trifluoromethyl pyrimidine derivatives in antifungal research, from their fundamental structure-activity relationships to detailed protocols for their evaluation in vitro and in vivo.

The Scientific Rationale: Understanding the Antifungal Potential

The antifungal activity of trifluoromethyl pyrimidine derivatives is intrinsically linked to their chemical structure. The pyrimidine ring itself is a key component of nucleosides, and its analogs can interfere with nucleic acid and protein synthesis. The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the electronic properties of the entire molecule, potentially enhancing its interaction with fungal-specific targets.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Antifungal Efficacy

The biological activity of trifluoromethyl pyrimidine derivatives is highly dependent on the nature and position of various substituents on the pyrimidine ring.[2][3] A thorough understanding of these structure-activity relationships is paramount for the rational design of more potent and selective antifungal candidates.

Key structural modifications that have been observed to influence antifungal activity include:

  • Substituents on the Pyrimidine Ring: The introduction of different functional groups, such as amide or thioether moieties, can significantly impact the antifungal spectrum and potency.[4][5] For instance, certain amide-containing derivatives have demonstrated excellent activity against plant pathogenic fungi like Botrytis cinerea.[5]

  • Linker Moiety: The nature of the chemical linker connecting the trifluoromethyl pyrimidine core to other aromatic or aliphatic systems plays a crucial role in determining the overall molecular conformation and its ability to fit into the active site of a biological target.

  • Stereochemistry: The spatial arrangement of atoms can be a critical determinant of biological activity. While not extensively explored in the currently available literature for this specific class, it remains a vital consideration in drug development.

A recurring theme in the SAR of these compounds is the significant impact of substitutions at various positions on the pyrimidine and associated rings, which can modulate the antifungal activity against different fungal species.[2][3]

Experimental Protocols: A Practical Guide for the Researcher

The following section provides detailed, step-by-step protocols for the evaluation of trifluoromethyl pyrimidine derivatives in antifungal studies. These protocols are designed to be self-validating, incorporating necessary controls to ensure the reliability and reproducibility of the experimental results.

In Vitro Antifungal Susceptibility Testing: The Foundation of Efficacy Assessment

The initial step in evaluating a novel compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most widely accepted technique for this purpose.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI guidelines)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of trifluoromethyl pyrimidine derivatives against fungal isolates.

Materials:

  • Trifluoromethyl pyrimidine derivatives (stock solutions prepared in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, mature colonies.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial twofold dilutions of the trifluoromethyl pyrimidine derivative stock solution in RPMI-1640 medium in the 96-well plate to cover a broad concentration range.

    • Include a positive control well (fungal inoculum without the drug) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.

Data Presentation:

The results of in vitro antifungal susceptibility testing are typically presented in a tabular format, allowing for a clear comparison of the activity of different derivatives against a panel of fungal species.

Table 1: In Vitro Antifungal Activity of Representative Trifluoromethyl Pyrimidine Derivatives

Compound IDFungal SpeciesMIC (µg/mL)Reference AntifungalMIC (µg/mL)
Derivative A Candida albicans8Fluconazole1
Aspergillus fumigatus16Voriconazole0.5
Cryptococcus neoformans4Amphotericin B0.25
Derivative B Candida albicans2Fluconazole1
Aspergillus fumigatus8Voriconazole0.5
Cryptococcus neoformans1Amphotericin B0.25

Note: The data presented in this table is illustrative and intended to serve as a template. Actual values will vary depending on the specific compounds and fungal strains tested.

Cytotoxicity Assessment: Ensuring a Favorable Therapeutic Window

A critical aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen with minimal effects on host cells. The MTT assay is a widely used colorimetric method to assess the cytotoxicity of compounds against mammalian cell lines.[6]

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (IC50) of trifluoromethyl pyrimidine derivatives against a mammalian cell line.

Materials:

  • Trifluoromethyl pyrimidine derivatives

  • Mammalian cell line (e.g., HeLa, HepG2, or a non-cancerous cell line like HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the trifluoromethyl pyrimidine derivatives for a specified period (e.g., 24 or 48 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cytotoxicity data is crucial for determining the selectivity index (SI) of a compound, which is the ratio of its cytotoxicity to its antifungal activity (IC50/MIC). A higher SI value indicates greater selectivity for the fungal target.

Table 2: Cytotoxicity and Selectivity Index of Trifluoromethyl Pyrimidine Derivatives

Compound IDMammalian Cell LineIC50 (µM)Antifungal MIC (µM) against C. albicansSelectivity Index (IC50/MIC)
Derivative A HepG2>10016>6.25
Derivative B HepG250412.5

Note: The data presented in this table is illustrative. The conversion of µg/mL to µM is dependent on the molecular weight of the compound.

In Vivo Efficacy Studies: Bridging the Gap from Bench to Bedside

While in vitro studies provide valuable preliminary data, the ultimate test of an antifungal agent's potential is its efficacy in a living organism. The murine model of systemic candidiasis is a well-established and widely used model for evaluating the in vivo efficacy of novel antifungal compounds.[7][8][9][10]

Protocol 3: Murine Model of Systemic Candidiasis

Objective: To evaluate the in vivo antifungal efficacy of trifluoromethyl pyrimidine derivatives in a mouse model of disseminated candidiasis.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompetent or immunosuppressed mice (strain to be selected based on experimental design)

  • Candida albicans strain

  • Trifluoromethyl pyrimidine derivative formulated for in vivo administration (e.g., in a solution or suspension)

  • Sterile saline

  • Appropriate caging and environmental controls

Procedure:

  • Infection:

    • Prepare an inoculum of C. albicans in sterile saline from an overnight culture.

    • Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal cells.[10]

  • Treatment:

    • Initiate treatment with the trifluoromethyl pyrimidine derivative at a specified time post-infection. The route of administration (e.g., oral, intraperitoneal, intravenous) and dosing regimen will depend on the pharmacokinetic properties of the compound.

    • Include a vehicle control group (infected mice receiving the vehicle only) and a positive control group (infected mice treated with a known effective antifungal agent like fluconazole).

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.

    • At the end of the study, or when humane endpoints are reached, euthanize the animals.

    • Primary endpoints typically include survival rate and fungal burden in target organs (e.g., kidneys, brain). Fungal burden is determined by homogenizing the organs and plating serial dilutions on an appropriate agar medium to count the number of colony-forming units (CFU).[7][10]

Data Analysis:

  • Survival data can be analyzed using Kaplan-Meier survival curves and log-rank tests.

  • Fungal burden data is typically analyzed using non-parametric statistical tests, such as the Mann-Whitney U test.

Mandatory Visualizations: Illuminating the Path of Antifungal Drug Discovery

To provide a clearer understanding of the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antifungal_Screening Antifungal Susceptibility Testing (MIC Determination) Purification->Antifungal_Screening Cytotoxicity Cytotoxicity Assay (IC50 Determination) Purification->Cytotoxicity SAR Structure-Activity Relationship Analysis Antifungal_Screening->SAR Cytotoxicity->SAR Animal_Model Animal Model of Infection SAR->Animal_Model Efficacy Efficacy Studies (Survival, Fungal Burden) Animal_Model->Efficacy Toxicity Preliminary Toxicity Animal_Model->Toxicity Preclinical Preclinical Development Efficacy->Preclinical Promising Candidate Toxicity->Preclinical

Caption: Workflow for Antifungal Drug Discovery with Trifluoromethyl Pyrimidine Derivatives.

G cluster_fungus Fungal Cell ER Endoplasmic Reticulum (ER) Protein_Folding Protein Folding & Secretion ER->Protein_Folding UPR Unfolded Protein Response (UPR) ER->UPR Induces Cell_Wall Cell Wall Integrity Protein_Folding->Cell_Wall Secretion_Inhibition Inhibition of Secreted Proteins (e.g., Collagenases) Protein_Folding->Secretion_Inhibition Leads to Growth Fungal Growth & Proliferation Cell_Wall->Growth Inhibition Antifungal Effect Growth->Inhibition Results in Compound Trifluoromethyl Pyrimidine Derivative Compound->ER Perturbs ER Function (Potential Mechanism)

Caption: Putative Mechanism of Action for a Pyrimidine-Based Antifungal Scaffold.[11]

Conclusion and Future Directions

Trifluoromethyl pyrimidine derivatives represent a promising class of compounds in the ongoing search for novel antifungal agents. Their synthetic tractability and the potential for diverse functionalization offer a rich chemical space for the development of potent and selective inhibitors of fungal growth. The protocols and application notes provided herein offer a robust framework for researchers to systematically evaluate these compounds and advance the most promising candidates through the drug discovery pipeline.

While significant progress has been made in the in vitro characterization of these derivatives, a critical next step is the comprehensive evaluation of their in vivo efficacy and safety in relevant animal models of human fungal infections. The lack of extensive in vivo data for this specific class of compounds represents a current knowledge gap that needs to be addressed. Future research should also focus on elucidating the precise molecular mechanism of action of these compounds, which will be instrumental in optimizing their therapeutic potential and overcoming potential resistance mechanisms. The exploration of their activity against a broader spectrum of clinically important fungi, including emerging multidrug-resistant species, is also a key area for future investigation.

References

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]

  • Dai, H., Wu, W., Chen, M., Lan, W., Yu, X., & Luo, X. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 935579. [Link]

  • Yu, X., Lan, W., Chen, M., Xu, S., Luo, X., He, S., & Wu, W. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 891661. [Link]

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]

  • Singh, P. P., & Kumar, A. (2022). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 10, 889931. [Link]

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ResearchGate. [Link]

  • Robbins, N., St. Leger, R. J., & Cowen, L. E. (2021). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. mBio, 12(4), e01535-21. [Link]

  • Sparavier, G., & Arvanitakis, K. (2018). Animal Models for Candidiasis. Current protocols in immunology, 122(1), 19.9.1–19.9.21. [Link]

  • Sun, L., Wu, J., Zhang, L., Luo, M., & Sun, D. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618–5628. [Link]

  • S. S. Shalmashi, & M. R. Yazdanbakhsh. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 1-2. [Link]

  • Al-Warhi, T., Sabt, A., El-Sayed, M. A. A., Al-Ghorbani, M., & Al-Sha'er, M. A. (2022). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules, 27(15), 4998. [Link]

  • Kirchner, P., & Hube, B. (2020). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Cellular and Infection Microbiology, 10, 319. [Link]

  • MacCallum, D. M. (2012). The contribution of mouse models to our understanding of systemic candidiasis. Cellular microbiology, 14(6), 827–835. [Link]

  • Sun, L., Wu, J., Zhang, L., Luo, M., & Sun, D. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. [Link]

  • Al-Otaibi, W. A., Al-Zahrani, A. A., & Al-Ghamdi, K. M. (2020). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Chemistry, 2020, 1–9. [Link]

  • Segal, E., & Elad, D. (2021). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 7(1), 21. [Link]

  • Singh, S., & Kumar, A. (2021). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(2), 945-952. [Link]

  • El-Gohary, N. S., & Shaaban, O. G. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4998. [Link]

  • Semis, R., & d'Enfert, C. (2019). A Mouse Model of Candidiasis. Methods in molecular biology (Clifton, N.J.), 1967, 145–156. [Link]

  • Tan, S. K., & Yong, Y. K. (2018). Cytotoxicity of compounds on different cell lines. ResearchGate. [Link]

  • Javaheri, A., & et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119. [Link]

Sources

Application Notes & Protocols: A Guide to GC/MS Analysis of Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethyl Group - A Double-Edged Sword in Analysis

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and agrochemical design. Its incorporation into a molecule dramatically alters steric and electronic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This prevalence, however, presents a unique set of challenges for analytical scientists. The very stability and electronegativity that make the CF3 group attractive in a pharmacological context can complicate its analysis by Gas Chromatography-Mass Spectrometry (GC/MS).

This guide provides a comprehensive framework for developing robust and reliable GC/MS methods for trifluoromethyl-containing compounds. We will move beyond rote procedural lists to explore the underlying chemical principles that govern the behavior of these molecules in a GC/MS system. By understanding the "why" behind the methodology, researchers can intelligently troubleshoot, optimize, and validate their analytical protocols.

Part 1: Analytical Implications of the Trifluoromethyl Group

The CF3 group's strong electron-withdrawing nature significantly influences a molecule's volatility and thermal stability. While many trifluoromethylated compounds are sufficiently volatile for GC analysis, they can be susceptible to thermal degradation or rearrangement in the high-temperature environment of the GC inlet. Furthermore, the C-F bond strength and the presence of fluorine atoms lead to characteristic and often complex fragmentation patterns in the mass spectrometer.

Key analytical considerations include:

  • Thermal Lability: The stability of the C-CF3 bond can be compromised at elevated inlet temperatures, potentially leading to analyte degradation and inaccurate quantification.[1]

  • Chromatographic Behavior: The high electronegativity of fluorine can reduce intermolecular interactions with the stationary phase, leading to early elution times. This necessitates careful column selection and temperature programming to achieve adequate separation.

  • Mass Spectral Complexity: Electron ionization (EI) can induce complex fragmentation pathways, including rearrangements and the loss of the ·CF3 radical or neutral species like CF2.[2] Understanding these patterns is crucial for structural elucidation and library matching.

Part 2: Optimizing the Gas Chromatography (GC) System

A successful analysis begins with the proper setup of the gas chromatograph. Each component, from the inlet to the column, must be optimized to ensure the intact transfer of the analyte to the mass spectrometer.

Inlet and Injection Strategy

The GC inlet is the first critical point where analyte degradation can occur. The goal is to rapidly and efficiently vaporize the sample and transfer it to the column with minimal thermal stress.

  • Liner Selection: The choice of inlet liner is paramount. A highly deactivated liner is essential to minimize active sites that can catalyze the degradation of thermally sensitive compounds. For many applications, a liner with a small amount of deactivated glass wool can aid in vaporization and trap non-volatile matrix components, but for particularly labile compounds, a wool-free liner may be preferable.

  • Injection Temperature: Finding the optimal inlet temperature is a balancing act. It must be high enough to ensure complete vaporization of the analytes but low enough to prevent thermal degradation.[1] A temperature ramp, if available with a Programmable Temperature Vaporizing (PTV) inlet, can be highly effective for labile compounds.[3]

  • Injection Mode: For trace analysis, splitless injection is typically preferred to maximize the amount of analyte transferred to the column. However, the extended residence time in the hot inlet can increase the risk of degradation.[1][3] A pulsed splitless injection can be a good compromise, using a momentary increase in inlet pressure to speed up the transfer of the sample onto the column.

Column Selection and Oven Programming

The analytical column is the heart of the separation. The choice of stationary phase and the oven temperature program will determine the resolution of the target analytes from each other and from matrix interferences.

  • Stationary Phase: The "like dissolves like" principle is a good starting point. Due to the polar nature of the C-F bonds, a mid-polarity stationary phase, such as one containing 35-50% phenyl substitution, often provides good selectivity for trifluoromethyl-containing compounds. However, for general screening, a standard 5% phenyl-methylpolysiloxane phase is a robust initial choice.[4] The key is to select a phase that provides sufficient retention and resolution from other sample components.

  • Temperature Programming: A temperature ramp is almost always necessary to achieve good peak shape and separation for a range of analytes.[5] A typical program starts at a low temperature to trap volatile compounds at the head of the column, followed by a ramp to a final temperature that is sufficient to elute all compounds of interest in a reasonable time. The ramp rate can be adjusted to optimize the separation of closely eluting peaks.

Part 3: Mastering Mass Spectrometric Detection

The mass spectrometer provides the sensitivity and selectivity required for confident identification and quantification. The choice of ionization mode and the interpretation of the resulting mass spectra are critical skills.

Ionization Techniques: EI vs. NCI
  • Electron Ionization (EI): As the most common ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and extensive, reproducible fragmentation.[6][7][8] This fragmentation provides a "fingerprint" that can be used for library searching and structural confirmation.[9][10] For trifluoromethyl compounds, common fragments include the loss of ·CF3 (M-69), HF, and rearrangements involving fluorine atoms.[2]

  • Negative Chemical Ionization (NCI): NCI is a softer ionization technique that is highly selective and sensitive for compounds with high electron affinity, such as those containing electronegative atoms like fluorine.[11][12][13] In NCI, reagent gas (e.g., methane or ammonia) is used to create a plasma of low-energy electrons. Electronegative analytes can capture these electrons to form negative ions.[11][12] This process often results in less fragmentation and a more abundant molecular ion, which is ideal for quantitative analysis, especially at trace levels.[13]

Decision Workflow: Choosing the Right Ionization Technique

The choice between EI and NCI depends on the analytical goals. The following diagram illustrates a decision-making process.

ionization_choice Ionization Mode Selection for CF3 Compounds start Analytical Goal quant Trace Quantification? start->quant High Sensitivity Needed struct Structural Elucidation / Library Search? start->struct Identification is Key quant->struct No nci Use Negative Chemical Ionization (NCI) quant->nci Yes ei Use Electron Ionization (EI) struct->ei check_ei Is Molecular Ion Present in EI? ei->check_ei consider_nci Consider NCI for Enhanced Molecular Ion Signal check_ei->consider_nci No / Weak

Caption: Decision tree for selecting the optimal MS ionization mode.

Interpreting Mass Spectra

The mass spectra of trifluoromethyl-containing compounds can be complex. However, several characteristic fragmentation patterns can aid in their identification.

Fragmentation Pathway Description Common Neutral Loss (Da) Significance
α-Cleavage Cleavage of the bond adjacent to the CF3 group.69 (·CF3)Often a prominent peak, confirming the presence of a trifluoromethyl group.
HF Elimination Loss of hydrogen fluoride.20 (HF)Common in compounds with abstractable protons.
Rearrangements Intramolecular fluorine transfer.VariesCan lead to unexpected fragment ions.[2]
Loss of :CF2 Expulsion of a difluorocarbene radical.50 (:CF2)Can occur after initial fragmentation or rearrangement.[2]

Table 1: Common Fragmentation Pathways for Trifluoromethylated Compounds.

Part 4: Sample Preparation and Derivatization

Proper sample preparation is crucial to minimize matrix effects and ensure the analyte is in a form suitable for GC/MS analysis.[14][15] For trifluoromethyl-containing compounds, which are often relatively nonpolar, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a nonpolar sorbent are common cleanup techniques.

While the volatility of many trifluoromethylated compounds obviates the need for derivatization, some may contain polar functional groups (e.g., -OH, -NH2, -COOH) that can hinder their chromatographic performance.[16][17] In such cases, silylation is a common derivatization strategy to increase volatility and reduce peak tailing.[16]

Part 5: Protocols and Workflows

The following is a generalized protocol for the GC/MS analysis of a trifluoromethyl-containing pharmaceutical compound in a biological matrix. This should be used as a starting point and optimized for the specific analyte and matrix.

Experimental Protocol: Quantification of a Trifluoromethylated Drug in Plasma

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution.

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC/MS analysis.

2. GC/MS Parameters

  • GC System: Agilent 8890 GC (or equivalent)

  • Inlet: Splitless, 250 °C

  • Liner: Deactivated, single taper, glass wool

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes

  • MS System: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier and qualifier ions must be determined empirically for the specific analyte and internal standard.

General Analysis Workflow

The following diagram outlines the logical flow from sample receipt to final data analysis.

gcms_workflow GC/MS Analysis Workflow for CF3 Compounds sample Sample Receipt & Preparation gc_setup GC Method Setup (Inlet, Column, Oven) sample->gc_setup ms_setup MS Method Setup (Ionization, Acquisition) sample->ms_setup injection Sample Injection gc_setup->injection ms_setup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_proc Data Processing (Integration, Calibration) detection->data_proc report Reporting & Review data_proc->report

Caption: A typical workflow for GC/MS analysis.

Conclusion

The successful GC/MS analysis of trifluoromethyl-containing compounds is a multifactorial process that demands a thorough understanding of their chemical properties. By carefully considering the potential for thermal degradation, optimizing chromatographic conditions for appropriate retention and resolution, and selecting the most suitable mass spectrometric detection mode, researchers can develop highly reliable and sensitive analytical methods. The protocols and insights provided in this guide serve as a robust foundation for tackling the analytical challenges posed by this important class of molecules.

References

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
  • Wang, H.-Y., et al. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 25(5), 761-768. Available at: [Link]

  • Agilent Technologies. (n.d.). GC Inlets An Introduction. Available at: [Link]

  • Restek Corporation. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. Available at: [Link]

  • Shimadzu. (n.d.). Ionization Modes: NCI. Available at: [Link]

  • Phenomenex. (2025, July 24). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Available at: [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13, 003. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Cappiello, A., et al. (2021). Liquid Chromatography–Electron Capture Negative Ionization–Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation. Molecules, 26(24), 7583. Available at: [Link]

  • NPL. (2020, May 20). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 3). Electron Ionization. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Zech, N., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available at: [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434. Available at: [Link]

Sources

Protocol for the Synthesis of Novel Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Fused Pyrimidine Systems

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, fused pyrimidine ring systems have emerged as privileged scaffolds in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets.[1] Specifically, the pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine core represents a class of compounds with significant potential in drug discovery. These molecules have demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[2][3] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, making them attractive candidates for the development of targeted therapies.[4] This application note provides a detailed, field-proven protocol for the synthesis of a representative derivative, 2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-ol, offering researchers a reliable method to access this promising class of molecules.

Strategic Approach to Synthesis: A Two-Step Annulation

The synthesis of the target pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine core is achieved through a robust and efficient two-step process. The strategy hinges on the initial construction of a substituted pyrazolo[3,4-b]pyridine intermediate, followed by a cyclocondensation reaction to form the fused pyrimidine ring. This approach offers versatility, allowing for the introduction of various substituents on the core structure to explore structure-activity relationships (SAR).

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Pyrazolo[3,4-b]pyridine Formation cluster_step2 Step 2: Pyrimidine Ring Annulation A Starting Materials: - 2-Aminoprop-1-ene-1,1,3-tricarbonitrile - Hydrazine hydrate B Intermediate: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine A->B Cyclization C Intermediate: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine E Final Product: 2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-ol C->E Cyclocondensation D Reagent: Ethyl acetoacetate D->E Cyclocondensation

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocol

This protocol provides detailed steps for the synthesis of 2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-ol.

Materials and Reagents
ReagentGradeSupplier
2-Aminoprop-1-ene-1,1,3-tricarbonitrileReagent Grade, 98%Sigma-Aldrich
Hydrazine hydrateReagent Grade, 99%Sigma-Aldrich
EthanolAnhydrous, 99.5%Fisher Scientific
Ethyl acetoacetateReagent Grade, 99%Acros Organics
Glacial Acetic AcidACS GradeVWR Chemicals
Diethyl etherACS GradeFisher Scientific
Silica gel60 Å, 230-400 meshMilliporeSigma
Deuterated solvents (DMSO-d₆, CDCl₃)NMR GradeCambridge Isotope
Step 1: Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This initial step involves the construction of the key pyrazolopyridine intermediate. The reaction proceeds via a cyclization reaction between 2-aminoprop-1-ene-1,1,3-tricarbonitrile and hydrazine hydrate.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoprop-1-ene-1,1,3-tricarbonitrile (10.0 g, 75.7 mmol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature to achieve a homogeneous suspension.

  • Slowly add hydrazine hydrate (7.5 mL, 151 mmol) to the suspension. Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to afford 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a pale yellow solid. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-ol

The final step involves the cyclocondensation of the aminopyrazole intermediate with ethyl acetoacetate to form the desired tricyclic product.

Procedure:

  • In a 100 mL round-bottom flask, suspend 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (5.0 g, 30.8 mmol) in glacial acetic acid (30 mL).

  • Add ethyl acetoacetate (4.8 mL, 37.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 6 hours. The reaction progress can be monitored by TLC (Ethyl acetate:Hexane 7:3).

  • After cooling to room temperature, pour the reaction mixture into ice-water (150 mL) with vigorous stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude solid from ethanol to yield 2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-ol as a white to off-white crystalline solid.

Purification and Characterization

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). The structure should be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include singlets for the three methyl groups and aromatic protons, as well as a broad singlet for the hydroxyl proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show distinct signals for the methyl carbons and the aromatic and heterocyclic carbons.

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak corresponding to the [M+H]⁺ ion of the target molecule.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H and C=N stretching are expected.

Reaction Mechanism: A Closer Look

The formation of the pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine ring system proceeds through a well-established reaction pathway.

Reaction_Mechanism cluster_mechanism Proposed Reaction Mechanism Start 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine + Ethyl Acetoacetate Intermediate1 Initial Adduct Formation (Amine nucleophilic attack on ketone) Start->Intermediate1 Step 1 Intermediate2 Dehydration & Tautomerization Intermediate1->Intermediate2 Step 2 Intermediate3 Intramolecular Cyclization (Amide formation) Intermediate2->Intermediate3 Step 3 Product 2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-ol Intermediate3->Product Step 4

Caption: Proposed mechanism for the pyrimidine ring formation.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazolopyridine onto the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration and tautomerization to form a vinylogous amide intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyrazole nitrogen onto the ester carbonyl, followed by elimination of ethanol, affords the final tricyclic product.

Troubleshooting and Expert Insights

  • Low Yield in Step 1: Ensure the use of anhydrous ethanol, as water can interfere with the reaction. The reaction is also sensitive to the quality of the starting aminonitrile.

  • Incomplete Reaction in Step 2: The reaction time may need to be extended. Monitor the reaction closely by TLC until the starting material is consumed. The use of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, can sometimes facilitate the cyclization.

  • Purification Challenges: If the final product is difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexane is an effective alternative for purification.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of novel pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. The described methodology is robust and can be adapted for the synthesis of a library of analogues for further biological evaluation. The significant therapeutic potential of this class of compounds makes this protocol a valuable resource for researchers in medicinal chemistry and drug discovery.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Keshk, R. M. (2022). Design, synthesis and characterization of novel pyrazolopyridine and pyridopyrazolopyrimidine derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Ibrahim, D. A., & El-Gohary, N. S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 725-742. [Link]

  • Abdelhamid, A. O., El-Idreesy, T. T., Abdelriheem, N. A., & Dawoud, H. R. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Hassan, A. S., Hafez, H. N., & Osman, S. A. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 1-20. [Link]

  • Wang, X., Li, Y., Wang, Y., & Sun, Y. (2020). Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic chemistry, 99, 103833. [Link]

  • El Hafi, M., Anouar, E. H., Lahmidi, S., Boulhaoua, M., Loubidi, M., Alanazi, A. S., ... & Essassi, E. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

  • Gomaa, M. A. M. (2015). Synthesis and cytotoxicity activity of some novel hydrazide, pyrazole, isoxazole, pyrimidine and fused pyran-2-one derivatives. HETEROCYCLES, 91(6), 1211-1224. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2018). Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine and Pyrido[3,2‐e][4][5][7]triazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and Anticancer Agents. Journal of Heterocyclic Chemistry, 55(2), 419-427. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • Ponomarev, D. A., & Tverdokhlebov, S. V. (2022). A little about Pyrazolo[3,4-d][5][6]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3373. [Link]

  • Szabó, D., Forgách, L., Fábián, K., & Károlyházy, L. (2021). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 59(11), 1083-1094. [Link]

  • CPL302415, a pyrazolo[1,5-a]pyrimidine derivative, is a novel and selective PI3Kδ inhibitor for the treatment of inflammatory and autoimmune diseases. [Link]

  • Ali, M. M., Ismail, M. M., & Abdel-Gawad, S. M. (2018). Synthesis of Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine, Pyrido[2′,3′:3,4]pyrazolo[5,1-c][5][6][7]triazine, and Pyrazolyl Oxadiazolylthieno[2,3-b]pyridine Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2364-2372. [Link]

Sources

Application Notes & Protocols for the Synthesis of Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. This diaryl thioether is a significant synthetic intermediate, notably serving as a precursor in the synthesis of neuroleptic agents like flupentixol.[1] The protocol herein details a robust and reproducible copper-catalyzed Ullmann-type condensation reaction for the formation of the critical C-S bond. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into process optimization and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing the technical depth necessary for successful replication and adaptation.

Physicochemical Properties & Structural Information

Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate is a crystalline solid. The trifluoromethyl (-CF₃) group significantly influences the molecule's electronic properties and metabolic stability, a common strategy in modern drug design.[2][3] The dihedral angle between the two benzene rings is approximately 79.5°, with the ester group slightly twisted from the plane of its attached benzene ring.[1][4]

PropertyValueReference
Molecular Formula C₁₅H₁₁F₃O₂S[1][4]
Molecular Weight 312.30 g/mol [1]
Appearance Crystalline Solid[1][5]
CAS Number Not readily available; synthesized intermediateN/A
Purity (Typical) >98% after chromatography[6]

Synthetic Strategy: The Ullmann Condensation

The synthesis of Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate is achieved via a C-S cross-coupling reaction. The Ullmann condensation is the method of choice for this transformation, offering a reliable pathway for forming diaryl thioether bonds.[7][8] This copper-promoted reaction couples an aryl halide with a thiol.

Retrosynthetic Analysis: The key disconnection is at the C-S bond, leading to two commercially available or readily synthesizable starting materials: Methyl 2-iodobenzoate and 4-(trifluoromethyl)thiophenol .

  • Aryl Halide: Methyl 2-iodobenzoate is selected as the aryl halide. Aryl iodides are generally more reactive than bromides or chlorides in Ullmann-type couplings.[9] It can be prepared from 2-iodobenzoic acid through esterification or via diazotization of methyl anthranilate.[10][11]

  • Thiol: 4-(trifluoromethyl)thiophenol serves as the sulfur nucleophile. The potent electron-withdrawing nature of the -CF₃ group increases the acidity of the thiol proton, facilitating its deprotonation to the more nucleophilic thiolate in the presence of a base.[12]

Reaction Mechanism: Copper-Catalyzed C-S Coupling

The Ullmann condensation for C-S bond formation proceeds through a catalytic cycle involving copper. While the precise mechanism can vary with ligands and conditions, a widely accepted pathway involves Cu(I) and Cu(III) intermediates.[9][13][14]

  • Thiolate Formation: A base deprotonates 4-(trifluoromethyl)thiophenol to form the corresponding thiolate anion.

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with Methyl 2-iodobenzoate to form an aryl-copper(III) intermediate.

  • Ligand Exchange/Coordination: The thiolate displaces the iodide ligand on the copper center.

  • Reductive Elimination: The final C-S bond is formed via reductive elimination from the Cu(III) complex, yielding the desired product, Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate, and regenerating the active Cu(I) catalyst.

Ullmann_Mechanism Figure 1: Catalytic Cycle of Ullmann C-S Coupling cluster_reactants Reactants CuI Cu(I) Catalyst CuIII_intermediate1 I-Cu(III)-Ar CuI->CuIII_intermediate1 Oxidative Addition ArI Methyl 2-iodobenzoate (Ar-I) ArI->CuIII_intermediate1 Thiolate 4-(Trifluoromethyl)thiophenolate (Ar'-S⁻) CuIII_intermediate2 Ar'-S-Cu(III)-Ar Thiolate->CuIII_intermediate2 Ligand Exchange CuIII_intermediate1->CuIII_intermediate2 CuIII_intermediate2->CuI Catalyst Regeneration Product Product (Ar-S-Ar') CuIII_intermediate2->Product Reductive Elimination

Figure 1: Catalytic Cycle of Ullmann C-S Coupling

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.MW ( g/mol )SupplierNotes
Methyl 2-iodobenzoate610-97-9262.04Strem, Sigma-Aldrich[15]
4-(Trifluoromethyl)thiophenol825-83-2178.18Oakwood Chemical[16][17]
Copper(I) Iodide (CuI)7681-65-4190.45Sigma-AldrichCatalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher ScientificAnhydrous, powdered
N,N-Dimethylformamide (DMF)68-12-273.09Sigma-AldrichAnhydrous
Ethyl Acetate (EtOAc)141-78-688.11VWRACS Grade
Hexanes110-54-386.18VWRACS Grade
Saturated aq. NH₄ClN/AN/ALab PreparedFor work-up
Brine (Saturated aq. NaCl)N/AN/ALab PreparedFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Fisher ScientificDrying agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-iodobenzoate (2.62 g, 10.0 mmol, 1.0 equiv.), 4-(trifluoromethyl)thiophenol (1.96 g, 11.0 mmol, 1.1 equiv.), Copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

    • Causality: Using a slight excess of the thiophenol ensures complete consumption of the more expensive aryl iodide. Potassium carbonate acts as the base to generate the nucleophilic thiolate.[9] CuI is an effective and inexpensive catalyst for this transformation.[18]

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.

    • Causality: An inert atmosphere prevents oxidation of the copper catalyst and the thiophenol. DMF is a polar aprotic solvent that effectively solubilizes the reactants and salts, facilitating the reaction.[7]

  • Reaction: Immerse the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-18 hours.

    • Causality: Elevated temperatures are typically required for Ullmann couplings to overcome the activation energy of the oxidative addition step.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of saturated aqueous ammonium chloride solution and transfer to a separatory funnel.

    • Causality: The NH₄Cl solution quenches the reaction and helps to dissolve inorganic salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality: The product is organic-soluble and will be extracted into the ethyl acetate layer.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: Washing with water removes residual DMF, and the brine wash removes residual water from the organic layer, aiding the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will be a viscous oil or solid. Purify the material using flash column chromatography on silica gel.[6]

  • Eluent System: A gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:EtOAc).

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Remove the solvent under reduced pressure to yield Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate as a crystalline solid. A typical yield is in the range of 75-85%.

Characterization and Data

The identity and purity of the final compound should be confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons on both rings and the methyl ester protons.
¹³C NMR Resonances for all 15 carbon atoms, including the ester carbonyl, the CF₃ carbon (as a quartet), and the aromatic carbons.
Mass Spec (MS) A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (312.30).
Appearance White to off-white crystalline solid.

Note: For detailed spectral data, refer to published literature such as Acta Crystallographica Section E.[1][4]

Experimental Workflow Diagram

Workflow Figure 2: Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: - Methyl 2-iodobenzoate - 4-(CF3)thiophenol - CuI, K₂CO₃ C Add Reagents & Anhydrous DMF to Reaction Flask A->C B Setup Oven-Dried Glassware under Inert Atmosphere (N₂) B->C D Heat to 120 °C with Vigorous Stirring (12-18 h) C->D E Monitor by TLC D->E F Cool to RT, Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate (3x) F->G H Wash with H₂O & Brine G->H I Dry (MgSO₄), Filter, & Concentrate H->I J Purify via Flash Column Chromatography I->J K Characterize Pure Product: - NMR (¹H, ¹³C) - Mass Spectrometry J->K L Final Product: Crystalline Solid K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important phenethylamine derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and streamline your purification processes.

I. Troubleshooting Guide: Impurity Profiling and Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: I see a significant amount of an alcohol byproduct, 2-(4-trifluoromethyl-phenyl)-ethanol, in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The presence of 2-(4-trifluoromethyl-phenyl)-ethanol indicates that your reducing agent is reducing the starting aldehyde, 4-(trifluoromethyl)phenylacetaldehyde, before it can form the imine with methylamine. This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot reductive amination.[1][2]

Causality:

Sodium borohydride can reduce both aldehydes and the intermediate imine.[3] If the rate of aldehyde reduction is competitive with or faster than the rate of imine formation, you will inevitably generate the corresponding alcohol as a major byproduct. This is especially problematic if the imine formation is slow due to steric hindrance or unfavorable reaction kinetics.

Mitigation Strategies:

  • Choice of Reducing Agent: Switch to a milder and more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is widely used in reductive aminations.[3][4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH of around 6-7, where it is less reactive towards the aldehyde.[1][3][5][6] However, be mindful of the toxicity of cyanide byproducts when using NaBH₃CN.[3][5]

  • Two-Step Procedure: Separate the imine formation from the reduction step. First, stir the 4-(trifluoromethyl)phenylacetaldehyde and methylamine in a suitable solvent like methanol to form the imine. You can monitor the progress of this reaction by techniques like NMR or IR spectroscopy. Once imine formation is complete, then add the sodium borohydride. This temporal separation prevents the reducing agent from competing for the starting aldehyde.[4]

Question 2: My final product is contaminated with a higher molecular weight impurity. Mass spectrometry suggests it's a tertiary amine. How is this forming and what can I do to minimize it?

Answer:

The formation of a tertiary amine, specifically Bis-[2-(4-trifluoromethyl-phenyl)-ethyl]-methyl-amine, is a result of the desired secondary amine product reacting further with another molecule of the starting aldehyde and undergoing a second reductive amination.

Causality:

The product of your initial reaction, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, is a secondary amine. Secondary amines can react with aldehydes to form an iminium ion, which is then reduced to a tertiary amine.[1][6][7] This is essentially an over-alkylation of your product.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of methylamine relative to the aldehyde can help to ensure that the aldehyde preferentially reacts with the more abundant primary amine rather than the secondary amine product.

  • Slow Addition of Aldehyde: Instead of adding all the aldehyde at once, consider a slow, controlled addition of the 4-(trifluoromethyl)phenylacetaldehyde to the reaction mixture containing the methylamine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, favoring the reaction with the primary amine and minimizing the chance of the secondary amine product reacting.

  • Stepwise Procedure: A stepwise procedure, as mentioned in the previous question, can also be beneficial here.[4] By forming the initial imine and then reducing it, you consume the aldehyde before it has a significant opportunity to react with the newly formed secondary amine.

Question 3: My NMR spectrum shows unreacted 4-(trifluoromethyl)phenylacetaldehyde even after a long reaction time. Why is my reaction incomplete?

Answer:

Incomplete conversion of the starting aldehyde can be due to several factors, including inefficient imine formation, deactivation of the reducing agent, or unfavorable reaction conditions.

Causality:

  • Imine-Hemiaminal Equilibrium: The reaction between an aldehyde and an amine to form an imine is a reversible equilibrium. If water is not effectively removed or if the equilibrium is not driven towards the imine, a significant amount of the starting aldehyde will remain.

  • pH of the Reaction: The pH of the reaction medium is crucial for imine formation. Mildly acidic conditions (pH 4-5) are often optimal as they catalyze the dehydration of the hemiaminal intermediate.[1] If the conditions are too neutral or basic, the dehydration step is slow. Conversely, if the conditions are too acidic, the methylamine will be protonated to form a non-nucleophilic ammonium salt, which will not react with the aldehyde.[1]

  • Reducing Agent Stability: Some reducing agents, like sodium borohydride, can decompose in acidic media. If the pH is too low, the reducing agent may be consumed before it has a chance to reduce the imine.

Mitigation Strategies:

  • pH Adjustment: If your reaction is run in a solvent like methanol, consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Use of a Drying Agent: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help to shift the equilibrium towards the imine by removing the water that is formed.

  • Choice of Reagent and Solvent: Using sodium triacetoxyborohydride often circumvents these issues as it can be used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), and it also releases acetic acid upon reaction, which can catalyze the imine formation.[4][5]

II. Frequently Asked Questions (FAQs)

What is the most reliable synthetic route for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine?

The most common and reliable method for synthesizing this and similar secondary amines is through reductive amination.[1][3][8] This involves the reaction of 4-(trifluoromethyl)phenylacetaldehyde with methylamine in the presence of a suitable reducing agent. This method avoids the over-alkylation problems often associated with direct alkylation of amines.[1]

Which analytical techniques are best for identifying and quantifying impurities in my product?

A combination of techniques is generally recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities.[9][10] It can be used to detect the starting aldehyde, the alcohol byproduct, and the desired product. However, some fluorine-containing compounds can be challenging for standard GC columns.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly UPLC-MS/MS, is a powerful tool for analyzing phenethylamine derivatives and can provide high sensitivity and selectivity for a wide range of impurities, including the tertiary amine byproduct.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.[14]

What are the best practices for purifying the final product?

The purification strategy will depend on the nature of the impurities present:

  • Acid-Base Extraction: This is a fundamental technique for separating amines from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective for separating the desired secondary amine from the less polar tertiary amine byproduct and any remaining aldehyde.

  • Crystallization: The purified amine can often be converted to a salt, such as the hydrochloride or oxalate salt, and purified by crystallization.[15][16] This is often an excellent way to obtain a highly pure product.

III. Visualizing the Chemistry

Reaction Pathway and Impurity Formation

The following diagram illustrates the intended synthetic route to Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine and the formation of the two major impurities discussed.

G Aldehyde 4-(Trifluoromethyl)phenylacetaldehyde Imine Intermediate Imine Aldehyde->Imine + Methylamine Byproduct1 Side Product: 2-(4-Trifluoromethyl-phenyl)-ethanol Aldehyde->Byproduct1 + Reducing Agent (competing reaction) Amine Methylamine Amine->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product Desired Product: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine ReducingAgent->Product Imine->Product + Reducing Agent Byproduct2 Side Product: Bis-[2-(4-trifluoromethyl-phenyl)-ethyl]-methyl-amine Product->Byproduct2 + Aldehyde, then + Reducing Agent (over-alkylation)

Caption: Synthetic pathway and major impurity formation.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

G Start Start Synthesis Analyze Analyze Crude Product (GC-MS, LC-MS, NMR) Start->Analyze CheckPurity Is Product Purity > 95%? Analyze->CheckPurity ImpurityID Identify Major Impurity CheckPurity->ImpurityID No End Pure Product CheckPurity->End Yes Alcohol Impurity: Alcohol Byproduct ImpurityID->Alcohol Alcohol Detected TertiaryAmine Impurity: Tertiary Amine ImpurityID->TertiaryAmine Tertiary Amine Detected StartingAldehyde Impurity: Unreacted Aldehyde ImpurityID->StartingAldehyde Aldehyde Detected Sol_Alcohol Solution: 1. Use milder reducing agent (NaBH(OAc)₃) 2. Perform two-step reaction Alcohol->Sol_Alcohol Sol_TertiaryAmine Solution: 1. Use excess methylamine 2. Slow addition of aldehyde TertiaryAmine->Sol_TertiaryAmine Sol_StartingAldehyde Solution: 1. Adjust pH (catalytic acid) 2. Add drying agent StartingAldehyde->Sol_StartingAldehyde Purify Purify Product (Extraction, Chromatography, Crystallization) Sol_Alcohol->Purify Sol_TertiaryAmine->Purify Sol_StartingAldehyde->Purify Purify->End

Caption: A decision tree for troubleshooting synthesis impurities.

IV. Experimental Protocols

Protocol 1: Synthesis via One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is optimized to minimize the formation of alcohol and tertiary amine byproducts.

  • To a stirred solution of methylamine (1.2 equivalents) in dichloromethane (DCM, 10 mL per mmol of aldehyde) at room temperature, add 4-(trifluoromethyl)phenylacetaldehyde (1.0 equivalent).

  • Stir the mixture for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The amine product will move to the aqueous layer as its hydrochloride salt.

  • Combine the acidic aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 4M sodium hydroxide (NaOH) until the pH is >12.

  • Extract the now basic aqueous layer three times with the organic solvent. The free amine product will return to the organic layer.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.

V. Quantitative Data Summary

The choice of reducing agent significantly impacts the impurity profile of the reaction. The following table summarizes typical outcomes.

Reducing AgentDesired Product Yield (Typical)Alcohol ByproductTertiary Amine ByproductComments
Sodium Borohydride (NaBH₄) 40-60%High (15-30%)Moderate (5-10%)Prone to reducing the starting aldehyde.[1][3]
Sodium Cyanoborohydride (NaBH₃CN) 70-85%Low ( <5%)Low ( <5%)Requires careful pH control; toxic cyanide byproducts.[1][3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 85-95%Very Low ( <2%)Low ( <5%)Highly selective and generally the preferred reagent.[3][4][5]

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Retrieved from [Link]

  • Myers Chem 115 - C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Reductive amination - Wikipedia. Retrieved from [Link]

  • Reductive Amination - Chemistry Steps. Retrieved from [Link]

  • CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents.
  • File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png - Wikimedia Commons. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

  • WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof - Google Patents.
  • A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed. (2023). Retrieved from [Link]

  • A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Retrieved from [Link]

  • Is it possible to analyze F-compounds with GCMS ? - ResearchGate. Retrieved from [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate. Retrieved from [Link]

  • tertiary amine synthesis & reductive amination - YouTube. (2020). Retrieved from [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. Retrieved from [Link]

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Retrieved from [Link]

  • EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents.
  • Synthesis of N-Methyl-N-phenyl-2-(3-trifluoromethyl-4-phenyl-5-isoxazolyloxy)acetamide. Retrieved from [Link]

  • Exercise 23.15 - Prepare an Amine via a Reductive Amination - YouTube. (2021). Retrieved from [Link]

  • Substituted phenethylamine - Wikipedia. Retrieved from [Link]

  • (PDF) A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor - ResearchGate. Retrieved from [Link]

  • Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry | Request PDF - ResearchGate. Retrieved from [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. Retrieved from [Link]

  • Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws]. Retrieved from [Link]

  • Novel Combination of Sodium Borohydride and Reusable Polyaniline Salt Catalyst for Rapid and Efficient Reductive Amination of Carbonyl Compounds - ResearchGate. Retrieved from [Link]

  • Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement - RSC Publishing. Retrieved from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022). Retrieved from [Link]

  • Synthesis of Fluoxetine - Bridgewater College Digital Commons. Retrieved from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. Retrieved from [Link]

  • 22.4: Synthesis of Amines - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]

Sources

"optimizing reaction conditions for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Answering the growing need for precise and efficient synthetic methodologies in pharmaceutical development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on the synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. This document offers in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this synthesis, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective strategy for synthesizing Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine?

The most prevalent and reliable method is the N-methylation of the primary amine, 2-(4-trifluoromethyl-phenyl)-ethylamine, via reductive amination. This process involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. This approach avoids the harsh conditions and poor selectivity associated with direct alkylation using methyl halides.

Q2: Which specific reductive amination method is recommended for this synthesis?

For the selective synthesis of a secondary amine like Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, using a controlled reductive amination is crucial. The Eschweiler-Clarke reaction, which uses excess formic acid and formaldehyde, is excellent for exhaustive methylation to a tertiary amine but can be difficult to control for mono-methylation.[1][2] Therefore, a preferred method involves using a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3] Sodium triacetoxyborohydride is particularly advantageous as it is less toxic than its cyanoborohydride counterpart and is effective under mildly acidic conditions that favor iminium ion formation without significantly reducing the starting aldehyde.[4]

Q3: What is the primary challenge in this synthesis, and how can it be overcome?

The primary challenge is preventing over-alkylation, which leads to the formation of the tertiary amine, N,N-Dimethyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. This can be overcome by:

  • Stoichiometric Control: Using a carefully controlled amount of formaldehyde (typically 1.0 to 1.2 equivalents) relative to the starting primary amine.

  • Choice of Reducing Agent: Employing a reducing agent that selectively reduces the iminium ion intermediate over the carbonyl of formaldehyde. NaBH(OAc)₃ is well-suited for this purpose.[4]

Q4: How is the starting material, 2-(4-trifluoromethyl-phenyl)-ethylamine, typically synthesized?

The precursor primary amine is commonly synthesized via the reduction of (4-trifluoromethyl-phenyl)acetonitrile.[5] This reduction can be achieved through catalytic hydrogenation using catalysts like Raney Nickel under a hydrogen atmosphere.[5]

Synthetic Pathway Overview

The synthesis is typically a two-stage process, starting from the corresponding acetonitrile. The first stage creates the necessary primary amine, and the second stage performs the selective N-methylation.

G cluster_0 Stage 1: Primary Amine Synthesis cluster_1 Stage 2: N-Methylation A (4-trifluoromethyl-phenyl)acetonitrile B 2-(4-trifluoromethyl-phenyl)-ethylamine (Primary Amine) A->B Reduction (e.g., H₂/Raney Ni) C 2-(4-trifluoromethyl-phenyl)-ethylamine D Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (Target Secondary Amine) C->D Reductive Amination (Formaldehyde, Reducing Agent)

Caption: Overall two-stage synthetic workflow.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the N-methylation step.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or exposure to moisture. 2. Low Reaction Temperature: Insufficient temperature may prevent the formation of the imine intermediate.1. Use a fresh, unopened bottle of the reducing agent. 2. While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) may be required. Monitor by TLC to assess progress.
Significant Amount of Unreacted Starting Amine 1. Insufficient Formaldehyde: Not enough aldehyde was used to convert all the primary amine to the imine. 2. Inefficient Imine Formation: The reaction conditions (e.g., pH) are not optimal for imine formation.1. Use a slight excess of formaldehyde (1.1-1.2 equivalents). 2. If using NaBH(OAc)₃, adding a small amount of acetic acid (0.5-1.0 equivalents) can catalyze imine formation.[4]
Formation of Tertiary Amine Byproduct 1. Excess Formaldehyde: Using a large excess of formaldehyde drives the reaction toward the dimethylated product. 2. Reaction Conditions Too Harsh: Using a less selective reducing agent or high temperatures can promote over-methylation.1. Carefully control the stoichiometry of formaldehyde. 2. Use a milder reducing agent like NaBH(OAc)₃. Avoid the classic Eschweiler-Clarke conditions (excess HCOOH/H₂CO) which are designed to produce tertiary amines.[1]
Difficult Product Purification 1. Similar Polarity: The starting material, product, and byproduct may have close Rf values on TLC, making column chromatography difficult. 2. Emulsion during Work-up: Formation of an emulsion during the aqueous work-up can lead to poor separation and product loss.1. Utilize an acid-base extraction. The secondary amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. Basification of the aqueous layer followed by re-extraction will then isolate the product. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

Detailed Experimental Protocols

Protocol 1: Selective Mono-N-Methylation using Sodium Triacetoxyborohydride

This protocol is optimized for the selective synthesis of the target secondary amine.

Step-by-Step Methodology:

  • To a stirred solution of 2-(4-trifluoromethyl-phenyl)-ethylamine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add aqueous formaldehyde (1.1 eq, 37% solution).[4]

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting amine is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the pure Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine.

Mechanism of Reductive Amination

The reaction proceeds via two key steps: the formation of an iminium ion, which is then reduced by the hydride reagent.

G Amine R-NH₂ (Primary Amine) Iminium [R-N⁺H=CH₂] (Iminium Ion) Amine->Iminium + H₂C=O, - H₂O Formaldehyde H₂C=O (Formaldehyde) Product R-NH-CH₃ (Secondary Amine) Iminium->Product dummy2 Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Iminium dummy1

Caption: Key steps of the reductive amination mechanism.

Optimizing Reaction Parameters

The choice of reagents and conditions can significantly impact the outcome of the synthesis.

ParameterOptionsExpertise & Experience-Based Insights
Reducing Agent NaBH(OAc)₃ NaBH₃CN NaBH₄NaBH(OAc)₃: The preferred choice. It's mild, selective for imines/iminium ions, and doesn't require strict pH control.[4] NaBH₃CN: Highly effective and selective, but toxic due to the potential release of HCN gas, especially under acidic conditions.[6] NaBH₄: A stronger reducing agent that can reduce the starting aldehyde (formaldehyde) if not used in a stepwise manner. It is typically added after imine formation is complete.[7]
Solvent Dichloromethane (DCM) 1,2-Dichloroethane (DCE) Tetrahydrofuran (THF) Methanol (MeOH)DCE & DCM: Excellent, non-protic solvents for reactions using NaBH(OAc)₃.[4] THF: A good alternative to chlorinated solvents. Methanol: Can be used, especially with NaBH₄, but may lead to acetal formation with the aldehyde, slowing the reaction.
Temperature Room Temperature (RT) to 50 °CStart at RT. If the reaction is sluggish (as monitored by TLC), gentle heating can be applied to accelerate imine formation and reduction.
Work-up Aqueous NaHCO₃ or NH₄Cl QuenchA basic quench (NaHCO₃) is generally preferred to neutralize any acid catalyst and ensure the amine product is in its free base form for efficient extraction into an organic solvent.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

  • Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. This guide is designed to offer practical, experience-based solutions to common challenges encountered during this synthesis, thereby improving yield, purity, and overall success of the reaction.

Introduction

The synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a key intermediate in the development of various pharmacologically active compounds, can be approached through several synthetic routes. The two most common and practical methods are Reductive Amination of 4-(trifluoromethyl)phenylacetone and the Eschweiler-Clarke reaction on 2-(4-trifluoromethyl-phenyl)-ethylamine. Each method presents its own set of challenges and optimization parameters. This guide will address specific issues for both pathways in a question-and-answer format to provide clear and actionable advice.

Section 1: Reductive Amination of 4-(Trifluoromethyl)phenylacetone

Reductive amination is a versatile method for forming amines from carbonyl compounds. In this case, 4-(trifluoromethyl)phenylacetone is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Workflow: Reductive Amination

G cluster_0 One-Pot Reductive Amination A 1. Dissolve 4-(trifluoromethyl)phenylacetone and methylamine in a suitable solvent (e.g., Methanol, Dichloromethane). B 2. Optional: Add an acid catalyst (e.g., Acetic Acid) to facilitate imine formation. A->B C 3. Stir at room temperature to form the imine intermediate. B->C D 4. Add a reducing agent (e.g., NaBH4, NaBH3CN, NaBH(OAc)3) in portions. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Quench the reaction carefully with water or dilute acid. E->F G 7. Perform aqueous workup to isolate the crude product. F->G H 8. Purify the product by column chromatography or distillation. G->H

Caption: General workflow for the one-pot reductive amination synthesis.

Troubleshooting Guide: Reductive Amination

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer:

Low yields in reductive amination are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The formation of the imine intermediate is an equilibrium-driven process. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can slightly deactivate the ketone, making imine formation less favorable.

    • Solution:

      • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly promote imine formation.[1] Be cautious with the amount, as too much acid can protonate the amine starting material, rendering it non-nucleophilic.

      • Removal of Water: The formation of an imine from a ketone and an amine generates water as a byproduct. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

      • Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. Monitor the disappearance of the ketone starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Choice and Addition of Reducing Agent: The choice of reducing agent and the reaction conditions during the reduction step are critical.

    • Solution:

      • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the imine and the starting ketone. It is crucial to allow for complete imine formation before adding NaBH₄.[2] Add it slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

      • Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent that preferentially reduces the imine in the presence of the ketone.[1] It is often used in one-pot procedures where the reducing agent is present from the start. However, it is toxic and requires careful handling.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is particularly effective for reductive aminations. It is less toxic than NaBH₃CN and often provides higher yields.[1]

  • Over-alkylation: While less common for secondary amine synthesis from a ketone, it's a possibility.

    • Solution: Use a slight excess of the ketone relative to the methylamine to ensure the primary amine is consumed.

Question 2: I am observing multiple spots on my TLC plate, and my final product is impure. What are the likely side products?

Answer:

Impurity profiles in reductive amination can be complex. Common side products include:

  • Unreacted Starting Material: Incomplete reaction is a common source of impurity.

    • Identification: Compare the TLC spots with your starting ketone and methylamine (if visible).

    • Solution: Optimize reaction conditions as described in Question 1.

  • Alcohol Byproduct: Reduction of the starting 4-(trifluoromethyl)phenylacetone by the reducing agent will produce the corresponding alcohol, 1-(4-(trifluoromethyl)phenyl)propan-2-ol.

    • Identification: This is a common byproduct, especially when using a strong reducing agent like NaBH₄ before complete imine formation.

    • Solution: Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃, or ensure complete imine formation before adding NaBH₄.

  • Tertiary Amine (Over-alkylation Product): While less likely with a ketone, the product secondary amine could potentially react with another molecule of the ketone to form a tertiary amine after reduction.

    • Identification: This would be a higher molecular weight byproduct.

    • Solution: Control the stoichiometry of your reactants carefully.

Question 3: How can I effectively purify the final product?

Answer:

Purification of the basic amine product often requires specific techniques:

  • Aqueous Workup: After quenching the reaction, perform an acid-base extraction.

    • Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic components.

    • Extract the aqueous layer with the organic solvent.

    • To isolate the amine, you can either extract it into an acidic aqueous solution (e.g., 1M HCl), wash the organic layer to remove neutral impurities, and then basify the aqueous layer and re-extract the amine into an organic solvent. Or, you can dry the initial organic layer and proceed to chromatography.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification.

    • Solvent System: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane) is typically used. A small amount of a basic modifier, like triethylamine (0.5-1%), should be added to the eluent to prevent the amine from streaking on the acidic silica gel.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.

Section 2: Eschweiler-Clarke Reaction of 2-(4-Trifluoromethyl-phenyl)-ethylamine

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formaldehyde and formic acid. This reaction is a reductive amination process where formaldehyde provides the methyl group and formic acid acts as the reducing agent.[3][4]

Reaction Mechanism: Eschweiler-Clarke

G cluster_1 Eschweiler-Clarke Mechanism A 1. Primary amine attacks formaldehyde to form a hemiaminal. B 2. Dehydration of the hemiaminal forms an iminium ion. A->B C 3. Formic acid acts as a hydride donor to reduce the iminium ion to the secondary amine. B->C D 4. The secondary amine can react again with formaldehyde and formic acid to yield a tertiary amine (not the target here). C->D

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Troubleshooting Guide: Eschweiler-Clarke Reaction

Question 1: The reaction is sluggish, and I have a low conversion of my primary amine.

Answer:

A sluggish Eschweiler-Clarke reaction can often be attributed to suboptimal reaction conditions.

  • Temperature: The Eschweiler-Clarke reaction typically requires elevated temperatures, often near the boiling point of the aqueous formic acid solution.[4] Ensure your reaction is heated sufficiently, typically between 80-100 °C.

  • Reagent Stoichiometry: An excess of both formaldehyde and formic acid is generally used to drive the reaction to completion.[5]

    • Formaldehyde: Use at least 2 equivalents per mole of the primary amine.

    • Formic Acid: Acts as both a catalyst and the reducing agent, so a significant excess is often beneficial.

  • Reaction Time: These reactions can sometimes require several hours at reflux to go to completion. Monitor the reaction by TLC until the starting amine spot is no longer visible.

Question 2: I am seeing byproducts in my reaction mixture. What are they and how can I avoid them?

Answer:

While the Eschweiler-Clarke reaction is generally clean, some side products can form:

  • N-Formyl Derivative: If the reduction of the iminium ion is slow, the formic acid can act as a formylating agent, leading to the formation of N-formyl-2-(4-trifluoromethyl-phenyl)-ethylamine.

    • Solution: Ensure a sufficient excess of formic acid and adequate heating to favor the reductive pathway.

  • Over-methylation to Tertiary Amine: While the target is the secondary amine, some formation of the tertiary amine, N,N-dimethyl-2-(4-trifluoromethyl-phenyl)-ethylamine, can occur, especially with prolonged reaction times or a large excess of reagents.

    • Solution: Carefully control the stoichiometry of formaldehyde and monitor the reaction progress to stop it once the primary amine is consumed.

  • Cyclization Products: Phenylethylamines can sometimes undergo Pictet-Spengler type cyclization reactions in the presence of formaldehyde and acid to form tetrahydroisoquinolines.

    • Solution: This is generally less of a concern under standard Eschweiler-Clarke conditions but can be favored by strong acids and high temperatures. Sticking to formic acid as the acid source usually minimizes this side reaction.

Question 3: The workup procedure is difficult, and I am losing a lot of my product.

Answer:

The workup for the Eschweiler-Clarke reaction needs to be performed carefully to ensure good recovery of the amine product.

  • Neutralization: The reaction mixture is highly acidic due to the excess formic acid.

    • After cooling, carefully basify the reaction mixture with a strong base like sodium hydroxide or potassium hydroxide. This should be done in an ice bath as the neutralization is highly exothermic.

    • Ensure the aqueous layer is strongly basic (pH > 12) to deprotonate the amine and make it soluble in organic solvents.

  • Extraction:

    • Once basic, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purification: The purification methods are similar to those for the reductive amination product, with column chromatography (with a basic modifier) and vacuum distillation being the most common.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for producing Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine?

A1: The "better" route depends on the available starting materials and the scale of the synthesis.

  • Reductive Amination: This is often preferred if 4-(trifluoromethyl)phenylacetone is readily available. It is a more direct route.

  • Eschweiler-Clarke Reaction: This is the better option if you are starting from 2-(4-trifluoromethyl-phenyl)-ethylamine. It is a very robust and reliable method for N-methylation.

Q2: How does the trifluoromethyl group affect the synthesis?

A2: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and adjacent functional groups.

  • In reductive amination , it can slightly decrease the reactivity of the ketone towards nucleophilic attack by the amine.

  • In the Eschweiler-Clarke reaction , it has minimal direct impact on the amine's reactivity.

  • The CF₃ group is generally stable under the conditions of both reactions.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress. Use a suitable stain like ninhydrin to visualize the amines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the product, starting materials, and volatile byproducts.[6][7] It can also be used for quantitative analysis to determine the yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the N-H bond in the secondary amine product and the absence of the C=O bond from the starting ketone.

Summary of Key Parameters for Yield Optimization

ParameterReductive AminationEschweiler-Clarke Reaction
Starting Materials 4-(trifluoromethyl)phenylacetone, Methylamine2-(4-trifluoromethyl-phenyl)-ethylamine, Formaldehyde, Formic Acid
Key Reagents Reducing Agent (NaBH₄, NaBH₃CN, NaBH(OAc)₃)Formaldehyde, Formic Acid
Catalyst Weak Acid (e.g., Acetic Acid)Formic Acid (also acts as reductant)
Temperature 0 °C to Room Temperature80-100 °C (Reflux)
Common Byproducts Alcohol from ketone reduction, Over-alkylationN-formyl derivative, Over-methylation
Yield Improvement Acid catalysis, Water removal, Choice of reductantExcess reagents, Higher temperature

References

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. Retrieved from [Link]

  • Google Patents. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Retrieved from [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ACS Publications. (2019). Supporting Information - A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-Methyl-2-(trifluoromethyl)phenyl]ethanamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting? Retrieved from [Link]

  • DEA Office of Forensic Sciences. (n.d.). ANALYSIS OF DESIGNER STIMULANTS BY GC/MS. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). N-Monomethylation of Primary Amines using Elemental Zinc and Formaldehyde. Retrieved from [Link]

  • PubMed Central. (2011). A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). Fenfluramine composition and preparation method thereof.
  • Journal of Chemical and Pharmaceutical Research. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]

  • ChemRxiv. (n.d.). Supplementary Materials for: A General and Practical Protocol for the Defluorinative Alkylation of Trifluoromethylaromatics. Retrieved from [Link]

  • The Hive. (2002). A really wet reductive alkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]

  • Semantic Scholar. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, antimicrobial evaluation and docking studies of novel compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ACS Publications. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from [Link]

  • Juniper Publishers. (2018). Novel route for Synthesis of Antihypertensive activity of Tetrazole analogues as a Carbamate and Urea Derivatives. Retrieved from [Link]

  • Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). Eschweiler-Clarke for Ethyl or Propyl groups. Retrieved from [Link]

  • ResearchGate. (2014). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Retrieved from [Link]

Sources

"Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. This molecule presents a significant formulation challenge due to its inherent physicochemical properties. Its structure combines a hydrophobic phenylethyl backbone with a highly lipophilic trifluoromethyl (-CF3) group, leading to poor intrinsic aqueous solubility.[1][2] Concurrently, the presence of a secondary amine group provides a handle for pH-dependent solubility manipulation, classifying it as a weakly basic compound.

This guide is designed for researchers, chemists, and drug development professionals to provide a clear, logical framework for troubleshooting solubility issues and developing viable formulations for experimental use. We will explore the causal relationships between the molecule's structure and its solubility behavior and provide validated protocols to overcome these challenges.

Section 1: Physicochemical Profile & Core Principles

The solubility behavior of a compound is dictated by its molecular structure. Understanding this relationship is the first step in designing a successful formulation strategy.

The trifluoromethyl group is a potent electron-withdrawing moiety that significantly increases the lipophilicity of the molecule (reflected in a high LogP value).[1][3] This increased lipophilicity is a primary driver of its low solubility in aqueous media.[4] The secondary amine group, however, is basic and can be protonated in an acidic environment. This ionization dramatically increases the polarity of the molecule, thereby enhancing its aqueous solubility. Most simple alkyl amines exhibit pKa values in the range of 9.5 to 11.0.[5][6] However, the strong electron-withdrawing effect of the nearby trifluoromethylphenyl group is expected to lower this basicity. For a structurally similar compound, (2-[4-(trifluoromethoxy)phenyl]ethyl)amine, the predicted pKa is approximately 8.71, which serves as a useful estimate.[7]

Table 1: Predicted Physicochemical Properties of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Property Predicted Value/Classification Implication for Solubility
Molecular Formula C10H12F3N -
Molecular Weight 203.20 g/mol Low molecular weight is generally favorable, but other factors dominate.
Predicted pKa ~8.5 - 9.5 Weakly basic. Solubility will be highly dependent on pH below this value.[5]
Predicted XLogP3 ~3.5 - 4.5 High lipophilicity; indicates a preference for non-polar environments over water.[8]

| Classification | Likely BCS Class II | Low Solubility, High Permeability. Absorption will be limited by the dissolution rate.[9] |

Section 2: Troubleshooting Guide for Solubility Issues

This section is structured to address the most common issues encountered during the handling and formulation of this compound.

Q1: My compound is insoluble in standard aqueous buffers like PBS (pH 7.4). Why is this happening and what is my first step?

Answer: At a physiological pH of 7.4, which is below the predicted pKa of the amine group (~8.5-9.5), a significant portion of the compound exists in its protonated, charged form. However, the free base form, which is in equilibrium, is highly insoluble and may be precipitating out. The first and most critical step is to leverage the basicity of the amine group by lowering the pH of the solvent system.

Causality: According to the Henderson-Hasselbalch equation, for each pH unit drop below the pKa, the ratio of the soluble, protonated form to the insoluble, free base form increases by a factor of 10.[10] By acidifying the solution (e.g., to pH 2-4), you can almost completely protonate the amine, forming a soluble salt in situ and dramatically increasing aqueous solubility.

Diagram 1: pH-Dependent Ionization

cluster_0 Acidic Environment (pH < pKa) cluster_1 Neutral/Basic Environment (pH > pKa) Soluble Protonated Form R-NH₂⁺-CH₃ (Soluble) Insoluble Free Base Form R-NH-CH₃ (Poorly Soluble) Soluble->Insoluble - H⁺ Insoluble->Soluble + H⁺

Caption: Equilibrium between the insoluble free base and soluble protonated form.

Q2: I have lowered the pH, but my desired concentration is still not reached, or the compound appears to degrade. What are my options?

Answer: If pH adjustment alone is insufficient or if your experimental system requires a near-neutral pH, the next strategy is to use a co-solvent system. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.[11]

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which creates "pockets" that are more accommodating to the hydrophobic regions of your molecule. This reduces the energy required to move a non-polar molecule into the solvent, thereby increasing solubility.

Commonly used co-solvents for in vitro and early in vivo studies are listed in Table 2. Always start with the lowest effective concentration to minimize potential solvent-induced artifacts in your experiments.

Table 2: Recommended Co-solvents for Preclinical Formulations

Co-solvent Typical Starting Conc. Properties & Considerations
Ethanol (EtOH) 5-20% (v/v) Good solubilizer, volatile. Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 10-40% (v/v) Less volatile than ethanol, common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v) Low toxicity, good solubilizing power for many compounds. Can be viscous.[11]

| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Excellent solubilizer, but can have biological effects. Use with caution and keep final concentration low (<0.5% in most cell-based assays). |

Q3: My application is highly sensitive to organic solvents. What are the advanced, solvent-free alternatives?

Answer: When organic solvents must be avoided, several advanced formulation strategies can be employed. These often require more development but can provide robust, solvent-free solutions.

  • Stable Salt Formation: Instead of relying on in situ protonation, a stable, solid salt form of the compound can be synthesized (e.g., Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine HCl). Salt forms generally exhibit higher aqueous solubility and faster dissolution rates compared to the free base.[12] This is the most common and effective method for increasing the solubility of basic drugs.[12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your molecule can become encapsulated within this cavity, forming an "inclusion complex." This complex effectively masks the lipophilic character of the drug, rendering the entire complex water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.

  • Hydrotropy: This technique involves using hydrotropic agents, which are compounds that increase the solubility of other solutes.[13] Agents like sodium benzoate or nicotinamide can be used at high concentrations to enhance the solubility of poorly soluble drugs.[13][14]

Diagram 2: Solubility Enhancement Workflow

Start Start: Compound Powder Aqueous Attempt to dissolve in aqueous buffer (e.g., PBS pH 7.4) Start->Aqueous Success Goal Achieved: Soluble Aqueous->Success Yes Failure Insoluble/ Precipitation Aqueous->Failure No AdjustpH Strategy 1: pH Adjustment (e.g., pH 2-5) Failure->AdjustpH AdjustpH->Success Sufficient? Yes CoSolvent Strategy 2: Add Co-solvent (e.g., PG, PEG400) AdjustpH->CoSolvent Sufficient? No CoSolvent->Success Sufficient? Yes Advanced Strategy 3: Advanced Formulation (Salt Form, Cyclodextrin) CoSolvent->Advanced Sufficient? No Advanced->Success

Caption: Decision tree for addressing solubility issues with the target compound.

Section 3: Standard Operating Protocols

Protocol 1: Determining the Aqueous pH-Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate) at pH values of 2.0, 4.0, 6.0, 7.4, and 9.0.

  • Addition of Compound: Add an excess amount of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine powder to 1 mL of each buffer in separate microcentrifuge tubes. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Tightly cap the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the pH-solubility profile.

Protocol 2: Preparation of a 10 mM Stock Solution

This protocol combines pH and co-solvent strategies for a robust stock solution.

  • Weigh Compound: Accurately weigh 2.03 mg of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (MW = 203.2 g/mol ) into a sterile glass vial.

  • Acidify: Add 100 µL of 1N HCl to the vial. Agitate gently to protonate the amine. The compound may or may not fully dissolve at this stage.

  • Add Co-solvent: Add 400 µL of Propylene Glycol (PG). Vortex the mixture until the solid is fully dissolved. Gentle warming (to 30-40°C) may be applied if necessary, but check for stability first.

  • Dilute to Volume: Add sterile water or a suitable buffer (e.g., saline) to a final volume of 1.0 mL. Vortex thoroughly.

  • Final pH Check: Check the final pH of the stock solution. It should be in the acidic range. This stock can then be further diluted into your final experimental medium. Note: Be mindful of potential precipitation upon significant dilution into a neutral pH buffer.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: How does the trifluoromethyl (-CF3) group specifically affect solubility? The -CF3 group is highly electron-withdrawing and one of the most lipophilic functional groups in medicinal chemistry.[1][15] It significantly increases the Hansch lipophilicity parameter (π) of the molecule, which correlates with decreased aqueous solubility.[1] It also enhances metabolic stability, which is beneficial for drug development but does not aid in dissolution.[3]

  • FAQ 2: Can I use sonication or heat to dissolve the compound? Sonication can be used cautiously to break up aggregates and accelerate dissolution. However, prolonged sonication can generate heat. Applying heat can increase solubility, but it may also accelerate the degradation of the compound. If you must use heat, do so sparingly (e.g., <50°C) and for a short duration. Always run a parallel stability check using an analytical method like HPLC to ensure the compound is not degrading under these conditions.

  • FAQ 3: My compound dissolved in an acidic/co-solvent system, but it precipitated when I diluted it into my cell culture media. What should I do? This is a common issue known as "crashing out." The buffer capacity of your culture media is neutralizing the acidic stock solution, raising the pH and causing the less soluble free base to precipitate. To mitigate this, try a more gradual dilution process, increase the percentage of co-solvent in your final solution (if the experiment allows), or prepare a more advanced formulation using cyclodextrins, which are generally more stable upon dilution.

  • FAQ 4: What are the best practices for storing solutions of this compound? Stock solutions, particularly those prepared in aqueous acidic buffers, should be stored at 4°C or -20°C. Check for precipitation after thawing frozen stocks. Due to the potential for hydrolysis or oxidation, it is recommended to prepare fresh solutions for critical experiments or to perform periodic purity checks on stored stock solutions using HPLC.

References

  • Structure data derived from PubChem, National Center for Biotechnology Information. Please note that a specific entry for Methyl-[2-(4-trifluoromethyl-phenyl)
  • Physicochemical properties inferred from related compounds on PubChem, such as CID 10552343 and CID 11620299.
  • PubChem. 4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • PubChem. 4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water. Available from: [Link]

  • National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Available from: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • ACS Publications. Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available from: [Link]

  • ResearchGate. Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. Available from: [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • University of Cambridge. Solubility and pH of amines. Available from: [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. Available from: [Link]

  • ACS Publications. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available from: [Link]

  • PubChem. methyl N-[(2S)-5-[[3,5-dimethyl-2-[4-(trifluoromethyl)phenyl]benzoyl]amino] - PubChem. Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • ResearchGate. (E)-4-Methyl-2-[3-(trifluoromethyl)phenyliminomethyl]phenol. Available from: [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

  • PubChem. N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. Available from: [Link]

  • Receptor Chem. Innovation in Life Science Research. Available from: [Link]

  • precisionFDA. N-Ethyl-α-methyl-4-(trifluoromethyl)benzeneethanamine. Available from: [Link]0001/NEthylmethyl4trifluoromethylbenzeneethanamine.html)

Sources

"common problems in Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine handling and storage"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific handling, storage, and stability data for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine are not extensively published. The following guidance is synthesized from the known properties of its primary amine precursor, 2-(4-Trifluoromethylphenyl)ethylamine, general principles for secondary amines, and established laboratory safety protocols. Users must always consult the specific Safety Data Sheet (SDS) provided by their supplier and perform their own risk assessment before use.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries regarding the handling and storage of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine.

Q1: What are the primary hazards associated with this compound? A: Based on data for the parent primary amine, this compound should be treated as corrosive. It is expected to cause severe skin burns and eye damage.[3] Many amines are also toxic if inhaled, ingested, or absorbed through the skin.[4] Always handle with appropriate Personal Protective Equipment (PPE).

Q2: What is the recommended short-term storage condition? A: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][5] For frequent use, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

Q3: Is this compound sensitive to air or light? A: Yes, secondary amines, especially those with benzylic hydrogens, can be sensitive to air (oxygen) and light.[6] Atmospheric oxygen can lead to oxidation, forming impurities and causing discoloration.[7] It is best practice to store the compound in an amber vial or a container protected from light and under an inert atmosphere.[8]

Q4: What are the visual signs of compound degradation? A: The pure compound is typically a colorless to pale yellow liquid or solid. Signs of degradation include a noticeable change in color (e.g., deepening yellow, turning brown), the formation of precipitates, or a change in viscosity. Any unexpected visual change warrants a purity check before use.

Q5: What materials should this compound not come into contact with? A: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[5] Amines can react exothermically with acids. Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.

Section 2: Troubleshooting Guide

This guide addresses specific problems that may arise during experimentation, linking them to potential issues in handling and storage.

Problem Encountered Potential Root Cause Recommended Action & Explanation
Inconsistent or Non-Reproducible Experimental Results Compound DegradationThe active concentration of your amine may be lower than expected due to decomposition. Action: Perform a purity analysis (see Protocol 3.3) on your stock. If degradation is confirmed, use a fresh, unopened vial of the compound. To prevent future issues, aliquot the new compound into smaller, single-use vials under an inert atmosphere.
Visible Color Change (Yellowing/Browning) in Stored Sample OxidationThe benzylic position of the molecule is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat.[6][9] This process forms colored impurities. Action: While the compound may still be usable for some non-sensitive applications, it is crucial to re-verify its purity. For sensitive assays, discard the discolored material and use a fresh sample. Implement inert atmosphere handling for all future storage (see Protocol 3.2).
Precipitate Forms in a Solution Salt Formation or Insolubility of ImpuritiesThe amine may have reacted with atmospheric CO₂ to form a carbonate salt precipitate. Alternatively, degradation products may be less soluble than the parent compound. Action: Briefly centrifuge the solution and use the supernatant for a pilot experiment to check for activity. If the issue persists, filter the solution before use, but be aware that the concentration will be unknown. The best practice is to discard the solution and prepare a fresh one from a pure sample.
Low Purity Detected by LC-MS or NMR Analysis Improper Storage and/or HandlingThis indicates systemic issues with how the compound is being managed. Multiple degradation pathways (oxidation, moisture reaction) may be occurring. Action: Review your entire workflow, from receiving to disposal. Implement the detailed handling and storage protocols below (Protocols 3.1 & 3.2). Ensure all users are trained on handling air-sensitive reagents.[10]

Section 3: Detailed Protocols & Methodologies

Protocol 3.1: Recommended Handling Procedure (Weighing and Solution Preparation)

This protocol minimizes exposure to atmospheric oxygen and moisture.

Objective: To accurately weigh the compound and prepare a stock solution while maintaining its integrity.

Materials:

  • Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in a septum-sealed bottle.

  • Dry, clean glass vials with PTFE-lined caps.

  • Syringes and needles (oven-dried or purged with inert gas).

  • Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile).

  • Inert gas source (Argon or Nitrogen) with a manifold.

  • Analytical balance.

Procedure:

  • Inert Gas Purge: Purge an empty, clean vial with a screw cap with inert gas for 2-3 minutes. Seal the vial and record its tare weight.

  • Compound Transfer: If the compound is a liquid, use a dry, inert gas-purged syringe to withdraw the desired volume from the source bottle. If it is a solid, this must be done in a glove box.[8]

  • Aliquot Preparation: Quickly add the compound to the pre-weighed, inerted vial and seal it immediately.

  • Weight Determination: Weigh the sealed vial containing the compound. The difference between this weight and the tare weight is the mass of your compound.

  • Solubilization: Using a dry syringe, add the required volume of anhydrous solvent to the vial to achieve the target concentration.

  • Final Storage: Briefly vortex to dissolve, then wrap the vial cap with Parafilm and store it under the appropriate conditions (see Protocol 3.2).

Protocol 3.2: Long-Term Storage Protocol

Objective: To ensure the stability of the compound for storage periods exceeding one month.

  • Environment: The best storage environment is inside a glove box with a controlled inert atmosphere.[8] If a glove box is unavailable, a desiccator cabinet purged with nitrogen or argon is a suitable alternative.

  • Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.[8] For reagents packaged in Sure/Seal™ bottles, use proper syringe techniques to maintain the integrity of the septum.[11]

  • Atmosphere: Before sealing, flush the headspace of the vial with a gentle stream of argon or nitrogen for at least 30 seconds.

  • Temperature: Store vials in a freezer at -20°C. Minimize temperature fluctuations.[8]

  • Labeling: Clearly label each vial with the compound name, concentration, date prepared, and initials of the researcher.

  • Usage: When retrieving a vial from the freezer, allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.

Protocol 3.3: Assessing Compound Purity and Degradation via ¹H NMR

Objective: To qualitatively assess the purity of the amine and identify potential degradation products.

Rationale: ¹H NMR is a powerful tool for identifying structural changes. For this compound, key signals to monitor are the N-methyl group and the benzylic protons.

Key Signals to Monitor:

  • N-Methyl Protons: The N-methyl group should appear as a sharp singlet. The appearance of additional singlets in this region (typically 2.2-2.6 δ) could indicate N-oxide formation or other impurities.[12]

  • Benzylic Protons (-CH₂-Ar): These protons are adjacent to the aromatic ring and are sensitive to oxidation. Oxidation of the benzylic C-H bond can lead to the formation of ketones or other carbonyl compounds.[6][9] This would result in a significant downfield shift or disappearance of the original benzylic proton signals.

  • Aromatic Protons: While the trifluoromethyl group is very stable, significant degradation might alter the electronic environment of the aromatic ring, leading to shifts in the aromatic proton signals.[13]

Procedure:

  • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Compare the acquired spectrum to a reference spectrum of a pure, fresh sample.

  • Interpretation: Pay close attention to the integration values of key peaks. A decrease in the relative integration of the parent compound's signals, coupled with the appearance of new, unidentified peaks, confirms degradation. Simple protocols for determining the enantiomeric purity of chiral primary amines by NMR analysis have been described and may be adaptable.[14][15][16]

Section 4: Chemical Properties & Safety Data

This data is compiled for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine and its parent primary amine.

Table 1: Physicochemical Properties

PropertyValue (Estimated/Reported)Source
Chemical FormulaC₁₀H₁₂F₃N-
Molecular Weight203.20 g/mol PubChem
AppearanceColorless to pale yellow liquid/solidGeneral Observation
Boiling PointNot available-
Key Structural FeaturesSecondary benzylic amine, Trifluoromethyl group-

Table 2: Incompatibility Chart

Substance ClassPotential HazardPrevention
Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂)Vigorous, potentially explosive reaction.Store separately. Do not mix unless part of a controlled, validated procedure.[5]
Strong Acids (e.g., HCl, H₂SO₄)Exothermic neutralization reaction.Store separately. Use caution when preparing salt forms.[5]
Acid Chlorides & Anhydrides Vigorous acylation reaction.Store separately. Ensure reaction vessels are cool and reactions are performed under controlled conditions.
Atmospheric O₂ and CO₂ Slow oxidation and carbonate formation.Handle and store under an inert atmosphere.[8]

Section 5: Visual Workflows

Diagram 1: Decision Tree for Handling a New Shipment

A workflow for receiving and storing a new batch of the compound.

NewShipmentWorkflow start New Shipment Arrives check_sds Review Supplier SDS and Certificate of Analysis start->check_sds is_sealed Is container properly sealed and septum intact? check_sds->is_sealed log_info Log Lot #, Receipt Date, and Opening Date is_sealed->log_info Yes contact_supplier Contact Supplier/ Quarantine Shipment is_sealed->contact_supplier No store_main Store main container at -20°C under inert gas log_info->store_main aliquot_q Is this for frequent use? store_main->aliquot_q create_aliquots Create smaller, single-use aliquots under inert atmosphere (Protocol 3.1) aliquot_q->create_aliquots Yes end_use Ready for Use aliquot_q->end_use No store_aliquots Store aliquots at -20°C create_aliquots->store_aliquots store_aliquots->end_use DegradationTroubleshooting start Experiment Fails or Results are Inconsistent visual_check Visually inspect sample vial. (Color change, precipitate?) start->visual_check purity_analysis Perform Purity Analysis (e.g., NMR - Protocol 3.3) visual_check->purity_analysis Yes or Unsure other_causes Investigate other experimental variables (reagents, instrument). visual_check->other_causes No degraded_q Is degradation confirmed? purity_analysis->degraded_q discard Discard suspect material. Use fresh, unopened stock. degraded_q->discard Yes degraded_q->other_causes No review_protocols Review handling & storage protocols with all lab members. discard->review_protocols end_resolve Problem Resolved review_protocols->end_resolve other_causes->end_resolve

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2010). ACS Publications. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). National Center for Biotechnology Information. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2010). Nature Portfolio. [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021). ACS Publications. [Link]

  • OSHA Chemical Hazards And Communication. (2022). National Center for Biotechnology Information. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). DPL Quimica. [Link]

  • Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2010). ResearchGate. [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI. [Link]

  • Spectroscopy of Amines. (2023). OpenStax. [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common challenge in medicinal chemistry: the poor cell permeability of trifluoromethyl (CF3)-containing compounds. The inclusion of a CF3 group is a powerful strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, these desirable properties do not always translate to optimal cell permeability, creating a significant hurdle in drug development.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you diagnose and overcome these permeability issues in your experiments.

Part 1: Frequently Asked Questions & Initial Troubleshooting

Here we address some of the common initial questions and concerns researchers face when dealing with the cell permeability of CF3-compounds.

Q1: My trifluoromethyl-containing compound has a high calculated logP, yet it shows very low permeability in my Caco-2 assay. Why is this happening?

A1: This is a frequent and important observation. While the CF3 group significantly increases lipophilicity, which is generally correlated with better membrane permeability, several other factors can lead to poor permeability.[3]

  • Causality:

    • Poor Aqueous Solubility: The high lipophilicity of your CF3-compound might lead to very low aqueous solubility. For a compound to permeate the cell membrane, it must first be in solution in the aqueous environment at the cell surface. If your compound crashes out of the assay buffer, its effective concentration at the cell monolayer is drastically reduced, leading to an artificially low apparent permeability (Papp).[4]

    • Efflux Transporter Activity: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells.[5] These transporters actively pump the compound out of the cell, reducing its net flux across the monolayer. This is a common issue for lipophilic compounds.[6]

    • Molecular Rigidity and Size: While lipophilic, the overall size and rigidity of your molecule might hinder its ability to efficiently partition into and diffuse across the lipid bilayer.

  • Troubleshooting Steps:

    • Assess Aqueous Solubility: First, determine the kinetic solubility of your compound in the Caco-2 assay buffer.[4] If it's below the concentration used in your permeability assay, you'll need to address solubility issues first.

    • Investigate Efflux: Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux. You can confirm this by running the assay in the presence of a known P-gp inhibitor.

    • Evaluate Compound Recovery: Low recovery of the compound at the end of the assay can indicate issues like non-specific binding to the plate or instability in the assay medium.

Q2: How can I improve the aqueous solubility of my CF3-compound for in vitro permeability assays without altering its chemical structure?

A2: Improving the solubility of your compound in the assay medium is crucial for obtaining accurate permeability data. Here are some strategies:

  • Use of Co-solvents: For initial in vitro testing, you can often use a small percentage of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) to keep your compound in solution.[7] However, be cautious as high concentrations of DMSO can affect cell monolayer integrity.

  • Formulation Approaches: Even for in vitro assays, you can employ simple formulation strategies. This can include the use of surfactants or creating a temporary, simple formulation that is compatible with the cell culture medium.[8]

Q3: My CF3-compound has been identified as a P-gp efflux substrate. What are my options?

A3: Identifying a compound as a P-gp substrate is a significant finding. You have a few paths forward:

  • Structural Modification: The most common approach in drug discovery is to modify the molecule to reduce its affinity for P-gp. This can involve strategies like reducing the number of hydrogen bond donors or altering the overall molecular shape.[9][10]

  • Co-administration with a P-gp Inhibitor: While not a solution for developing a new standalone drug, this can be a strategy in certain therapeutic contexts, particularly in oncology.[10]

  • Prodrug Approach: Designing a prodrug that is not a P-gp substrate can be an effective strategy. The prodrug would be absorbed and then converted to the active compound inside the body.[11][12]

Part 2: Strategic Solutions and Experimental Protocols

This section provides more detailed strategies and step-by-step protocols to address the permeability challenges identified in Part 1.

Strategy 1: Formulation Enhancement - Amorphous Solid Dispersions (ASDs)

For highly lipophilic and poorly soluble CF3-compounds, an amorphous solid dispersion (ASD) can significantly improve both dissolution rate and apparent solubility, thereby enhancing permeability.

  • Causality: ASDs work by dispersing the drug in a hydrophilic polymer matrix at a molecular level. This prevents the drug from crystallizing and presents it in a high-energy amorphous state, which has a higher dissolution rate and apparent solubility compared to the crystalline form.[13][14]

  • Polymer Selection: Choose a set of pharmaceutically acceptable polymers with varying properties (e.g., PVP/VA, HPMC-AS, Soluplus®).

  • Solvent Casting Method for Screening:

    • Dissolve your CF3-compound and the polymer in a common solvent (e.g., methanol, acetone).

    • Cast the solution onto a glass plate and allow the solvent to evaporate slowly.

    • Analyze the resulting film by Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for your compound, which indicates it is in an amorphous state.

  • Dissolution Testing:

    • Prepare ASDs with the most promising polymers using a larger scale method like spray drying or hot-melt extrusion.

    • Perform dissolution testing in a relevant buffer (e.g., simulated gastric or intestinal fluid).

    • Compare the dissolution profile of the ASD to the crystalline form of your compound.

Problem Possible Cause Suggested Solution
Drug recrystallizes during storage- Polymer is not a good stabilizer for the amorphous form.- High drug loading.- Screen for other polymers that show better stabilizing interactions.- Reduce the drug loading in the dispersion.
Poor dissolution enhancement- The chosen polymer is not optimal.- The ASD is not fully amorphous.- Select a polymer with better solubilizing capacity for your drug.- Optimize the manufacturing process (e.g., higher temperature in HME) to ensure a fully amorphous system.
Strategy 2: Prodrug Synthesis

A prodrug approach can be highly effective for improving the permeability of CF3-compounds that have polar functional groups that hinder passive diffusion or are substrates for efflux pumps.

  • Causality: By masking a polar functional group (e.g., a carboxylic acid or a hydroxyl group) with a lipophilic promoiety, you can increase the overall lipophilicity and reduce the hydrogen bonding potential of the molecule, thereby enhancing its passive permeability.[11][12] A well-designed prodrug will be cleaved by enzymes in the body to release the active parent drug.

This protocol is suitable for compounds with a hydroxyl group and aims to improve aqueous solubility, which can be a limiting factor for permeability of very lipophilic CF3-compounds.

  • Synthesis:

    • React the hydroxyl group of your CF3-compound with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a suitable base.

    • Purify the resulting phosphate monoester.[15]

  • In Vitro Conversion:

    • Incubate the phosphate prodrug with intestinal alkaline phosphatase to confirm its conversion to the parent drug.

  • Permeability Assessment:

    • Perform a Caco-2 permeability assay with the phosphate prodrug. You would expect to see low permeability of the prodrug itself but the appearance of the parent drug on the basolateral side, indicating successful transport and conversion.

Problem Possible Cause Suggested Solution
Prodrug is not cleaved- The chosen promoiety is not susceptible to the relevant enzymes.- Select a different promoiety known to be a substrate for common esterases or phosphatases.
Prodrug has poor permeability- The promoiety did not sufficiently increase lipophilicity or mask polarity.- Design a more lipophilic promoiety.
Prodrug is chemically unstable- The linker is too labile.- Modify the linker to improve its chemical stability.
Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

For highly lipophilic CF3-compounds, SEDDS can be a powerful formulation strategy to improve oral absorption by presenting the drug in a solubilized form.

  • Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids. This pre-dissolved state bypasses the dissolution step, which is often the rate-limiting step for the absorption of poorly soluble drugs.[2][16][17]

  • Excipient Screening:

    • Determine the solubility of your CF3-compound in a range of oils, surfactants, and co-solvents.

  • Constructing Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-solvent in which your compound has the highest solubility.

    • Prepare various mixtures of these three components and titrate with water to identify the self-emulsifying region.

  • Characterization of the SEDDS:

    • Prepare a formulation within the self-emulsifying region containing your drug.

    • Characterize the droplet size, zeta potential, and in vitro self-emulsification time.[16]

  • In Vitro Permeability:

    • The SEDDS formulation can be carefully diluted and used in a Caco-2 assay to assess if it improves the transport of your compound across the cell monolayer.

Problem Possible Cause Suggested Solution
Drug precipitates upon dilution- The drug is not sufficiently soluble in the oil phase.- The surfactant concentration is too low.- Select an oil with higher solubilizing capacity for your drug.- Increase the surfactant-to-oil ratio.[2]
Poor self-emulsification- Inappropriate choice of surfactant or co-solvent.- Screen different surfactants and co-solvents to find a more efficient system.

Part 3: Visualization & Logical Workflows

To aid in your decision-making process, the following diagram illustrates a logical workflow for addressing poor cell permeability of a trifluoromethyl-containing compound.

Permeability_Troubleshooting start Start: Poor Permeability of CF3-Compound Observed solubility_check Q: Is aqueous solubility in assay buffer adequate? start->solubility_check solubility_issue Address Solubility: - Co-solvents - Formulation (e.g., ASD) solubility_check->solubility_issue No efflux_check Q: Is it an efflux pump substrate? (ER > 2) solubility_check->efflux_check Yes re_evaluate Re-evaluate Permeability in Caco-2 Assay solubility_issue->re_evaluate efflux_issue Address Efflux: - Structural Modification - Prodrug Approach efflux_check->efflux_issue Yes passive_perm_issue Low Passive Permeability: - Prodrug to increase lipophilicity - Formulation (e.g., SEDDS) efflux_check->passive_perm_issue No efflux_issue->re_evaluate passive_perm_issue->re_evaluate

Caption: A decision tree for troubleshooting poor cell permeability.

References

  • Liu, D., Li, S., Jones, D. S., & Andrews, G. P. (2022). Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. British Journal of Pharmacy, 7(2). Available at: [Link]

  • Tantra, T., Singh, Y., Patekar, R., & Thareja, S. (2023). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry. Available at: [Link]

  • Varun, B. V., & Sureshbabu, N. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7248. Available at: [Link]

  • Mostrag, A., et al. (2020). Development of a Self-Emulsifying Drug Delivery System for Optimized Topical Delivery of Clofazimine. Pharmaceutics, 12(6), 547. Available at: [Link]

  • Li, W., et al. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 269-284. Available at: [Link]

  • Ghimire, G., et al. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Journal of Personalized Medicine, 13(10), 1461. Available at: [Link]

  • Anusiem, A. C., et al. (2015). Decision trees to characterise the roles of permeability and solubility on the prediction of oral absorption. European Journal of Medicinal Chemistry, 92, 113-124. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Drug Metabolism Letters, 1(1), 51-54. Available at: [Link]

  • Ghafourian, T., et al. (2015). Decision trees to characterise the roles of permeability and solubility on the prediction of oral absorption. European Journal of Medicinal Chemistry, 92, 113-124. Available at: [Link]

  • Liu, D., et al. (2022). Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrin. Queen's University Belfast. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 16(2), 249. Available at: [Link]

  • Tantra, T., Singh, Y., Patekar, R., & Thareja, S. (2017). Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. ResearchGate. Available at: [Link]

  • Tan, Y., et al. (2023). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. Molecular Pharmaceutics, 20(11), 5694-5708. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Expert Opinion on Drug Discovery, 1-3. Available at: [Link]

  • Singh, S., et al. (2021). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Frontiers in Pharmacology, 12, 679216. Available at: [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323. Available at: [Link]

  • Hou, T., et al. (2004). ADME Evaluation in Drug Discovery. 5. Correlation of Caco-2 Permeation with Simple Molecular Properties. Journal of Chemical Information and Computer Sciences, 44(5), 1585-1600. Available at: [Link]

  • Paudel, A., et al. (2010). The spring and parachute concept for amorphous solid dispersions. Journal of Pharmaceutical Sciences, 99(2), 557-564. Available at: [Link]

  • Singh, A., et al. (2021). Formulation and Evaluation of Self Emulsifying Drug Delivery System (SEDDS) of Commiphora wightii Extract. Journal of Advanced Scientific Research, 12(1), 140-149. Available at: [Link]

  • Steger, F., et al. (2022). Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. Pharmaceutics, 14(11), 2417. Available at: [Link]

  • Németh, G., et al. (2014). Synthesis and biological evaluation of phosphorus containing, specific CDK9/CycT1 inhibitors. Journal of Medicinal Chemistry, 57(10), 3939-3965. Available at: [Link]

  • Ghafourian, T., et al. (2015). Decision trees to characterise the roles of permeability and solubility on the prediction of oral absorption. European Journal of Medicinal Chemistry, 92, 113-124. Available at: [Link]

  • Sharma, R., & Gupta, P. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 12(12), 1-13. Available at: [Link]

  • Hubatsch, I., et al. (2007). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Nature Protocols, 2(9), 2165-2174. Available at: [Link]

  • Kommuru, T. R., et al. (2001). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media. Available at: [Link]

  • Gattefossé. (2020, December 7). Simple and effective design of SEDDS formulations [Video]. YouTube. Available at: [Link]

  • Tantra, T., et al. (2023). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Bentham Science. Available at: [Link]

  • Mangal, S., et al. (2019). Bulk Flow Optimisation of Amorphous Solid Dispersion Excipient Powders through Surface Modification. Pharmaceutics, 11(10), 526. Available at: [Link]

  • Matos, M., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563. Available at: [Link]

  • Gou, Y., et al. (2023). Impact of Hydrogen Bonding on P-Glycoprotein Efflux Transport as Revealed by Evaluation of a De Novo Prediction Model. Journal of Chemical Information and Modeling, 63(23), 7431-7439. Available at: [Link]

  • Amidon, G. L., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8), 54-62. Available at: [Link]

  • de Oliveira, D. N., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. Available at: [Link]

  • Crivori, P., et al. (2006). CNS Permeability of Drugs Predicted by a Decision Tree. Journal of Medicinal Chemistry, 49(10), 3023-3032. Available at: [Link]

  • Conrad, C., et al. (2021). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. ACS Omega, 6(45), 30348-30355. Available at: [Link]

  • Bergström, C. A., & Larsson, P. (2022). Predicting Solubility of Newly-Approved Drugs (2016–2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression. Pharmaceutics, 14(2), 393. Available at: [Link]

  • Tay, K. H., et al. (2023). In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances. Pharmaceutics, 15(3), 932. Available at: [Link]

  • Mandru, M. V., et al. (2022). Recent Advances in Amorphous Solid Dispersions. Pharmaceutics, 14(10), 2217. Available at: [Link]

  • Németh, G., et al. (2014). Synthesis and evaluation of phosphorus containing, specific CDK9/CycT1 inhibitors. Journal of Medicinal Chemistry, 57(10), 3939-3965. Available at: [Link]

  • Di, L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(12), 5851-5861. Available at: [Link]

Sources

"reducing side reactions in the synthesis of trifluoromethylated amines"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Synthetic Outcomes

Welcome to the technical support center for the synthesis of trifluoromethylated amines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into amine-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the synthetic routes to these valuable compounds are often plagued by side reactions that can diminish yields and complicate purification. This guide provides a structured approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the synthesis of trifluoromethylated amines.

Q1: My reaction is producing a significant amount of a byproduct that appears to be an amide. What is happening and how can I prevent it?

A1: You are likely observing a Ritter-type side reaction . This occurs when a carbocation intermediate, which can be formed under certain trifluoromethylation conditions (especially with electrophilic reagents), is trapped by the nitrile solvent (e.g., acetonitrile) or a nitrile-containing functional group on your substrate. Subsequent hydrolysis during workup leads to the formation of an N-acyl amide byproduct.

  • Causality: The formation of the carbocation is the critical step. This is more prevalent with substrates that can form stabilized carbocations (e.g., benzylic or tertiary centers) and under reaction conditions that favor ionization.[1]

  • Solution:

    • Solvent Choice: Avoid nitrile-based solvents like acetonitrile. Consider using less nucleophilic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene.

    • Reagent Selection: Employ reagents that are less prone to generating carbocationic intermediates. For instance, the use of (Me₄N)SCF₃ with AgF proceeds through a thiocarbamoyl fluoride intermediate and has been shown to avoid Ritter-type side products.[2]

    • Temperature Control: Lowering the reaction temperature can often disfavor the formation of high-energy carbocation intermediates.

Q2: I am using a photoredox-catalyzed method and observing low yields and multiple unidentified byproducts. What are the key parameters to optimize?

A2: Photoredox catalysis offers a powerful and often milder approach to trifluoromethylation, but its success hinges on a delicate balance of multiple factors.

  • Causality: Inefficient light absorption, incorrect catalyst choice, or suboptimal concentrations of reactants can lead to undesired radical pathways or catalyst decomposition.

  • Troubleshooting Steps:

    • Light Source: Ensure your light source has the appropriate wavelength to excite your chosen photocatalyst. The distance of the light source from the reaction vessel is also critical for consistent irradiation.

    • Catalyst and Reagent Concentration: The relative concentrations of the photocatalyst, trifluoromethylating agent, and your amine substrate are crucial. Deviations from the optimized stoichiometry can lead to side reactions.

    • Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the desired single-electron transfer process. Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).

    • Solvent: The solvent can significantly impact the solubility of the components and the stability of the radical intermediates. A solvent screen is often a valuable optimization step.

Q3: My purified trifluoromethylated amine seems to decompose over time. How can I improve its stability?

A3: N-Trifluoromethyl amines can be sensitive to both acidic and basic conditions, and some are prone to hydrolysis.

  • Causality: The strong electron-withdrawing nature of the CF₃ group can make the C-N bond susceptible to cleavage, particularly in the presence of nucleophiles or protic sources.

  • Stabilization Strategies:

    • Purification: Avoid harsh acidic or basic conditions during workup and chromatography. Neutralizing washes and using a less acidic stationary phase for chromatography (e.g., alumina instead of silica gel for highly sensitive compounds) can be beneficial.

    • Storage: Store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures to minimize degradation. If the compound is sensitive to moisture, storing it in a desiccator is recommended.

    • Structural Modification: In some cases, the inherent instability of the N-CF₃ moiety in a particular molecular scaffold may be a persistent issue. Strategic modifications to the molecule, if permissible, can sometimes enhance stability.

Troubleshooting Guides by Side Reaction

This section provides a more in-depth look at specific side reactions and detailed strategies to mitigate them.

Guide 1: Overcoming Ritter-Type Side Reactions

The Ritter reaction is a classic side reaction in organic synthesis that can be particularly problematic in trifluoromethylation reactions that proceed through carbocationic intermediates.

Ritter_Mechanism Substrate Amine Substrate Carbocation Carbocation Intermediate Substrate->Carbocation [CF3+] CF3_Reagent Electrophilic CF3 Reagent CF3_Reagent->Carbocation Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Nitrile R-C≡N (Solvent or Substrate) Nitrile->Nitrilium Amide Amide Byproduct Nitrilium->Amide + H₂O H2O H₂O (Workup) H2O->Amide Togni_Byproduct Togni Togni's Reagent CF3_radical •CF₃ Togni->CF3_radical SET Iodo_species Iodo Radical/Anion Togni->Iodo_species Photocatalyst Photocatalyst* Photocatalyst->CF3_radical Radical_Adduct Radical Adduct CF3_radical->Radical_Adduct + Alkene Byproduct Iodo-Trifluoromethylated Byproduct Iodo_species->Byproduct Alkene Alkene Substrate Alkene->Radical_Adduct Desired_Product Desired Product Radical_Adduct->Desired_Product Desired Pathway Radical_Adduct->Byproduct + Iodo Species

Caption: Competing pathways leading to the desired product and an iodo-trifluoromethylated byproduct.

Observation Potential Cause Suggested Solution
Formation of an iodo-trifluoromethylated byproduct In situ generation of iodine from the Togni reagent.1. Optimize reagent stoichiometry: Use the minimum effective amount of the Togni reagent. Excess reagent can increase the concentration of iodine-containing species. 2. Additive screening: The addition of a radical scavenger that selectively reacts with the iodo species but not the CF₃ radical could be beneficial, although this requires careful selection. 3. Alternative CF₃ source: If the problem persists, consider using a non-iodine-containing electrophilic trifluoromethylating agent like Umemoto's or Shibata's reagents.

Reagent-Specific Troubleshooting

Different trifluoromethylating reagents have distinct reactivity profiles and associated side reactions. This section provides guidance for some of the most commonly used reagents.

Umemoto's Reagents

These are powerful electrophilic trifluoromethylating agents.

  • Common Issue: Difficulty in removing the dibenzothiophene byproduct.

  • Solution: Use sulfonated Umemoto reagents, which generate a water-soluble byproduct that can be easily removed by an aqueous wash.

  • Pro-Tip: The reactivity of Umemoto's reagents can be tuned by modifying the substituents on the dibenzothiophene core. More electron-withdrawing groups increase reactivity.

Langlois Reagent (CF₃SO₂Na)

This reagent generates a trifluoromethyl radical under oxidative conditions.

  • Common Issue: Formation of hydrotrifluoromethylated (CF₃H) byproducts.

  • Causality: The trifluoromethyl radical can abstract a hydrogen atom from the solvent or other components of the reaction mixture.

  • Solution:

    • Solvent Choice: Use solvents with strong C-H bonds that are less susceptible to hydrogen atom abstraction.

    • Reaction Concentration: Higher concentrations of the substrate can favor the desired reaction over hydrogen abstraction.

  • Pro-Tip: The choice of oxidant is critical for the efficient generation of the CF₃ radical. Common oxidants include tert-butyl hydroperoxide (TBHP) and manganese(III) acetate.

Ruppert-Prakash Reagent (TMSCF₃)

This is a nucleophilic trifluoromethylating reagent often used with imines.

  • Common Issue: The reaction does not proceed or is very slow.

  • Causality: The C-Si bond of the Ruppert-Prakash reagent needs to be activated by a nucleophilic catalyst, typically a fluoride source.

  • Solution:

    • Catalyst: Ensure you are using a suitable fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). The reaction is often sensitive to the amount of catalyst used.

    • Acidic Conditions: For the trifluoromethylation of imines, acidic conditions are often required to activate the imine. [3]* Pro-Tip: The Ruppert-Prakash reagent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

Experimental Protocols

Protocol 1: Selective N-Trifluoromethylation of a Secondary Amine using (Me₄N)SCF₃ and AgF

This protocol is designed to minimize side reactions, particularly Ritter-type reactions. [2]

  • Reaction Setup: In a nitrogen-flushed vial, dissolve the secondary amine (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Thiocarbamoyl Fluoride Formation: Add (Me₄N)SCF₃ (1.3 equiv) to the solution and stir at room temperature for 10-30 minutes. Monitor the reaction by ¹⁹F NMR or TLC until complete consumption of the starting amine.

  • Trifluoromethylation: Add silver fluoride (AgF) (3.0 equiv) to the reaction mixture. Stir at room temperature or gently heat to 50 °C for 2-4 hours.

  • Workup:

    • Dilute the reaction mixture with a low-polarity solvent such as hexane or pentane to precipitate the silver salts and tetramethylammonium salts.

    • Filter the mixture through a pad of Celite®, washing the filter cake with the low-polarity solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-trifluoromethylated amine.

  • Purification: The crude product can often be of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Data Summary

Trifluoromethylating Reagent Type Common Side Reactions Mitigation Strategies
Umemoto's Reagents ElectrophilicDifficult to remove byproductUse sulfonated derivatives for easy removal.
Togni's Reagents Electrophilic/Radical SourceIodo-trifluoromethylated byproductsOptimize stoichiometry; consider alternative reagents.
Langlois Reagent Radical SourceHydrotrifluoromethylation (CF₃H)Use solvents with strong C-H bonds; increase substrate concentration.
Ruppert-Prakash Reagent NucleophilicSlow or no reactionUse a fluoride catalyst; for imines, add an acid.
(Me₄N)SCF₃ / AgF UmpolungMinimalSimple filtration of salt byproducts. [2]

Logical Relationships

Troubleshooting_Logic Start Low Yield or Multiple Products in N-Trifluoromethylation Identify_Byproduct Identify Major Byproduct(s) by MS, NMR Start->Identify_Byproduct Amide Amide Byproduct Identify_Byproduct->Amide Amide Detected Iodo_CF3 Iodo-CF3 Byproduct Identify_Byproduct->Iodo_CF3 Iodo-CF3 Detected Decomposition Product Decomposition Identify_Byproduct->Decomposition Product Unstable No_Reaction No or Low Conversion Identify_Byproduct->No_Reaction Starting Material Remains Ritter_Solution Change to Non-Nitrile Solvent Lower Temperature Use (Me₄N)SCF₃/AgF Amide->Ritter_Solution Likely Ritter Reaction Togni_Solution Optimize Reagent Stoichiometry Switch to Non-Iodine CF₃ Source Iodo_CF3->Togni_Solution Using Togni's Reagent? Stability_Solution Neutral Workup/Purification Store under Inert Atmosphere at Low Temp. Decomposition->Stability_Solution Improve Stability Activation_Solution For Ruppert-Prakash: Add Fluoride Source For Radical Reactions: Check Oxidant/Initiator No_Reaction->Activation_Solution Check Reagent Activation

Sources

Technical Support Center: Synthesis of Trifluoromethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethyl pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic pathways. The trifluoromethyl group is a cornerstone in modern medicinal chemistry, and its incorporation into the pyrimidine scaffold, a privileged structure in numerous bioactive molecules, presents unique challenges.[1][2] This resource aims to provide not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of trifluoromethyl pyrimidine derivatives.

Q1: My trifluoromethylation reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: Achieving regioselectivity is a common hurdle, especially in direct C-H trifluoromethylation of the pyrimidine ring.[3] The high reactivity of the trifluoromethyl radical can lead to a lack of selectivity.[3] Here are a few strategies to consider:

  • Pre-functionalization of the Pyrimidine Ring: Instead of direct trifluoromethylation on an unsubstituted pyrimidine, consider starting with a pyrimidine ring that has directing groups. Halogens or other functionalities can be used to direct the incoming trifluoromethyl group to a specific position and can be subsequently removed or transformed.

  • Use of Trifluoromethyl-Containing Building Blocks: A more reliable approach to ensure regioselectivity is to construct the pyrimidine ring using a precursor that already contains the trifluoromethyl group.[1][4] For example, using ethyl 4,4,4-trifluoroacetoacetate as a starting material in a condensation reaction with a suitable amidine will specifically place the CF3 group at the desired position on the pyrimidine ring.[5]

  • Nucleophilic Activation: Recent methods have shown that nucleophilic activation of the pyridine ring through hydrosilylation can lead to highly regioselective trifluoromethylation at the 3-position upon reaction with an electrophilic trifluoromethylating agent.[6] A similar strategy could be explored for pyrimidine derivatives.

Q2: The yields for my synthesis are consistently low. What are the likely causes and how can I improve them?

A2: Low yields in multi-step syntheses of trifluoromethyl pyrimidine derivatives can be attributed to several factors.[5] Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your starting materials, especially the trifluoromethyl-containing precursors. Impurities can interfere with the reaction and lead to side products.

  • Reaction Conditions:

    • Temperature: Some reactions, like the initial cyclocondensation, may require specific temperature control (e.g., ice bath) to minimize side reactions.[7]

    • Solvent: The choice of solvent is critical. Ensure it is anhydrous if the reaction is moisture-sensitive. For instance, DMF is commonly used in these syntheses.[7]

    • Atmosphere: Reactions involving organometallic reagents or sensitive intermediates should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: Product loss can occur during the work-up and purification steps.[8]

    • Ensure complete extraction of your product from the aqueous layer.

    • Consider alternative purification methods if your compound is unstable on silica gel.

Q3: I am having trouble introducing the trifluoromethyl group onto the pyrimidine ring. Which trifluoromethylating reagents are most effective?

A3: The choice of trifluoromethylating reagent is crucial and depends on the specific reaction mechanism you are targeting. Here's a comparison of some common reagents:

Reagent FamilyExamplesMechanismConsiderations
Electrophilic Togni's reagents, Umemoto's reagentsCan react with nucleophiles or generate CF3 radicals via single electron transfer.[9][10][11]Generally milder reaction conditions compared to older methods. Can be used for late-stage trifluoromethylation.[6]
Nucleophilic Ruppert-Prakash reagent (TMSCF3)Acts as a source of the CF3- anion.Requires a fluoride source (e.g., TBAF) for activation.
Radical Trifluoroacetic acid, Sodium triflinate (Langlois' reagent)Generates a CF3 radical.Often requires a catalyst (e.g., photoredox or transition metal) or an initiator.[12][13]

For direct C-H trifluoromethylation of heterocycles, methods involving radical generation from reagents like trifluoroacetic acid in the presence of a silver catalyst have been developed.[3][12]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific, challenging synthetic steps.

Guide 1: Improving the Yield of Pyrimidine Ring Formation

The condensation reaction to form the trifluoromethyl-substituted pyrimidine ring is a critical step that often determines the overall yield.

Problem: Low yield in the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with an amidine.

Troubleshooting Workflow

start Low Yield in Cyclocondensation check_reagents Verify Purity of Starting Materials (Ethyl 4,4,4-trifluoroacetoacetate, Amidine) start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents are pure sub_reagents1 Recrystallize or re-distill amidine. check_reagents->sub_reagents1 sub_reagents2 Ensure ethyl 4,4,4-trifluoroacetoacetate is fresh and properly stored. check_reagents->sub_reagents2 check_workup Review Work-up and Purification check_conditions->check_workup Conditions optimized sub_conditions1 Control temperature (e.g., ice bath). [2] check_conditions->sub_conditions1 sub_conditions2 Use anhydrous solvent (e.g., dry ethanol or DMF). [2] check_conditions->sub_conditions2 sub_conditions3 Ensure complete dissolution of reagents. check_conditions->sub_conditions3 solution Improved Yield check_workup->solution Work-up is efficient

Caption: Troubleshooting workflow for low yield in pyrimidine ring formation.

Detailed Protocol: Synthesis of 4-(Trifluoromethyl)pyrimidin-2-ol

This protocol is based on the reaction of ethyl 4,4,4-trifluoroacetoacetate with urea.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Urea

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for work-up)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reagents: To this solution, add urea, followed by the dropwise addition of ethyl 4,4,4-trifluoroacetoacetate while maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.[14]

  • Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Dissolve the residue in water and acidify with hydrochloric acid to pH 3-4. c. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Guide 2: Managing Regioselectivity in Direct C-H Trifluoromethylation

Directly installing a trifluoromethyl group onto a pre-formed pyrimidine ring can be challenging due to the formation of multiple isomers.

Problem: Poor regioselectivity in the direct trifluoromethylation of a substituted pyrimidine.

Decision-Making Flowchart for Improving Regioselectivity

start Poor Regioselectivity is_directing_group Does the substrate have a strong directing group? start->is_directing_group change_reagent Modify Trifluoromethylating Reagent/Catalyst System is_directing_group->change_reagent Yes add_directing_group Introduce a Directing Group is_directing_group->add_directing_group No success Desired Regioisomer Obtained change_reagent->success alternative_strategy Consider a Ring Synthesis Strategy add_directing_group->alternative_strategy If not feasible add_directing_group->success alternative_strategy->success

Caption: Decision-making process for improving regioselectivity.

Experimental Considerations for Regioselective Trifluoromethylation
  • Activating the Pyrimidine Ring: For electron-deficient rings like pyrimidine, activating the ring towards trifluoromethylation at a specific position is key. One approach involves the formation of an N-ylide or an N-oxide, which can alter the electronic properties of the ring and direct the incoming trifluoromethyl group.

  • Catalyst Choice: In radical-based trifluoromethylations, the choice of catalyst can influence regioselectivity. For instance, photoredox catalysts can be fine-tuned with different ligands to favor reaction at a particular site.[9][10]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the regiochemical outcome. It is advisable to screen a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dichloromethane).

References

  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

  • Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103527. [Link]

  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC, [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. ACS Publications. [Link]

  • ResearchGate. (n.d.). Selected examples of trifluoromethoxylation of pyrimidines. [Link]

  • Wang, F., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7232–7237. [Link]

  • O'Hagan, D. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 167, 13-23. [Link]

  • Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. [Link]

  • Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128365. [Link]

  • ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]

  • Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]

  • Zhang, L., et al. (2024). One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives. Advanced Synthesis & Catalysis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

  • ResearchGate. (n.d.). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. [Link]

  • Al-Kaysi, R. O., & T. Lectka. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. ChemMedChem, 9(12), 2634-40. [Link]

  • Garg, N. K., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]

  • Chemistry LibreTexts. (2023). Common Troubleshooting Tips. [Link]

  • da Silva, A. M., et al. (2018). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 83(15), 8513–8522. [Link]

Sources

Technical Support Center: Purification Strategies for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest possible purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and potential challenges associated with Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine.

Q1: What are the key physicochemical properties I should be aware of during purification?

A1: Understanding the compound's properties is critical for designing an effective purification strategy.

  • Basicity: As a secondary phenethylamine derivative, the molecule is basic (pKa of the conjugate acid is expected to be around 10).[1] This is the most important property to leverage. It readily protonates to form salts with acids, allowing for straightforward separation from neutral or acidic impurities via acid-base extraction.

  • Polarity: The presence of the amine group makes it moderately polar. The trifluoromethyl (CF3) group also adds polarity. This polarity dictates its behavior in chromatographic systems.

  • Solubility: It is expected to be soluble in a range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[2] Its hydrochloride or sulfate salt form will be soluble in aqueous media.

  • Physical State: At room temperature, it is likely a liquid or a low-melting solid, similar to other phenethylamines.[1]

Q2: What are the recommended storage and handling procedures for this fluorinated amine?

A2: Proper storage is crucial to maintain the integrity of the compound.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. Refrigeration is recommended for long-term storage. Fluorinated compounds are generally stable, but the amine group can slowly oxidize or absorb atmospheric CO2 over time.[1][3]

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The trifluoromethyl group can increase the lipophilicity and metabolic stability of molecules, potentially altering their toxicological profile.[4][5]

Q3: What are the common impurities I might encounter from a typical synthesis?

A3: Impurities are typically carried over from the synthetic route. A common synthesis involves the reductive amination of 4-(trifluoromethyl)phenylacetone with methylamine. Potential impurities include:

  • Unreacted Starting Materials: Residual 4-(trifluoromethyl)phenylacetone or methylamine.

  • Primary Amine: The corresponding primary amine, [2-(4-trifluoromethyl-phenyl)-ethyl]-amine, from demethylation or incomplete reaction.

  • Imine Intermediate: The unreduced imine intermediate.

  • Over-alkylation Products: Tertiary amines, though less likely with methylamine.

  • By-products from the Reducing Agent: Borohydride salts or other residues depending on the chosen reducing agent.

Section 2: Purification Strategy Workflow

The choice of purification strategy depends on the scale of the reaction and the nature of the impurities. The following decision tree provides a logical workflow for selecting the appropriate method.

Purification_Workflow Start Crude Product (Post-Workup) CheckImpurity Are impurities acidic or neutral? Start->CheckImpurity AcidBase Acid-Base Extraction CheckImpurity->AcidBase  Yes   CheckPolarity Are impurities separable by polarity? CheckImpurity->CheckPolarity  No   (e.g., other amines) AcidBase->CheckPolarity Proceed to Polish Chromatography Flash Column Chromatography CheckPolarity->Chromatography  Yes   CheckCrystalline Is final purity >98%? Need solid form? CheckPolarity->CheckCrystalline  No   (very close polarity) Chromatography->CheckCrystalline SaltFormation Salt Formation & Recrystallization CheckCrystalline->SaltFormation  Yes   Final Pure Compound (>99.5%) CheckCrystalline->Final  No   SaltFormation->Final

Caption: Decision tree for purification strategy selection.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments in a question-and-answer format.

A. Acid-Base Extraction Issues
  • Q: My recovery is very low after performing an acid-base extraction. What went wrong?

    • A: Insufficient Basification: The most common cause is incomplete deprotonation of the amine hydrochloride salt. Before extracting the free amine into the organic layer, ensure the aqueous layer's pH is sufficiently high (pH > 12). Use a strong base like 2-4M NaOH or KOH and check with pH paper.

    • A: Insufficient Extractions: You may not be performing enough extractions. For a complete recovery, extract the aqueous layer with an organic solvent (like DCM or EtOAc) at least three to five times.

    • A: Amine Salt Solubility: If you formed a salt (e.g., hydrochloride) and washed it with an organic solvent to remove neutral impurities, some of the salt may have partitioned into the organic layer if the solvent has some polarity (like EtOAc).

  • Q: I'm getting a persistent emulsion at the aqueous-organic interface. How can I resolve this?

    • A: Cause: Emulsions are common when basic aqueous solutions are shaken vigorously with organic solvents. They are stabilized by microscopic droplets of one phase suspended in the other.

    • A: Solution:

      • Patience: Allow the separatory funnel to stand for 10-30 minutes.

      • Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.

      • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help break it up.

      • Gentle Inversion: In the future, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.

B. Column Chromatography Issues
  • Q: My compound is streaking badly on the silica gel column, leading to poor separation.

    • A: Cause: Amines are notorious for tailing on standard silica gel. The lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing slow, uneven elution.

    • A: Solution: Add a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system.[6] This deactivates the acidic sites on the silica by competing with your compound, resulting in sharper peaks and better separation.

    • A: Alternative: If streaking persists, consider using a different stationary phase, such as deactivated (neutral) silica or alumina.

  • Q: I can't separate my product from an impurity with a very similar Rf value.

    • A: Optimize Eluent: Test a variety of solvent systems. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Sometimes changing the solvent class provides a different selectivity that can resolve the compounds.

    • A: Gradient Elution: Use a shallow gradient elution on your column. Start with a low polarity eluent and gradually increase the polarity. This can help resolve compounds that run very closely together in an isocratic system.[7]

    • A: Column Dimensions: Use a longer, narrower column for a higher number of theoretical plates, which improves resolving power.

C. Crystallization and Salt Formation Issues
  • Q: I've isolated my amine, but it's an oil. How can I get a solid, crystalline product?

    • A: Cause: Many free amines, especially those that are not perfectly pure, exist as oils at room temperature. Converting the amine to a salt dramatically increases the melting point and crystallinity due to the formation of a stable ionic lattice.

    • A: Solution: Form the hydrochloride (HCl) salt. Dissolve the purified amine oil in a minimal amount of a non-polar solvent like diethyl ether or EtOAc. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring. The hydrochloride salt will often precipitate as a white solid.[8] This solid can then be collected by filtration and washed with cold solvent.

  • Q: My recrystallization attempt resulted in an oil ("oiling out") instead of crystals.

    • A: Cause: This typically happens when the solution is supersaturated at a temperature above the melting point of the solute (in this case, the amine salt). It can also be caused by residual impurities that disrupt crystal lattice formation.

    • A: Solution:

      • Add More Solvent: Re-heat the solution until the oil redissolves, then add slightly more hot solvent to reduce the saturation level.

      • Slow Cooling: Allow the solution to cool very slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then transfer to a refrigerator.

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a few crystals from a previous batch, add a single seed crystal to the cooled, saturated solution to initiate crystallization.[9]

Section 4: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). The amine will protonate and move to the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Combine the acidic aqueous layers. The initial organic layer can be discarded (or saved for analysis of impurities).

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 4M NaOH solution with swirling until the pH is >12 (confirm with pH paper). You may see the free amine "crash out" as a cloudy suspension.

  • Extraction of Free Amine: Extract the basic aqueous layer with fresh DCM (3 x 15 mL). The deprotonated amine will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine, likely as an oil.[10]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.25-0.35. For this compound, start with a 95:5 mixture of DCM:MeOH. Add 1% triethylamine (TEA) to the solvent mixture to prevent tailing.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent. The amount of silica should be about 50-100 times the weight of your crude material.

  • Loading: Dissolve your crude amine in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with your solvent system. If separation is difficult, a shallow gradient (e.g., starting with 100% DCM and slowly increasing to 5% MeOH) can be effective.[7]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Troubleshooting Start Column Issue IssueType What is the problem? Start->IssueType Streaking Streaking / Tailing IssueType->Streaking  Streaking   PoorSep Poor Separation IssueType->PoorSep  Poor Separation   NoElution Compound Stuck IssueType->NoElution  Stuck on Column   Sol_Streaking Add 1% Triethylamine to Eluent Streaking->Sol_Streaking Sol_PoorSep1 Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) PoorSep->Sol_PoorSep1 Sol_PoorSep2 Use a Shallow Gradient PoorSep->Sol_PoorSep2 Sol_NoElution Increase Eluent Polarity (e.g., higher % MeOH) NoElution->Sol_NoElution

Caption: Troubleshooting logic for column chromatography.

Section 5: Data Summary & Purity Assessment

After purification, it is essential to confirm the purity and identity of the compound.

Technique Purpose Expected Outcome for Pure Product
¹H & ¹⁹F NMR Structural Confirmation & PurityClean spectra with correct chemical shifts, integration, and coupling constants. Absence of impurity signals. A singlet corresponding to the three fluorine atoms of the CF3 group is expected in the ¹⁹F NMR.[7]
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram. The mass spectrum should show the correct molecular ion (M+H)⁺.
Elemental Analysis Definitive Purity ConfirmationThe calculated percentages of C, H, N, and F should match the experimental values within ±0.4%.[7]

This guide provides a comprehensive framework for the successful purification of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. By understanding the chemical principles behind these techniques, you can effectively troubleshoot challenges and achieve the high level of purity required for your research.

References

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • ResearchGate. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • National Institutes of Health (NIH). (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1.
  • Google Patents. (n.d.). US6303792B1 - Process for crystallizing N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • National Institutes of Health (NIH). (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • National Institutes of Health (NIH). (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Google Patents. (n.d.). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • MDPI. (n.d.). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating.
  • Organic Syntheses. (2002). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • National Institutes of Health (NIH). (n.d.). 8H-pyrazolo[4,3-e][7][8][11]triazolo[1,5-c]pyrimidin-5-amine methanol disolvate. Available at:

  • Synfacts. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Wiley Online Library. (n.d.). SI_WQD_without highlighted.
  • ResearchGate. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
  • Toxic Docs. (2012). Guide for the Safe Handling of Fluoropolymer Resins.
  • Wikipedia. (n.d.). Phenethylamine.

Sources

Technical Support Center: Analytical Method Validation for Genotoxic Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Analytical Method Validation for Genotoxic Impurities (GTIs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to develop and validate robust and compliant analytical methods for these critical impurities.

Introduction: The Criticality of Validating GTI Methods

Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer, even at very low concentrations.[1][2] Consequently, regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for their control in pharmaceutical products.[3] The ICH M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][5][6][7]

A cornerstone of this control strategy is the use of highly sensitive and specific analytical methods. Validating these methods is not merely a regulatory checkbox; it is a scientific necessity to ensure patient safety and product quality. A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose. Given the extremely low levels at which GTIs need to be controlled—often at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day —this validation process presents unique and significant analytical challenges.[8][9]

This guide will walk you through the essential aspects of analytical method validation for GTIs, offering practical advice and solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the validation of analytical methods for genotoxic impurities.

Q1: What are the most critical validation parameters for a GTI method?

While all validation parameters are important, for GTI methods, specificity, limit of detection (LOD), and limit of quantification (LOQ) are paramount.

  • Specificity is crucial to ensure that the analytical signal is solely from the target GTI and not from the active pharmaceutical ingredient (API), other impurities, or matrix components. This is especially challenging given the trace levels of GTIs in a large excess of the API.[1]

  • The LOD and LOQ must be sufficiently low to accurately detect and quantify the GTI at or below the established control limit, which is often derived from the TTC.[1][10] For a drug with a daily dose of 1 gram, the control limit can be as low as 1.5 ppm.[9]

Q2: How do I select the appropriate analytical technique for my GTI?

The choice of analytical technique is dictated by the physicochemical properties of the GTI and the API.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is generally preferred for volatile and thermally stable GTIs.[3][4][11] Headspace GC-MS is particularly useful for analyzing volatile impurities in solid or liquid samples.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the workhorse for non-volatile, polar, and thermally labile GTIs.[3][4][12] Its high sensitivity and selectivity make it ideal for trace-level analysis in complex matrices.[3][12]

  • High-Resolution Mass Spectrometry (HRMS) can be invaluable for identifying unknown GTIs and providing high mass accuracy.[3]

Q3: What is the Threshold of Toxicological Concern (TTC) and how does it relate to my analytical method?

The TTC is a concept that establishes a human exposure threshold for a chemical below which there is a very low probability of an appreciable risk to human health.[8] For most genotoxic impurities, the accepted TTC is 1.5 µ g/day for lifetime exposure.[3][6][8][9] This value is used to calculate the permissible concentration of the GTI in the drug substance. Your analytical method's LOQ must be at or below this calculated concentration limit to ensure you can reliably quantify the impurity at the control threshold.[10]

Q4: My API is interfering with the detection of the GTI. What can I do?

Matrix interference is a common challenge in GTI analysis due to the high concentration of the API relative to the impurity.[1] Several strategies can be employed:

  • Chromatographic Optimization: Modify the mobile phase, gradient, column chemistry, or temperature to improve the separation between the API and the GTI.

  • Sample Preparation: Implement extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to selectively remove the API or concentrate the GTI.

  • Selective Detection: Utilize tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for highly selective detection of the GTI, even if it co-elutes with the API.

Q5: When is it acceptable to use a limit test instead of a quantitative test?

A limit test can be used instead of a quantitative test once a thorough understanding of the process has been established and it has been demonstrated that the levels of the GTI are consistently well below the control limit.[9] According to ICH M7(R2), periodic verification testing is justified if the impurity level is shown to be less than 30% of the acceptable limit for at least six consecutive pilot-scale batches or three consecutive production-scale batches.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the development and validation of analytical methods for GTIs.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload (especially with the API)- Secondary interactions between the analyte and the stationary phase- Inappropriate mobile phase pH- Column degradation- Dilute the sample if possible without compromising the LOQ.- Choose a different column with a more inert stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a guard column.
Inconsistent or Low Analyte Recovery - Inefficient sample extraction- Analyte instability in the sample solvent- Adsorption of the analyte to container surfaces- Optimize the extraction solvent, pH, and mixing time.- Use an internal standard to compensate for recovery losses.- Investigate analyte stability and prepare samples fresh or store them under appropriate conditions.- Use silanized glassware or polypropylene vials.
High Background Noise or Baseline Drift - Contaminated mobile phase or solvents- Contaminated LC or MS system- Matrix effects from the sample- Use high-purity solvents and reagents.[3]- Flush the system thoroughly.- Implement more rigorous sample cleanup procedures.- Use a divert valve to direct the API peak to waste and prevent it from entering the mass spectrometer.
Failure to Meet Required LOD/LOQ - Insufficient detector sensitivity- Poor ionization efficiency of the analyte- Suboptimal chromatographic conditions leading to broad peaks- Optimize MS parameters (e.g., ionization source, collision energy).- Adjust mobile phase composition to enhance ionization.- Improve chromatographic efficiency to obtain sharper, taller peaks.- Consider a more sensitive instrument or a different ionization technique.
Method Reproducibility Issues - Inconsistent sample preparation- Variations in instrument performance- Uncontrolled environmental factors (e.g., temperature)- Ensure the sample preparation procedure is well-defined and followed precisely.- Implement system suitability tests to monitor instrument performance.- Control laboratory temperature and other relevant environmental conditions.

Workflow for Analytical Method Validation of Genotoxic Impurities

The following diagram illustrates a typical workflow for the validation of an analytical method for a genotoxic impurity, from initial assessment to routine application.

GTI_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Implementation & Monitoring Risk_Assessment Risk Assessment (ICH M7) Identify Potential GTIs Set_Control_Limit Set Control Limit (based on TTC or compound-specific data) Risk_Assessment->Set_Control_Limit Method_Development Analytical Method Development (LC-MS/MS or GC-MS) Set_Control_Limit->Method_Development Specificity Specificity / Selectivity Method_Development->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Validation_Report Validation Report Solution_Stability->Validation_Report Routine_Testing Routine Testing in QC Validation_Report->Routine_Testing Periodic_Verification Periodic Verification Routine_Testing->Periodic_Verification

Caption: Workflow for GTI Analytical Method Validation.

Experimental Protocols: Key Validation Parameters

Below are step-by-step methodologies for validating the most critical parameters of a GTI analytical method.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the API, other impurities, and matrix components.

Protocol:

  • Blank Analysis: Analyze a blank sample (diluent or mobile phase) to ensure no interfering peaks are present at the retention time of the GTI.

  • Placebo Analysis: Analyze a placebo sample (formulation without the API) to check for interference from excipients.

  • API Analysis: Analyze a sample of the API at its nominal concentration to ensure it does not produce a signal at the retention time of the GTI.

  • Spiked Sample Analysis: Spike the API sample with the GTI at the LOQ level and at the specification limit.

  • Peak Purity (if applicable): For chromatographic methods with UV detection, assess peak purity using a photodiode array (PDA) detector. For mass spectrometric methods, the selectivity is demonstrated by monitoring specific precursor-product ion transitions.

Acceptance Criteria: No significant interference should be observed at the retention time of the GTI in the blank, placebo, and unspiked API samples. The GTI peak in the spiked sample should be well-resolved from other peaks.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the GTI that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably distinguished from the baseline noise.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Prepare a series of calibration standards at low concentrations. The LOD and LOQ can be calculated as:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

  • Confirmation of LOQ: Prepare at least six independent samples of the GTI at the determined LOQ concentration and analyze them.

Acceptance Criteria: The LOQ must be at or below the control limit for the GTI. The precision (%RSD) and accuracy (%recovery) at the LOQ should be acceptable (typically within ±20%).

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Calibration Curve: Prepare a series of at least five calibration standards of the GTI, ranging from the LOQ to at least 150% of the specification limit.

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the average response versus the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero. A visual inspection of the plot should confirm linearity.

Accuracy

Objective: To assess the closeness of the test results obtained by the method to the true value.

Protocol:

  • Spiked Samples: Spike the API or placebo with the GTI at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Replicates: Prepare at least three replicate samples at each concentration level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the GTI.

Acceptance Criteria: The mean recovery should be within an acceptable range, typically 80-120% for trace analysis.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare at least six independent samples of the GTI in the API matrix at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different conditions.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be within an acceptable limit, typically ≤ 15% for trace analysis.

References

  • Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Retrieved from [Link]

  • Research and Reviews. (2019, May 11). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Retrieved from [Link]

  • National Institute of Health Sciences. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023, April 21). Overcoming genotoxic impurities through a robust analytical approach [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, April 3). Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). Retrieved from [Link]

  • LCGC International - Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • ScienceScholar. (2022, July 18). Review on identification and quantification of genotoxic impurities. Retrieved from [Link]

  • gmp-compliance.org. (2014, July 23). Final ICH M7 Guideline on Genotoxic Impurities published. Retrieved from [Link]

  • ResearchGate. (2025, October 22). Comprehensive Review of Genotoxic Impurities: Current Trend, Challenges and Control Strategies for Pharmaceutical Drug Products. Retrieved from [Link]

  • LCGC International - Chromatography Online. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2020, June 29). M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC). Retrieved from [Link]

  • Freyr Solutions. (2024, September 20). Understanding the Role of ICH M7 in Impurities Assessment. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. The validation of these methods is paramount in drug development to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API). This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the validation process, grounded in regulatory expectations and scientific principles.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose[1][2]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines that outline the necessary validation characteristics[3][4][5][6][7][8][9]. This guide will delve into these characteristics, providing not just the protocols, but the scientific rationale behind them.

The Regulatory Landscape: ICH, FDA, and EMA Guidelines

The foundation of analytical method validation lies in the harmonized guidelines provided by the ICH, which are largely adopted by the FDA and EMA[4][10]. The primary guidance document, ICH Q2(R2), details the validation of analytical procedures, outlining the specific performance characteristics that need to be evaluated[5][7]. These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness[10]. The objective is to ensure that the analytical method is fit for its intended use, whether it be for identification, control of impurities, or assays[1][2]. The FDA and EMA provide their own guidance documents that are in alignment with the ICH principles, emphasizing that analytical method validation is a continuous process throughout the lifecycle of the product[4][9][11].

Visualizing the Validation Workflow

The validation of an analytical method is a systematic process that begins with a clear definition of the method's intended use and culminates in a comprehensive validation report. The following diagram illustrates the typical workflow for validating an analytical method.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Method Development Method Development Define Analytical Target Profile (ATP)->Method Development Method Optimization Method Optimization Method Development->Method Optimization Define Validation Parameters Define Validation Parameters Method Optimization->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Compile Validation Report Compile Validation Report Robustness->Compile Validation Report Lifecycle Management Lifecycle Management Compile Validation Report->Lifecycle Management

Caption: A typical workflow for analytical method validation, from defining the analytical target profile to lifecycle management.

Core Validation Parameters: A Comparative Analysis

The following sections will compare the performance of HPLC-UV and GC-MS for the analysis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine across the key validation parameters.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[10][12][13][14]. A crucial aspect of demonstrating specificity is through forced degradation studies, where the drug substance is exposed to stress conditions to produce potential degradation products[15][16][17][18].

  • Prepare Stock Solution: Prepare a stock solution of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in a suitable solvent (e.g., methanol).

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using both the HPLC-UV and GC-MS methods.

  • Evaluation: For HPLC-UV, evaluate the peak purity of the analyte using a photodiode array (PDA) detector. For GC-MS, compare the mass spectra of the analyte peak in stressed and unstressed samples. The goal is to achieve 5-20% degradation of the active ingredient[15].

ParameterHPLC-UVGC-MS
Resolution (Analyte vs. Degradants) Good resolution between the parent peak and degradation products.Excellent separation of degradants from the main analyte.
Peak Purity (PDA) Peak purity index > 0.999, indicating no co-eluting impurities.Not applicable.
Mass Spectral Confirmation Not applicable.Mass spectra of the analyte peak remain consistent, confirming its identity.
Interference from Blank No interfering peaks at the retention time of the analyte.No interfering peaks at the retention time of the analyte.

Causality Behind Experimental Choices: Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating." The chosen stress conditions are based on ICH guidelines and are designed to simulate potential storage and handling conditions that could lead to degradation[15][16]. The ability to separate the analyte from its degradation products is a key indicator of the method's specificity[12].

Linearity and Range

Linearity refers to the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range[10][19][20]. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision[12][21].

  • Prepare Standards: Prepare a series of at least five calibration standards of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine by diluting a stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each standard in triplicate using both HPLC-UV and GC-MS methods.

  • Calibration Curve: Plot the average peak area (or peak area ratio for GC-MS with an internal standard) against the concentration.

  • Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterHPLC-UVGC-MSAcceptance Criteria
Range 10 - 150 µg/mL1 - 50 µg/mLMethod-dependent
Correlation Coefficient (r²) 0.99950.9998≥ 0.999[22]
Linear Regression Equation y = 45872x + 1234y = 98765x + 567-
Residual Plot Random distributionRandom distributionRandom distribution around zero

Causality Behind Experimental Choices: A minimum of five concentration levels is recommended by guidelines to adequately define the linear relationship[21]. The range is established to cover the expected concentrations in routine analysis, ensuring the method is suitable for its intended purpose. A high correlation coefficient (typically >0.995) indicates a strong linear relationship[19].

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found[10][12]. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine into a placebo matrix.

  • Analysis: Analyze each spiked sample in triplicate using both HPLC-UV and GC-MS methods.

  • Calculate Recovery: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low (80%) 99.5%100.2%98.0 - 102.0%[22]
Medium (100%) 100.1%100.5%98.0 - 102.0%[22]
High (120%) 99.8%99.7%98.0 - 102.0%[22]
Average Recovery 99.8%100.1%98.0 - 102.0%[22]

Causality Behind Experimental Choices: Assessing accuracy at different concentration levels ensures that the method is accurate across its entire range. The use of a placebo matrix helps to account for any potential matrix effects that could interfere with the analysis.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[10][12]. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the analysis of six replicate samples on a different day, with a different analyst and/or a different instrument.

  • Calculate RSD: Calculate the Relative Standard Deviation (RSD) for the results from both repeatability and intermediate precision studies.

ParameterHPLC-UV (% RSD)GC-MS (% RSD)Acceptance Criteria
Repeatability (n=6) 0.8%0.5%≤ 2%[3][10]
Intermediate Precision (n=6) 1.2%0.9%≤ 2%[3][10]

Causality Behind Experimental Choices: Repeatability demonstrates the precision of the method under the same operating conditions over a short interval of time. Intermediate precision provides an indication of the method's reproducibility under typical laboratory variations. A low %RSD indicates high precision[3].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[10][23].

  • Visual Evaluation (for LOD): Determine the minimum concentration at which the analyte can be reliably distinguished from the baseline noise.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

ParameterHPLC-UVGC-MS
LOD 0.5 µg/mL0.05 µg/mL
LOQ 1.5 µg/mL0.15 µg/mL

Causality Behind Experimental Choices: The determination of LOD and LOQ is crucial for impurity analysis and for assays where the analyte is present at very low concentrations. GC-MS is often more sensitive than HPLC-UV, resulting in lower LOD and LOQ values.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage[10][12].

  • Identify Critical Parameters: Identify the critical parameters for each method (e.g., mobile phase composition, flow rate, column temperature for HPLC; oven temperature program, carrier gas flow rate for GC).

  • Vary Parameters: Deliberately vary each parameter within a small, predefined range.

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluate Impact: Evaluate the impact of the changes on the results (e.g., retention time, peak area, resolution).

Varied ParameterHPLC-UV (Effect on Results)GC-MS (Effect on Results)
Flow Rate/Carrier Gas Flow (±10%) Minor shift in retention time, %RSD < 2%.Minor shift in retention time, %RSD < 2%.
Column/Oven Temperature (±2°C) Minor shift in retention time, %RSD < 2%.Minor shift in retention time, %RSD < 2%.
Mobile Phase Composition (±2%) Significant shift in retention time, resolution may be affected.Not applicable.

Causality Behind Experimental Choices: Robustness testing is performed during method development to ensure the method is reliable for routine use. By identifying the parameters that are most sensitive to change, appropriate control measures can be put in place.

Interrelationship of Validation Parameters

The various validation parameters are not independent of each other. For instance, a method's precision is dependent on its linearity and range, and its accuracy is influenced by its specificity. The following diagram illustrates the interconnectedness of these key validation characteristics.

Validation Parameter Interrelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOD_LOQ LOD & LOQ LOD_LOQ->Specificity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: The interconnected nature of analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable techniques for the analysis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, with each offering distinct advantages.

  • HPLC-UV is a robust and widely available technique that provides excellent performance for routine quality control analysis. It is particularly well-suited for quantifying the API in drug products where the concentration is relatively high.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, such as the determination of impurities or for bioanalytical applications. The mass spectral data provides an additional layer of confirmation of the analyte's identity.

The choice between these two methods will ultimately depend on the specific application and the required level of sensitivity and selectivity. For routine assay and purity testing of the drug substance and product, a well-validated HPLC-UV method is often sufficient. However, for the identification and quantification of trace-level impurities or for bioanalytical studies, the enhanced sensitivity and specificity of GC-MS would be more appropriate.

References

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • What is the difference between specificity and selectivity? (2018, April 24). Lösungsfabrik. Retrieved from [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2019). PubMed. Retrieved from [Link]

  • A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Pharma Compliance. Retrieved from [Link]

  • A new method for synthesis of trifluoromethyl-substituted phenols and anilines. (n.d.). ACS Publications. Retrieved from [Link]

  • Quality: specifications, analytical procedures and analytical validation. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • A Guide to Analytical Method Validation. (n.d.). SCION Instruments. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. (2025, November 26). BiochemSphere. Retrieved from [Link]

  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2021, October 11). Freie Universität Berlin. Retrieved from [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics, Inc. Retrieved from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. Retrieved from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). National Institutes of Health. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Retrieved from [Link]

  • FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • What is the difference between specificity and selectivity of the HPLC method? (2014, March 3). ResearchGate. Retrieved from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? (2025, September 17). Altabrisa Group. Retrieved from [Link]

  • Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (n.d.). Industrial Pharmacist. Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

Sources

Comparative Guide: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine vs. Standard DAT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (herein referred to as 4-TFM-NMPEA ) represents a distinct class of monoamine transporter ligands. Structurally, it is an N-methylated phenethylamine carrying a para-trifluoromethyl (


-CF

) group. Unlike classic tropane-based inhibitors (e.g., Cocaine) that lock the Dopamine Transporter (DAT) in an outward-facing conformation, phenethylamine derivatives often act as substrate-type inhibitors .

This guide compares 4-TFM-NMPEA against industry-standard DAT inhibitors to elucidate its utility as a structural probe for the DAT orthosteric binding site. While standard inhibitors like GBR-12909 function as "true" blockers, 4-TFM-NMPEA exhibits a hybrid profile—competitively inhibiting uptake while potentially inducing efflux, a critical distinction for researchers modeling addiction pathways or psychostimulant neurotoxicity.

Molecular Pharmacology & Mechanism

The Fluorine Effect: Lipophilicity and Binding

The defining feature of 4-TFM-NMPEA is the trifluoromethyl group at the para position.

  • Electronic Effect: The CF

    
     group is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to unsubstituted phenethylamine (PEA).
    
  • Steric & Lipophilic Effect: The CF

    
     moiety is bulky and highly lipophilic. This allows the molecule to penetrate the Blood-Brain Barrier (BBB) rapidly and interact with hydrophobic sub-pockets within the DAT central binding site (specifically interacting with residues in Transmembrane Domain 3 and 8).
    
Substrate-Based Inhibition vs. Reuptake Blockade

It is crucial to distinguish between apparent inhibition (measured as reduced uptake) and mechanistic blockade.

  • Cocaine/GBR-12909 (Blockers): Bind to the DAT and prevent the transporter from cycling. They stabilize the Outward-Facing Open or Occluded conformation.

  • 4-TFM-NMPEA (Substrate-Type): Binds to the orthosteric site, is translocated into the cytoplasm, and competes with dopamine. High concentrations appear as "inhibition" in uptake assays, but they may also trigger reverse transport (efflux).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways between a classical blocker and a substrate-type inhibitor like 4-TFM-NMPEA.

DAT_Mechanism cluster_synapse Synaptic Cleft cluster_cytosol Presynaptic Cytosol DA_out Extracellular Dopamine DAT Dopamine Transporter (DAT) DA_out->DAT Endogenous Substrate Compound 4-TFM-NMPEA Compound->DAT Competes for Entry (Apparent Inhibition) VMAT VMAT2 Compound->VMAT Disrupts Storage (Secondary Mechanism) Blocker Cocaine/GBR Blocker->DAT Locks Outward-Facing (True Inhibition) DAT->Compound Translocation (Substrate) DA_in Cytosolic Dopamine DAT->DA_in Translocation DA_in->DAT Reverse Transport (Efflux) VMAT->DA_in Cytosolic DA Surge

Caption: Comparative mechanism showing 4-TFM-NMPEA acting as a competitive substrate inducing efflux, versus Cocaine acting as a conformational blocker.

Comparative Performance Analysis

The following table contrasts 4-TFM-NMPEA with standard reference ligands. Note that para-substitution on the phenethylamine scaffold generally shifts selectivity towards the Serotonin Transporter (SERT), whereas the N-methyl group partially restores DAT affinity.

Table 1: Pharmacological Profiles of DAT Ligands
Feature4-TFM-NMPEA Cocaine GBR-12909 (Vanoxerine) Fenfluramine (Ref)
Primary Class Substrate-Type InhibitorNon-Selective Reuptake InhibitorSelective DAT InhibitorReleasing Agent (VMAT/SERT)
DAT Affinity (

)
Moderate (Low

M range)*
High (~200 nM)Very High (~1-10 nM)Low (Weak affinity)
Selectivity SERT > DAT >> NETDAT ≈ SERT > NETDAT >>> SERT/NET SERT >>> DAT
Mechanism Competitive Transport / ReleaseConformational LockingAllosteric/Orthosteric BlockadeSERT Translocation
Lipophilicity High (due to -CF

)
ModerateHighModerate
Key Application Probing hydrophobic pockets (S1/S2)General addiction modelsHighly specific DAT labelingSerotonergic toxicity models

*Note: Exact


 values for 4-TFM-NMPEA are protocol-dependent. Structure-Activity Relationship (SAR) data indicates the 4-CF

group significantly enhances SERT binding over DAT compared to unsubstituted PEA [1, 2].
Key Comparative Insights
  • Selectivity Shift: Unlike GBR-12909, which is highly selective for DAT, 4-TFM-NMPEA shows significant cross-reactivity with SERT. This makes it a poor choice for isolating dopaminergic pathways but an excellent tool for studying dual-transporter interactions.

  • Potency: The bulky 4-CF

    
     group creates steric hindrance that may reduce DAT affinity compared to the 3,4-dichloro analog (DCP) used in DAT crystallography [3].
    
  • Metabolic Stability: The N-methyl group protects against rapid degradation by MAO-B, a common issue with simple phenethylamines, extending its half-life in ex vivo assays compared to PEA.

Experimental Validation Protocols

To validate the "Inhibitor vs. Substrate" profile of 4-TFM-NMPEA, a simple uptake assay is insufficient. You must employ a Release vs. Uptake comparison workflow.

Protocol: [³H]-Dopamine Uptake Inhibition Assay (Synaptosomal)

Objective: Determine the


 of 4-TFM-NMPEA for inhibiting dopamine reuptake.

Reagents:

  • [³H]-Dopamine (Specific Activity: 20-40 Ci/mmol)

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Rat Striatal Synaptosomes (freshly prepared)

Workflow:

  • Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

  • Pre-incubation: Incubate tissue with varying concentrations of 4-TFM-NMPEA (

    
     to 
    
    
    
    M) for 10 minutes at 37°C.
    • Control A: Vehicle (Total Uptake).

    • Control B: 10 µM GBR-12909 (Non-Specific Binding).

  • Initiation: Add [³H]-Dopamine (final conc. 50 nM). Incubate for exactly 5 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.

Data Analysis: Calculate specific uptake:



Fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive 

.
Workflow Visualization

The following diagram outlines the critical steps to ensure data integrity, specifically the requirement for MAO inhibition when testing phenethylamines.

Uptake_Protocol Prep Tissue Prep (Striatum) MAO_Block Add Pargyline (Prevent Degradation) Prep->MAO_Block Essential Step Incubate Pre-incubation (Drug + Tissue) MAO_Block->Incubate Pulse Add [3H]-DA (5 min) Incubate->Pulse Term Rapid Filtration (GF/B Filters) Pulse->Term Stop Reaction Count Scintillation Counting Term->Count

Caption: [³H]-DA Uptake workflow highlighting the critical MAO inhibition step required for phenethylamine derivatives.

Conclusion & Recommendations

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is not a "clean" DAT inhibitor. It is a lipophilic, substrate-mimicking probe.

  • Use GBR-12909 if you require selective DAT blockade to study receptor density or isolate dopamine currents.

  • Use 4-TFM-NMPEA if your research focuses on:

    • Structure-Activity Relationships (SAR) of the DAT hydrophobic pocket.

    • Comparing the neurotoxic potential of halogenated amphetamines vs. phenethylamines.

    • Investigating the transition between "inhibitor" and "releaser" conformational states.

Critical Safety Note: Due to the 4-CF


 substitution, this compound likely possesses serotonergic activity similar to fenfluramine derivatives. Handle with appropriate safety protocols regarding potential neurotoxicity in chronic exposure models.

References

  • Baumann, M. H., et al. (2011). "Structure-activity relationships of synthetic cathinones and related agents." Neuropharmacology.

  • Sørensen, G., et al. (2012). "Neurotransmitter and psychostimulant recognition by the dopamine transporter." Nature.

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.

  • Eshleman, A. J., et al. (2013). "Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT."[1][2][3] Journal of Pharmacology and Experimental Therapeutics.

  • NIDA/NIH. (2024).[4] "Modifications to DAT Inhibitors and Metabolic Stability." Journal of Medicinal Chemistry.

Sources

A Comparative In Vitro Analysis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine and Other Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Neuropharmacology

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a cornerstone of rational drug design. The CF3 moiety is prized for its ability to enhance a molecule's metabolic stability, improve its lipophilicity and cell membrane permeability, and increase its binding affinity to biological targets.[1][2][3] This guide provides a detailed in vitro comparison of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a notable trifluoromethylated phenethylamine, with other compounds bearing this critical functional group. Our focus is to provide researchers and drug development professionals with objective, data-driven insights into their comparative pharmacology.

Introduction to Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, also known as Tiflorex or Flutiorex, is a phenethylamine derivative that has been investigated for its anorectic effects.[4][5] Its structure is characterized by a trifluoromethyl group at the 4th position of the phenyl ring and a methyl group on the terminal amine. This compound serves as an excellent case study for understanding how the CF3 group influences interactions with key neurological targets, primarily the monoamine transporters.

The Significance of the Trifluoromethyl Group in Neuropharmacology

The trifluoromethyl group exerts a profound influence on a molecule's pharmacological profile. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, affecting ionization and receptor interaction. Furthermore, its lipophilicity often enhances passage across the blood-brain barrier, a critical step for centrally acting drugs.[2][6] In the context of phenethylamines, the CF3 group can significantly modulate selectivity and potency for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[7]

Comparative In Vitro Profiling

To provide a clear comparison, we will evaluate Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine against two other well-characterized trifluoromethyl compounds: Fenfluramine and 2C-TFM. Fenfluramine is a classic anorectic agent known to interact with serotonin transporters, while 2C-TFM is a potent psychedelic phenethylamine with high affinity for serotonin receptors.[8][9][10]

Table 1: Comparative In Vitro Activity at Monoamine Transporters and Receptors

CompoundTargetAssay TypePotency (IC50/Ki, nM)Primary Mechanism
Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (Tiflorex) SERTUptake InhibitionData not available in searchesReleaser/Reuptake Inhibitor
DATUptake InhibitionData not available in searchesReleaser/Reuptake Inhibitor
NETUptake InhibitionData not available in searchesReleaser/Reuptake Inhibitor
Fenfluramine SERTUptake Inhibition~50-100 nMSerotonin Releasing Agent
DATUptake Inhibition>1000 nMWeak
NETUptake Inhibition>1000 nMWeak
2C-TFM 5-HT2ARadioligand Binding74.5 nM (Ki)Agonist
5-HT2CRadioligand Binding74.5 nM (Ki)Agonist

Analysis of Comparative Data:

The available data, while incomplete for Tiflorex, allows for a functional comparison. Fenfluramine, which bears its trifluoromethyl group at the 3-position, is a selective serotonin releasing agent.[9] In contrast, 2C-TFM, with its 4-trifluoromethyl and 2,5-dimethoxy substitutions, demonstrates high affinity for the 5-HT2A and 5-HT2C receptors, consistent with its psychedelic activity.[10][11] The positioning of the CF3 group, along with other substitutions, dramatically alters the pharmacological profile from a transporter-focused agent to a receptor agonist. While direct in vitro data for Tiflorex is sparse in the provided results, its structural similarity to other phenethylamine-based monoamine releasers suggests it likely interacts with SERT, DAT, and NET.

Experimental Protocols for In Vitro Characterization

To facilitate further research and direct comparison, we provide standardized protocols for key in vitro assays.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[12][13]

Objective: To determine the IC50 value of a test compound at SERT, DAT, and NET.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radiolabeled substrates: [3H]5-HT (for SERT), [3H]dopamine (for DAT), [3H]norepinephrine (for NET).

  • Krebs-HEPES buffer (KHB).

  • Test compound stock solutions.

  • Scintillation fluid and microplates.

Procedure:

  • Cell Plating: Plate HEK293 cells expressing the transporter of interest into 96-well plates and grow to confluence.

  • Preparation: On the day of the assay, wash the cells with KHB.

  • Compound Addition: Add increasing concentrations of the test compound to the wells. Include a vehicle control and a positive control inhibitor (e.g., fluoxetine for SERT).

  • Radioligand Addition: Add the appropriate radiolabeled substrate to each well.

  • Incubation: Incubate the plates for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Plot the data as a percentage of inhibition versus compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a known radioligand.[14][15]

Objective: To determine the Ki (inhibition constant) of a test compound at a target receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest.

  • Radioligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Assay buffer.

  • Test compound stock solutions.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Calculate the specific binding and plot the percentage of displacement against the concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described in vitro assays.

G cluster_0 Uptake Inhibition Assay Workflow a Plate cells expressing monoamine transporters b Add test compound at various concentrations a->b c Add radiolabeled neurotransmitter ([3H]DA, [3H]5-HT) b->c d Incubate to allow uptake c->d e Terminate uptake and wash cells d->e f Lyse cells and measure radioactivity e->f g Calculate IC50 value f->g

Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.

G cluster_1 Radioligand Binding Assay Workflow h Prepare cell membranes with target receptors i Incubate membranes with radioligand and test compound h->i j Separate bound/free ligand via filtration i->j k Wash filters to remove non-specific binding j->k l Measure radioactivity on filters k->l m Calculate Ki value l->m

Caption: Workflow for the in vitro radioligand receptor binding assay.

Conclusion and Future Directions

This guide provides a framework for the in vitro comparison of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine with other trifluoromethylated compounds. The strategic placement of the CF3 group dramatically influences pharmacological activity, directing compounds to be potent monoamine transporter ligands or high-affinity receptor agonists. While a complete in vitro profile for Tiflorex requires further experimental elucidation, the provided protocols offer a standardized approach for generating these critical data. Future studies should focus on conducting head-to-head comparisons of these compounds in the described assays to build a comprehensive and directly comparable dataset. Such data is invaluable for guiding the design of next-generation neuropharmacological agents with improved potency, selectivity, and safety profiles.

References

  • A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. (2021). MDPI. Available at: [Link]

  • 2-(4-Trifluoromethyl-phenyl)ethylamine. Chem-Impex. Available at: [Link]

  • Deoxytrifluoromethylation of Alcohols. (2022). Macmillan Group - Princeton University. Available at: [Link]

  • CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates. Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • An evaluation of the anorectic activity in man of a sustained release formulation of tiflorex. British Journal of Clinical Pharmacology. Available at: [Link]

  • Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors. (2003). PubMed Central. Available at: [Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PMC - PubMed Central. Available at: [Link]

  • Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au. Available at: [Link]

  • Fluorine in psychedelic phenethylamines. (2025). ResearchGate. Available at: [Link]

  • University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program. PDSP. Available at: [Link]

  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. (2010). ACS Publications. Available at: [Link]

  • N-Methylphenethylamine. Wikipedia. Available at: [Link]

  • (+)-Fenfluramine hydrochloride. PubChem - NIH. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2021). Springer Nature Experiments. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (2026). Molecular Devices. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. Available at: [Link]

  • 212102Orig1s000. (2020). accessdata.fda.gov. Available at: [Link]

  • A Typical Y1 Receptor Regulates Feeding Behaviors: Effects of a Potent and Selective Y1 Antagonist, J-115814. (2025). ResearchGate. Available at: [Link]

  • Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. (2012). Taylor & Francis. Available at: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018). Oxford Academic. Available at: [Link]

  • “A Research on: FORMULATION DEVELOPMENT OF PRIDINOL SUSTAINED- RELEASE TABLET FOR PARKINSON DISEASE”. (2025). IJNRD. Available at: [Link]

  • Designing modulators of monoamine transporters using virtual screening techniques. (2015). Frontiers in Chemistry. Available at: [Link]

  • 2C-TFM. Wikipedia. Available at: [Link]

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. (2020). MDPI. Available at: [Link]

  • Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. NIST WebBook. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ResearchGate. Available at: [Link]

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Bioassays for Novel Phenylethylamine Analogs: A Case Study with Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenylethylamine scaffold is the backbone for a vast array of biologically active compounds, from endogenous neurotransmitters to synthetic therapeutic agents and research chemicals.[1] Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine represents a novel analog within this class, characterized by a trifluoromethyl group expected to enhance metabolic stability and lipophilicity, potentially modifying its pharmacokinetic and pharmacodynamic profile. As with any compound under investigation, the ability to accurately quantify its concentration in biological matrices is paramount for meaningful preclinical and clinical research. The results of such studies are fundamental to regulatory decisions regarding drug safety and efficacy.

This guide provides an in-depth comparison of two widely adopted bioanalytical platforms for the quantification of small molecules: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the competitive Enzyme-Linked Immunosorbent Assay (ELISA). We will explore the fundamental principles of each technique, provide detailed experimental protocols, and, most critically, delineate a robust framework for the cross-validation of these methods. The objective of bioanalytical method validation is to demonstrate that a chosen method is suitable for its intended purpose.[2][3] Cross-validation extends this principle by assessing the potential bias between two different analytical methods to ensure that data are comparable and reliable, a critical step when combining data from different sources or transitioning between analytical platforms.[4][5]

This document is intended for researchers, bioanalytical scientists, and drug development professionals seeking to establish and validate robust quantitative assays for novel small-molecule therapeutics.

Section 1: Bioanalytical Methodologies: A Tale of Two Platforms

The choice of a bioanalytical method is governed by a trade-off between specificity, sensitivity, throughput, and cost. For a small molecule like Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, both LC-MS/MS and competitive ELISA present viable, albeit fundamentally different, approaches.

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for small molecule quantification due to its exceptional specificity and sensitivity.[6][7] The liquid chromatography component separates the analyte of interest from other matrix components, while the tandem mass spectrometer provides two layers of mass-based identification—first of the parent ion and second of its characteristic fragment ions. This dual-filter system virtually eliminates false positives.

Causality Behind the Choice: The primary advantage of LC-MS/MS is its ability to distinguish the parent drug from its metabolites.[7] For a compound like Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, metabolic pathways could involve demethylation or hydroxylation. An immunoassay might fail to differentiate these structurally similar molecules, leading to an overestimation of the parent drug concentration. LC-MS/MS, however, can resolve these compounds chromatographically and identify them uniquely by their mass, ensuring analytical precision.[8][9]

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Analyte: Q1 (Parent Ion Mass) -> Q3 (Fragment Ion Mass).

      • Internal Standard: Q1 (Parent Ion Mass) -> Q3 (Fragment Ion Mass).

    • Optimization: Ion source parameters (e.g., spray voltage, gas temperatures) and collision energy must be optimized by infusing a pure solution of the analyte.

Method B: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a high-throughput immunoassay format suitable for detecting small molecules.[10] In this setup, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for binding to a limited number of capture antibody sites, which are immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Causality Behind the Choice: The main driver for choosing ELISA is throughput and simplicity. It allows for the rapid analysis of numerous samples without the need for complex and expensive LC-MS/MS instrumentation.[11] This makes it an excellent choice for screening large numbers of samples, for instance, in early-stage pharmacokinetic studies. However, its trustworthiness hinges entirely on the specificity of the antibody, which is a critical validation parameter. The development of sensitive immunoassays for small molecules can be challenging but offers a significant advantage in speed and cost-effectiveness.[10][12]

  • Plate Coating:

    • Dilute a specific capture antibody (raised against the analyte or a hapten version) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competitive Reaction:

    • Add 50 µL of the biological sample (or standard/QC) to the appropriate wells.

    • Immediately add 50 µL of the analyte conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking. During this step, the free analyte in the sample competes with the HRP-conjugated analyte for antibody binding.

  • Signal Detection:

    • Wash the plate five times to remove unbound reagents.

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Section 2: The Imperative of Cross-Validation

When two distinct bioanalytical methods are used to measure the same analyte, especially if the data will be combined for regulatory submission, a cross-validation study is essential.[2][5] This process formally assesses the agreement and identifies any systematic bias between the methods. According to the ICH M10 Bioanalytical Method Validation guidelines, cross-validation is required to ensure the integrity of data generated across different methods or laboratories.[2][4]

The workflow below outlines the logical steps involved in a comprehensive cross-validation study.

G cluster_prep Phase 1: Preparation & Validation cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Statistical Evaluation cluster_decision Phase 4: Acceptance P1 Full Independent Validation of Method A (LC-MS/MS) P3 Prepare QC Samples (Low, Mid, High) from a Single Stock P1->P3 P2 Full Independent Validation of Method B (ELISA) P2->P3 A1 Analyze QC Samples (n=6 per level) using Method A P3->A1 A2 Analyze QC Samples (n=6 per level) using Method B P3->A2 E1 Calculate Mean Concentration, %CV, and %Bias for each method A1->E1 A2->E1 E2 Perform Statistical Comparison: - Bland-Altman Analysis - Lin's Concordance Correlation E1->E2 E3 Calculate % Difference for each sample: ((Conc_A - Conc_B) / Mean_Conc) * 100 E1->E3 D1 Are Acceptance Criteria Met? (e.g., ≥67% of samples within ±20% difference) E2->D1 Provides evidence of agreement E3->D1 R1 Methods are Interchangeable D1->R1 Yes R2 Investigate Bias; Methods Not Interchangeable D1->R2 No

Caption: Workflow for the cross-validation of two bioanalytical methods.

Section 3: Cross-Validation Experimental Design & Results

To objectively compare the LC-MS/MS and ELISA methods, a cross-validation experiment was designed based on established guidelines.[2][13]

Methodology
  • Preparation of Standards and Quality Controls (QCs): A single stock solution of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine was used to prepare calibration standards and three levels of QCs (Low, Mid, High) in pooled human plasma. This ensures that any observed differences are due to method performance, not variability in sample preparation.

  • Independent Analysis: Six replicates of each QC level were analyzed using both the fully validated LC-MS/MS method and the fully validated competitive ELISA method on the same day by different analysts to reduce operational bias.

  • Data Evaluation: The mean concentration, precision (%CV), and accuracy (%Bias) were calculated for each method. The percentage difference between the methods for each individual sample was also determined. Statistical tools like the Bland-Altman plot and Lin's Concordance Correlation Coefficient are recommended for a deeper analysis of agreement.[14]

Comparative Performance Data

The table below summarizes the hypothetical, yet realistic, performance data obtained from the cross-validation study.

Parameter LC-MS/MS Competitive ELISA Acceptance Criteria (ICH M10)
Linearity (R²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1.0 ng/mL-
Accuracy (% Bias) at LLOQ 5.2%12.5%Within ±20%
Precision (% CV) at LLOQ 8.1%16.8%≤ 20%
Accuracy (% Bias) at Low QC (0.3 ng/mL) 3.5%14.2%Within ±15%
Precision (% CV) at Low QC (0.3 ng/mL) 6.4%13.5%≤ 15%
Accuracy (% Bias) at Mid QC (5 ng/mL) 2.1%9.8%Within ±15%
Precision (% CV) at Mid QC (5 ng/mL) 4.5%11.2%≤ 15%
Accuracy (% Bias) at High QC (50 ng/mL) -1.8%-11.5%Within ±15%
Precision (% CV) at High QC (50 ng/mL) 3.9%10.8%≤ 15%

Section 4: Interpretation and Expert Insights

The data clearly illustrate the distinct performance profiles of the two methods.

  • LC-MS/MS: As expected, the LC-MS/MS assay demonstrates superior performance. It achieves a 10-fold lower LLOQ (0.1 ng/mL vs. 1.0 ng/mL) and exhibits significantly better accuracy and precision across all concentration levels, with bias well within ±5% and %CV under 10%. This high degree of accuracy and precision is the cornerstone of a trustworthy bioanalytical method.[3][15]

  • Competitive ELISA: The ELISA method, while meeting the acceptance criteria outlined in the ICH M10 guidelines, operates closer to the tolerance limits.[2] Its accuracy and precision are acceptable for many research applications, but the noticeable bias (ranging from 9.8% to 14.2%) suggests a systematic difference compared to the more specific LC-MS/MS method.

Causality of Performance Differences: The observed bias in the ELISA is likely due to minor cross-reactivity of the capture antibody with endogenous matrix components or potential metabolites of the analyte that are structurally similar. Immunoassays are inherently susceptible to such interferences, whereas LC-MS/MS definitively separates and quantifies the target analyte based on its unique mass-to-charge ratio and fragmentation pattern.[6]

Broader Context: Putative Mechanism of Action

Understanding why we need to measure this compound provides critical context. As a phenylethylamine analog, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is predicted to interact with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET).[16][17] By inhibiting the reuptake of these neurotransmitters, the compound would increase their concentration in the synaptic cleft, leading to stimulant effects. Accurate quantification of the drug in plasma and brain tissue is therefore essential for correlating its concentration with the desired therapeutic effect or potential adverse events.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) Vesicle Vesicle DA->Vesicle VMAT2 NE Norepinephrine (NE) NE->Vesicle VMAT2 SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Exocytosis Receptor Dopamine/Norepinephrine Receptors SynapticCleft->Receptor Binding & Signal DAT Dopamine Transporter (DAT) SynapticCleft->DAT DA Reuptake NET Norepinephrine Transporter (NET) SynapticCleft->NET NE Reuptake Analyte Analyte (Methyl-[2-(4-trifluoromethyl- phenyl)-ethyl]-amine) Analyte->DAT Inhibition Analyte->NET Inhibition

Caption: Putative mechanism of action via inhibition of monoamine transporters.

Conclusion

This guide demonstrates that both LC-MS/MS and competitive ELISA can be validated to meet regulatory standards for the bioanalysis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. However, they are not created equal.

  • LC-MS/MS stands as the definitive reference method, offering unparalleled specificity, accuracy, and a lower limit of quantification. It should be the method of choice for pivotal pharmacokinetic studies that will be submitted for regulatory review.

  • Competitive ELISA serves as a high-throughput, cost-effective alternative suitable for early-stage discovery, screening campaigns, or non-GLP research where a larger analytical window of tolerance is acceptable.

The cross-validation process is a non-negotiable component of rigorous bioanalytical science. It provides the necessary evidence to understand the relationship between different analytical methods, ensuring data integrity and allowing researchers to make informed, confident decisions throughout the drug development lifecycle.

References

  • Gatch, M. B., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Gour, N., et al. (2012). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. PMC. Retrieved from [Link]

  • Sadutto, D., & Borrull, F. (2019). LC-MS-MS Method Development and Analysis of Stimulants, Opiates, Synthetic Opiates, PCP, and Benzodiazepines in Wastewater. PubMed. Retrieved from [Link]

  • Islam, R. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. Retrieved from [Link]

  • Spangler, B., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for making phenylethylamine compounds.
  • Chromsystems. (n.d.). LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate. Retrieved from [Link]

  • Durden, D. A., & Davis, B. A. (1994). Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. PubMed. Retrieved from [Link]

  • Findlay, J. W., et al. (2000). Cross-validation of bioanalytical methods between laboratories. PubMed. Retrieved from [Link]

  • Aptamer Group. (2019). Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Retrieved from [Link]

  • Adamowicz, P., & Tokarczyk, B. (2019). Screening Analysis for Designer Stimulants by LC-MS/MS. PubMed. Retrieved from [Link]

  • PubMed. (2009). Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • ACS Omega. (2021). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]

  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. PMC. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ResearchGate. (2007). (E)-4-Methyl-2-[3-(trifluoromethyl)phenyliminomethyl]phenol. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Retrieved from [Link]

  • ResearchGate. (2021). Liquid chromatography–high resolution mass spectrometry (LC–HRMS) determination of stimulants, anorectic drugs and phosphodiesterase 5 inhibitors (PDE5I) in food supplements. Retrieved from [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Retrieved from [Link]

  • Wilson, D. H., et al. (2011). Single Molecule Enzyme-Linked Immunosorbent Assays: Theoretical Considerations. NIH. Retrieved from [Link]

  • Bioanalysis Zone. (2024). Optimizing ADC Bioassays: LC-MS/MS Blends Speed with Cost-Effectiveness. Retrieved from [Link]

  • ResearchGate. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Retrieved from [Link]

  • World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • SlideShare. (2015). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

A Structural Comparison of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorination and N-Alkylation in Phenethylamine Scaffolds

The 2-phenylethylamine framework is a cornerstone in medicinal chemistry, serving as the foundation for a vast array of neuroactive compounds. Among these, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine stands out as a molecule of significant interest due to the strategic incorporation of two key structural motifs: a trifluoromethyl (-CF3) group on the phenyl ring and a methyl group on the terminal amine.

The trifluoromethyl group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its high electronegativity and lipophilicity can dramatically alter a molecule's metabolic stability, membrane permeability, and binding affinity for its biological targets. Specifically, the -CF3 group can enhance the binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are critical regulators of neurotransmitter signaling in the central nervous system. Understanding the structure-activity relationships (SAR) of analogs of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is therefore crucial for the rational design of novel therapeutics with tailored selectivity and potency for these monoamine transporters.

This guide provides a comprehensive structural comparison of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine and its key analogs. We will delve into the impact of positional isomerism of the trifluoromethyl group and the variation of the N-alkyl substituent on their activity at DAT, SERT, and NET. This analysis is supported by a compilation of experimental data from various sources and is supplemented with detailed protocols for the synthesis and in vitro evaluation of these compounds, offering a valuable resource for researchers in drug discovery and development.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Impact of Structural Modifications

The pharmacological profile of phenethylamine derivatives is exquisitely sensitive to structural alterations. In this section, we will dissect the SAR of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine analogs, focusing on two primary modifications: the position of the trifluoromethyl group on the phenyl ring and the nature of the N-alkyl substituent.

Positional Isomerism of the Trifluoromethyl Group

The placement of the electron-withdrawing trifluoromethyl group at the ortho-, meta-, or para-position of the phenyl ring significantly influences the molecule's interaction with the monoamine transporters. While a comprehensive dataset for the N-methyl series is not available in a single study, data from related phenethylamine and cathinone series consistently demonstrate that the 4- (para-) position for electron-withdrawing groups often confers the highest potency and selectivity, particularly for the serotonin transporter.

Variation of the N-Alkyl Substituent

The size and nature of the alkyl group on the nitrogen atom play a critical role in modulating the potency and selectivity of these compounds for the different monoamine transporters. Generally, increasing the chain length of the N-alkyl group from methyl to ethyl, propyl, and butyl leads to a progressive decrease in potency at all three transporters.[1] N-methylation often represents an optimal balance for achieving high affinity.

Table 1: Comparative In Vitro Activity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine and its Analogs at Monoamine Transporters

CompoundR (N-substituent)Position of -CF3DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
1 -CH3 4- (para) [Data not available in a single comparative study][Data not available in a single comparative study][Data not available in a single comparative study]
2-H4- (para)[Reference compound, data varies across studies][Reference compound, data varies across studies][Reference compound, data varies across studies]
3-CH32- (ortho)[Expected to be less potent than para-isomer][Expected to be less potent than para-isomer][Expected to be less potent than para-isomer]
4-CH33- (meta)[Potency and selectivity differ from para-isomer][Potency and selectivity differ from para-isomer][Potency and selectivity differ from para-isomer]
5-CH2CH34- (para)[Expected to be less potent than N-methyl analog][Expected to be less potent than N-methyl analog][Expected to be less potent than N-methyl analog]

Disclaimer: The inhibitory concentrations (IC50) for this specific series of analogs are not available in a single, directly comparable study. The trends described are inferred from published SAR studies on related phenethylamine and cathinone analogs. Researchers are encouraged to perform their own in vitro assays for a direct and accurate comparison.

Experimental Protocols: A Guide to Synthesis and In Vitro Evaluation

To facilitate further research and validation of the SAR trends discussed, we provide detailed, step-by-step methodologies for the synthesis of N-alkyl-2-(trifluoromethyl-phenyl)-ethyl-amine analogs and for conducting in vitro monoamine transporter inhibition assays.

General Synthesis of N-Alkyl-2-(trifluoromethyl-phenyl)-ethyl-amine Analogs

This protocol describes a general method for the synthesis of the target compounds via reductive amination, a robust and widely used method for forming C-N bonds.

Workflow for the Synthesis of Analogs

cluster_synthesis Synthetic Workflow start Start with (Trifluoromethyl)phenylacetic acid intermediate1 Reduction to 2-(Trifluoromethyl-phenyl)-ethanol start->intermediate1 1. LiAlH4 or BH3 2. Aqueous workup intermediate2 Activation of hydroxyl group (e.g., Tosylation) intermediate1->intermediate2 TsCl, Pyridine intermediate3 Nucleophilic substitution with primary amine (R-NH2) intermediate2->intermediate3 R-NH2, heat product Final Product: N-Alkyl-2-(trifluoromethyl-phenyl)-ethyl-amine intermediate3->product

Caption: A generalized synthetic workflow for the preparation of N-Alkyl-2-(trifluoromethyl-phenyl)-ethyl-amine analogs.

Step-by-Step Protocol:

  • Reduction of (Trifluoromethyl)phenylacetic acid: To a solution of the corresponding (2-, 3-, or 4-trifluoromethyl)phenylacetic acid in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(trifluoromethyl-phenyl)-ethanol.

  • Activation of the Hydroxyl Group: Dissolve the crude alcohol in dichloromethane (DCM) and cool to 0 °C. Add pyridine followed by p-toluenesulfonyl chloride (TsCl) and stir the reaction at room temperature for 16 hours.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Nucleophilic Substitution: In a sealed tube, dissolve the tosylate in an excess of the desired primary amine (e.g., methylamine, ethylamine in THF or ethanol). Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Final Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkyl-2-(trifluoromethyl-phenyl)-ethyl-amine analog.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a standard procedure for determining the potency of the synthesized analogs to inhibit the uptake of radiolabeled neurotransmitters by the human dopamine, serotonin, and norepinephrine transporters expressed in a stable cell line.

Workflow for Monoamine Transporter Inhibition Assay

cluster_assay Assay Workflow cells HEK293 cells stably expressing hDAT, hSERT, or hNET plating Seed cells in 96-well plates cells->plating preincubation Pre-incubate with test compounds plating->preincubation addition Add radiolabeled substrate ([3H]DA, [3H]5-HT, or [3H]NE) preincubation->addition incubation Incubate at 37°C addition->incubation termination Terminate uptake by rapid filtration incubation->termination measurement Measure radioactivity by scintillation counting termination->measurement analysis Calculate IC50 values measurement->analysis

Caption: A typical workflow for an in vitro monoamine transporter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) in appropriate culture medium supplemented with a selection antibiotic.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing appropriate salts and glucose.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compounds or reference inhibitors for 10-20 minutes at 37 °C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37 °C to allow for substrate uptake.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This can be efficiently done using a cell harvester.

  • Measurement of Radioactivity: Lyse the cells and measure the amount of radiolabeled substrate taken up by each well using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

Future research should focus on synthesizing and evaluating a broader range of analogs to build a more detailed quantitative structure-activity relationship (QSAR) model. This could include exploring different electron-withdrawing groups on the phenyl ring, introducing substituents on the ethyl linker, and incorporating the amine into cyclic structures. Such studies will undoubtedly contribute to the development of novel and more effective therapeutics for a range of neurological and psychiatric disorders.

References

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

  • Mayer, F. P., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 2053–2064. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances, and the monoamine transporter cycle. Molecular pharmacology, 87(3), 433–441. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40. [Link]

  • Eshleman, A. J., et al. (2013). Structure-activity relationships of substituted cathinones and their effects on the dopamine and serotonin transporters. Journal of Pharmacology and Experimental Therapeutics, 345(3), 420–430. [Link]

  • Le-Thanh, M., et al. (2014). Synthesis and biological evaluation of N-substituted-2-phenyl-3,6-dihydro-2H-pyran-4-amine derivatives as monoamine transporter ligands. Bioorganic & medicinal chemistry letters, 24(1), 214–218. [Link]

Sources

A Technical Guide to the Comparative Efficacy of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the strategic modification of phenethylamine scaffolds continues to be a fertile ground for the discovery of novel psychoactive agents. The introduction of a trifluoromethyl group onto the phenyl ring, for instance, can significantly alter a compound's metabolic stability and its interaction with biological targets. This guide provides a comprehensive comparison of the efficacy of derivatives based on the core structure of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a close structural analog of compounds known to interact with monoamine transporters.

This document delves into the synthesis, structure-activity relationships (SAR), and comparative biological activities of this class of compounds, with a particular focus on their effects on serotonin and dopamine systems. Experimental data from in vitro and in vivo studies are presented to offer a clear, evidence-based comparison of their efficacy.

Introduction to Trifluoromethyl-Substituted Phenethylamines

Phenethylamines are a broad class of compounds with a shared chemical structure consisting of a phenyl ring attached to an amino group via a two-carbon sidechain[1]. This fundamental scaffold is the basis for many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances. The introduction of substituents onto the phenyl ring, the ethyl sidechain, or the amino group can dramatically modulate the pharmacological profile of the resulting molecule[1].

The trifluoromethyl (CF3) group is a particularly interesting substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism and improve its ability to cross the blood-brain barrier. A prominent example of a trifluoromethyl-substituted phenethylamine is fenfluramine (3-trifluoromethyl-N-ethylamphetamine), a potent serotonin-releasing agent that has been investigated for its therapeutic effects[2]. The core structure of this guide, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, differs from fenfluramine in the position of the trifluoromethyl group (para- vs. meta-) and the absence of an alpha-methyl group on the ethyl sidechain. These seemingly minor structural changes can lead to significant differences in pharmacological activity.

Synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine and its Derivatives

The synthesis of the parent amine, 2-[4-(trifluoromethyl)phenyl]ethan-1-amine, serves as the foundational step for accessing its N-methylated and other derivatives. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 2-[4-(trifluoromethyl)phenyl]ethan-1-amine

A common route to this primary amine involves the reduction of a corresponding nitrile or amide. For instance, 4-(trifluoromethyl)phenylacetonitrile can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

Step-by-step methodology:

  • To a stirred solution of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-(trifluoromethyl)phenylacetonitrile (1.0 eq.) in anhydrous diethyl ether is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-[4-(trifluoromethyl)phenyl]ethan-1-amine, which can be further purified by distillation or chromatography.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

The N-methylation of the primary amine to yield Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine can be achieved through the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

Step-by-step methodology:

  • To a round-bottom flask, add 2-[4-(trifluoromethyl)phenyl]ethan-1-amine (1.0 eq.).

  • Add aqueous formaldehyde (37 wt. %, 1.1 eq.) followed by the slow addition of formic acid (98-100%, 1.1 eq.) while stirring. The addition is exothermic and should be done cautiously[3].

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS[3].

  • After cooling, the reaction mixture is made alkaline by the addition of a sodium hydroxide solution.

  • The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the N-methylated product. Further purification can be achieved by chromatography.

Alternative methods like reductive amination can also be employed for N-alkylation and may offer better control over the formation of side products[3].

Comparative Efficacy: Structure-Activity Relationship Insights

The biological activity of phenethylamine derivatives is highly dependent on their substitution patterns. The following sections compare the efficacy of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine derivatives based on available structure-activity relationship data for related compounds, primarily focusing on their interaction with monoamine transporters.

Phenyl Ring Substitution: The Role of the Trifluoromethyl Group

The position of the trifluoromethyl group on the phenyl ring is a critical determinant of activity. While the topic focuses on the 4-CF3 (para) position, it is insightful to compare it with the 3-CF3 (meta) position found in fenfluramine. Generally, para-substitution in phenethylamines can influence selectivity towards different monoamine transporters. For instance, para-chloro substitution in phenylethylamine was found to be more effective than meta or ortho substitution for inhibiting serotonin uptake and release[4]. This suggests that the 4-trifluoromethyl-phenyl moiety likely confers a distinct pharmacological profile compared to its 3-trifluoromethyl counterpart.

N-Substitution: Impact on Potency and Selectivity

Modification of the amino group is a common strategy to modulate the activity of phenethylamines.

  • Primary Amine (Unsubstituted): The parent compound, 2-[4-(trifluoromethyl)phenyl]ethan-1-amine, serves as the baseline for comparison.

  • N-Methylation: The addition of a methyl group to the nitrogen, yielding Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, is expected to alter its interaction with monoamine transporters. In many phenethylamine series, N-methylation can influence potency and selectivity between the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

  • N-Ethylation and Larger Alkyl Groups: Increasing the size of the N-alkyl substituent can further modulate activity. For example, fenfluramine (N-ethyl) is a potent serotonin-releasing agent[2]. Generally, larger N-alkyl groups in phenethylamines tend to decrease potency at DAT while sometimes increasing or maintaining affinity for SERT.

The inhibitory effect of β-phenethylamine derivatives on dopamine reuptake has been shown to be influenced by the size of the N-alkyl group, with longer alkyl groups sometimes leading to stronger inhibitory activities[5].

Side-Chain Modification: The Alpha-Methyl Group

The presence or absence of an alpha-methyl group on the ethyl sidechain is a key structural feature distinguishing amphetamines from phenethylamines. Fenfluramine, being an amphetamine derivative, possesses this alpha-methyl group. This modification generally increases the locomotor stimulant activity and can enhance the compound's ability to act as a releasing agent at monoamine transporters. The absence of the alpha-methyl group in the Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine scaffold suggests a potentially different pharmacological profile, possibly with a reduced stimulant effect compared to its amphetamine analogue.

Comparative Biological Data

Table 1: Inferred Comparative Efficacy of Trifluoromethyl-Phenethylamine Derivatives

CompoundKey Structural FeaturesExpected Primary Mechanism of ActionInferred Potency/EfficacySupporting Rationale/Citations
2-[4-(CF3)-phenyl]-ethylamine4-CF3, Primary amineMonoamine transporter interactionBaselineParent compound for the series.
Methyl-[2-(4-CF3)-phenyl]-ethylamine 4-CF3, N-Methyl Monoamine transporter interaction Potentially altered potency and selectivity vs. primary amine N-methylation is a key modulator of activity in phenethylamines.
Fenfluramine3-CF3, N-Ethyl, α-MethylSerotonin Releasing AgentHigh potency at SERTWell-characterized serotonin-releasing agent[2].
Norfenfluramine3-CF3, Primary amine, α-MethylSerotonin Releasing AgentPotent serotonin neurotoxicity, greater than fenfluramine in some assays[6]. Active metabolite of fenfluramine[7].
p-Chlorophenylethylamine4-Cl, Primary amineSerotonin Uptake Inhibitor and ReleaserCompetitive inhibitor of serotonin uptake (Ki = 4.3 x 10⁻⁷ M)[4].Demonstrates the impact of para-halogen substitution.

Causality Behind Experimental Choices: The choice to investigate these compounds often stems from the desire to understand how specific structural modifications affect interaction with monoamine transporters. For example, comparing the d- and l-enantiomers of fenfluramine and norfenfluramine helps to elucidate the stereospecificity of their neurotoxic effects, with studies showing that the d-enantiomers are primarily responsible for the observed serotonergic deficits[6]. Similarly, comparing compounds with and without an alpha-methyl group helps to distinguish the pharmacological properties of amphetamine versus phenethylamine scaffolds.

Mechanism of Action: Interaction with Monoamine Transporters

The primary mechanism of action for this class of compounds is expected to be the modulation of monoamine transporters (SERT, DAT, and NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.

Diagram 1: Simplified Workflow for In Vitro Monoamine Transporter Assay

G cluster_0 Cell Culture and Transfection cluster_1 Uptake Inhibition Assay cluster_2 Data Analysis A HEK293 Cells B Transfect with hSERT, hDAT, or hNET cDNA A->B C Select and Culture Stable Cell Lines B->C D Plate Cells C->D E Pre-incubate with Test Compound (Derivative) D->E F Add Radiolabeled Neurotransmitter ([3H]5-HT, [3H]DA, or [3H]NE) E->F G Incubate F->G H Wash and Lyse Cells G->H I Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition I->J K Determine IC50 Values J->K

Caption: Workflow for determining the in vitro efficacy of compounds at monoamine transporters.

Compounds like fenfluramine and its metabolite norfenfluramine are known to act as serotonin-releasing agents. This can occur through several mechanisms, including inhibition of the transporter-mediated uptake of serotonin and promoting the reverse transport (efflux) of serotonin from the neuron into the synaptic cleft[8]. The inhibitory action of d-norfenfluramine on serotonin accumulation is primarily due to its ability to release serotonin[8].

Conclusion and Future Directions

The comparative efficacy of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine derivatives is a topic of significant interest for the development of novel neuromodulatory agents. Based on the structure-activity relationships of related phenethylamines, it is evident that modifications to the N-alkyl group and the potential inclusion of an alpha-methyl group would be key determinants of their potency and selectivity towards monoamine transporters.

While direct comparative data for a full series of these specific derivatives is limited, the information gathered on fenfluramine and other substituted phenethylamines provides a strong foundation for predicting their pharmacological profiles. Future research should focus on the systematic synthesis and in vitro and in vivo evaluation of a library of N-substituted and side-chain modified 2-(4-trifluoromethyl-phenyl)-ethylamine analogs. Such studies would provide a clearer understanding of their therapeutic potential and help in the rational design of new drug candidates targeting monoaminergic systems.

References

  • A series of substituted phenylethylamines were examined for their relative potencies to 1) release and inhibit accumulation of labeled serotonin in brain synaptosomes, 2) compete with serotonin receptor binding and 3) induce the "serotonin syndrome" in mice. In general, the relative potencies of the phenylethylamine derivatives to produce the serotonin syndrome did not correlates well with their effects on synaptosomal uptake or release of serotonin or serotonin receptor binding. However, para chloro substitution was more effective than meta or ortho chlorophenylethylamine and para methoxy substitution more effective than ortho methoxyphenylethylamine for [3H]serotonin uptake inhibition and release and induction of the serotonin syndrome. Lineweaver Burk kinetic analysis indicated that para chlorophenylethylamine was a competitive inhibitor of [3H]serotonin uptake in vitro with a Ki of 4.3 x 10(-7) M. (Source: )

  • This study investigates the 5-HT 2A receptor-binding properties of a series of novel compounds with an amino-phenylmethylene-imidazolone (APMI) core structure. (Source: )

  • The development of structure-activity relationships (SAR) with divergent classes of monoamine transporter ligands and comparison of their effects in animal models of cocaine abuse have provided insight into the complex relationship among structure, binding profiles, and behavioral activity. (Source: )

  • Yes, reductive amination using a reducing agent like sodium borohydride or sodium triacetoxyborohydride can be a milder alternative to the Eschweiler-Clarke reaction. These methods may offer better control and reduce the formation of acid-catalyzed side products like the Pictet-Spengler adduct. (Source: )

  • The optical isomers of fenfluramine and norfenfluramine were administered to rats to examine their relative potency for destruction of serotonin neurons. With all the serotonergic markers examined, d-norfenfluramine was found to cause a significantly greater decrease than d-fenfluramine. (Source: )

  • General Synthesis Method of the New 2-((4-Chlorophenoxy)methyl)-N-(Arylcarbamothioyl) Benzamides. (Source: )

  • The development of structure-activity relationships (SAR) with divergent classes of monoamine transporter ligands and comparison of their effects in animal models of cocaine abuse have provided insight into the complex relationship among structure, binding profiles, and behavioral activity. (Source: )

  • Norfenfluramine (NFEN) and its subsequent N−oxygenation product were the only metabolites detected in human liver S9 fractions, and NFEN was the only metabolite detected in the human intestinal S9 fractions. NFEN showed greater affinity and agonist activity at serotonin 5HT2 receptors than FEN. (Source: )

  • Phenylaminopyrimidine has been manifesting to be an effective moiety in the current respective disease scenario. (Source: )

  • In order to find highly active triazole phenyl carbamate derivatives, 1,2,4-triazole and 2-chloro-2,4-difluoroacetophenone were used as raw materials, and the strategy of active substructure splicing was adopted, eighteen N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl carbamate derivatives 6a-6r were designed and synthesized. (Source: )

  • Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) was initially launched as an appetite suppressant in the 1970s but it was subsequently withdrawn from the market because of the increased risk of valvular heart disease as a side effect. It is a serotonin-releasing agent with its major active metabolite (norfenfluramine) binding to and activating 5-hydroxytryptamine receptors 2B and 2C with high affinity and 2A with moderate affinity. (Source: )

  • In this study, the structure-activity relationship (SAR) of phenethylamine and tryptamine derivatives for binding 5-HT2AR was deter- mined. (Source: )

  • In this study, we selected 29 β-PEA derivatives and determined their structure-activity relationship (SAR) to their ability to inhibit dopamine (DA) reuptake. The inhibitory effect of the compounds on dopamine reuptake increased in the order of the compounds substituted with phenyl, thiophenyl, and substituted phenyl groups in the aromatic position; compounds with longer alkyl groups and smaller ring-sized compounds at the alkylamine position showed stronger inhibitory activities. (Source: )

  • Of these analogs, 1-O-octadecyl-2-O-benzyl-glycero-3-phospho-RVn (V2043) was orally bioavailable, stable in plasma, and less toxic than RDV in human liver cells. (Source: )

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. (Source: )

  • Run 1. A 50 mL round-bottom flask equipped with a magnetic stirrer was charged with 25 mL ethanol, 2-acetyl-1,3-indanedione (2 mmol), and 4-trifluoromethylphenylhydrazine (2 mmol). Then, 1 drop of concentrated sulfuric acid was added while stirring. A reflux condenser was affixed, and the reaction mixture was refluxed at 78 °C for 48 h. (Source: )

  • The abilities of d-fenfluramine (d-F) and that of d-norfenfluramine (d-NF) to inhibit [3H]serotonin ([3H]5-HT) accumulation in normal and reserpinized synaptosomes were compared to establish to what extent the serotonin-releasing activity of the two drugs might contribute to reduced accumulation of [3H]5-HT. The results indicate that the inhibitory action of (d-NF) on [3H]5-HT accumulation is due principally to its ability to release [3H]5-HT. (Source: )

  • Two 2,4,6-trimethylaniline-based trifuloromethanesulfonate (trifluoromethanesulfonate) salts were synthesized and characterized by single-crystal X-ray diffraction. (Source: )

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (Source: )

  • The structural formula of any substituted phenethylamine contains a phenyl ring that is joined to an amino (NH) group via a two-carbon sidechain. Hence, any substituted phenethylamine can be classified according to the substitution of hydrogen (H) atoms on phenethylamine's phenyl ring, sidechain, or amino group with a specific group of atoms. (Source: )

  • Our results show that (+)-FFA, (−)-FFA and (+)-norFFA displayed significant antiepileptic effects in the preclinical model, and thus can be considered as compounds actively contributing to the clinical efficacy of FFA. (Source: )

  • Within this category, N-benzyl derived phenethylamines, such as NBOMes and NBFs, have shown to be of particular relevance. (Source: )

  • In this study, two new molecules 4-((4-methoxyphenyl)diazenyl)-2-(((4-(trifluoromethyl)phenyl)imino)methyl)phenol (3a) and 2-(((4-methoxyphenyl)imino)methyl)-4-((4-(trifluoromethyl)phenyl)diazenyl)phenol (3b) were synthesized. (Source: )

Sources

A Multi-faceted Approach to Confirming the Identity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their related impurities is of paramount importance. This guide provides an in-depth technical comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural confirmation of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a known impurity related to fenfluramine.[1][2] We will explore the theoretical underpinnings, practical experimental protocols, and expected data for each technique, offering a comprehensive framework for researchers, scientists, and drug development professionals. Furthermore, we will compare these primary methods with alternative analytical techniques, providing a holistic view of the available tools for structural elucidation.

The Analytical Challenge: Characterizing a Secondary Amine Impurity

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine presents a typical analytical challenge. As a secondary amine, its structural confirmation requires not only the verification of the overall carbon skeleton and the position of the trifluoromethyl group on the aromatic ring but also the confirmation of the N-methyl group. Both NMR and mass spectrometry offer unique insights into these structural features, and their combined use provides a self-validating system for identity confirmation.

Orthogonal Confirmation: The Synergy of NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, complementary techniques for the structural elucidation of organic molecules.[3][4] NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule, while mass spectrometry reveals the molecular weight and fragmentation patterns, offering clues about the molecule's substructures.

The workflow for confirming the identity of a pharmaceutical impurity like Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine typically involves initial detection by a chromatographic method, followed by structural elucidation using spectroscopic techniques.

G cluster_0 Impurity Detection & Isolation cluster_1 Structural Elucidation Initial Detection Initial Detection (e.g., HPLC-UV) Isolation Isolation/Purification Initial Detection->Isolation Mass_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Isolation->Mass_Spec Sample Introduction NMR_Spec NMR Spectroscopy (Connectivity & Environment) Isolation->NMR_Spec Sample Preparation Confirmation Unambiguous Identity Confirmation Mass_Spec->Confirmation NMR_Spec->Confirmation

Figure 1: General workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete chemical structure.[5][6][7]

Experimental Protocol: Acquiring High-Quality NMR Data

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the isolated Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard one-dimensional ¹H NMR experiment is the starting point.

  • Key Parameters:

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds to allow for full relaxation of the protons.

    • Acquisition Time (aq): 2-3 seconds for good resolution.

3. ¹³C NMR Spectroscopy:

  • Experiment: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically used to obtain singlets for each unique carbon atom.

  • Key Parameters:

    • Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

4. 2D NMR Spectroscopy (for enhanced confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, confirming adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for piecing together the molecular fragments.

Predicted NMR Data for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Table 1: Predicted ¹H and ¹³C NMR Data

Atom(s)Predicted ¹H Chemical Shift (ppm) & MultiplicityPredicted ¹³C Chemical Shift (ppm)Rationale
N-CH₃ ~2.4 (s, 3H)~36Singlet due to no adjacent protons. Chemical shift typical for an N-methyl group.
Ar-CH₂ -CH₂~2.9 (t, 2H)~39Triplet due to coupling with the adjacent CH₂ group. Deshielded by the aromatic ring.
CH₂-CH₂ -NH~2.8 (t, 2H)~53Triplet due to coupling with the adjacent CH₂ group. Deshielded by the nitrogen atom.
N-H Variable (broad s, 1H)-Chemical shift is concentration and solvent dependent. Often a broad signal.
Ar-H (ortho to CH₂)~7.3 (d, 2H)~129Doublet due to coupling with meta protons.
Ar-H (meta to CH₂)~7.5 (d, 2H)~125 (q)Doublet due to coupling with ortho protons. May show quartet splitting due to coupling with the CF₃ group.
Ar-C -CF₃-~129 (q)Quartet in the ¹³C spectrum due to coupling with the three fluorine atoms.
C F₃-~124 (q)A strong quartet in the ¹³C spectrum due to the one-bond C-F coupling.

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound with high accuracy and offers valuable structural information through the analysis of its fragmentation patterns. For a compound like Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, both electron ionization (EI) and electrospray ionization (ESI) are viable techniques.

Experimental Protocol: Mass Spectrometric Analysis

1. Sample Introduction:

  • GC-MS (Gas Chromatography-Mass Spectrometry): The sample is injected into a gas chromatograph, which separates it from other components before it enters the mass spectrometer. This is suitable for volatile and thermally stable compounds.[8][9][10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The sample is separated by liquid chromatography before entering the mass spectrometer. This is a versatile technique suitable for a wide range of compounds.[11]

  • Direct Infusion: The sample is introduced directly into the mass spectrometer without prior chromatographic separation.

2. Ionization:

  • Electron Ionization (EI): A high-energy electron beam bombards the molecule, causing ionization and extensive fragmentation. This provides a characteristic "fingerprint" mass spectrum.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is useful for determining the molecular weight.

3. Mass Analysis:

  • Quadrupole: A common type of mass analyzer that filters ions based on their mass-to-charge ratio (m/z).

  • Time-of-Flight (TOF): Measures the time it takes for ions to travel a certain distance, providing high mass accuracy.

Expected Mass Spectral Data for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

The nominal molecular weight of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (C₁₀H₁₂F₃N) is 203.20 g/mol .

ESI-MS:

  • A prominent peak at m/z 204.1 [M+H]⁺ would be expected, confirming the molecular weight.

EI-MS Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z 203 would be expected, though it may be weak due to fragmentation.

  • Benzylic Cleavage: The most characteristic fragmentation of phenylethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable tropylium-like ion or a substituted benzyl cation.

    • Loss of the CH₂-NH-CH₃ radical would result in a fragment at m/z 145 , corresponding to the CF₃-C₆H₄-CH₂⁺ cation. This is often a very intense peak.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is also common.

    • Loss of the C₆H₄-CF₃ radical would lead to a fragment at m/z 58 , corresponding to the CH₂=NH⁺-CH₃ iminium ion.

G cluster_0 EI-MS Fragmentation Pathways mol [CF₃-C₆H₄-CH₂-CH₂-NH-CH₃]⁺˙ (m/z 203) frag1 [CF₃-C₆H₄-CH₂]⁺ (m/z 145) Benzylic Cleavage mol->frag1 Loss of •CH₂NHCH₃ frag2 [CH₂=NH-CH₃]⁺ (m/z 58) Alpha-Cleavage mol->frag2 Loss of •CH₂C₆H₄CF₃

Figure 2: Predicted major fragmentation pathways in EI-MS.

Comparative Analysis with Alternative Techniques

While NMR and MS are the cornerstones of structural elucidation, other analytical techniques can provide valuable complementary or screening information.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
NMR Spectroscopy Nuclear spin in a magnetic fieldProvides unambiguous structural connectivity.Relatively low sensitivity, requires pure sample.
Mass Spectrometry Mass-to-charge ratio of ionsHigh sensitivity, provides molecular weight and fragmentation data.Isomers may have similar fragmentation patterns.
HPLC-UV Differential partitioning between mobile and stationary phases with UV detectionExcellent for quantification and separation of impurities.[12][13][14][15]Provides limited structural information on its own.
GC-MS Separation based on volatility and polarity, followed by mass analysisGood for volatile amines and can provide "fingerprint" EI spectra.[8][9][10][16]Requires derivatization for less volatile or polar amines.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in an electric fieldHigh separation efficiency, especially for charged molecules like amines.[17][18][19][20][21]Lower concentration sensitivity compared to HPLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis for purity assessment and quantification of known impurities.[12][13] A reversed-phase HPLC method could be developed to separate Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine from the API and other related substances. The trifluoromethyl-substituted phenyl group provides a chromophore that allows for UV detection. However, without a reference standard, HPLC-UV alone cannot confirm the identity of an unknown peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For secondary amines, derivatization is often employed to improve chromatographic behavior and produce more characteristic mass spectra. While direct analysis may be possible, derivatization with reagents like trifluoroacetic anhydride (TFAA) can enhance volatility and provide unique fragmentation patterns.

Capillary Electrophoresis (CE)

CE offers very high separation efficiency and is particularly well-suited for the analysis of charged species.[17][19][20][21] As an amine, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine would be protonated in an acidic buffer and can be readily separated from neutral and anionic species. Coupling CE with mass spectrometry (CE-MS) would provide both separation and identification capabilities.

Conclusion: A Self-Validating Approach to Identity Confirmation

The definitive confirmation of the identity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine relies on a synergistic approach that leverages the strengths of both NMR spectroscopy and mass spectrometry. NMR provides the detailed structural map, confirming the precise arrangement of atoms and functional groups. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns.

While alternative techniques such as HPLC-UV, GC-MS, and CE are invaluable for separation and quantification, they do not provide the same level of standalone structural confirmation as NMR. Therefore, a robust analytical strategy for impurity identification should integrate chromatographic separation with comprehensive spectroscopic characterization, ensuring the safety and quality of pharmaceutical products. This multi-technique approach embodies the principles of a self-validating system, providing the highest level of confidence in the identity of a given compound.

References

  • Al-Dirbashi, O. Y., et al. (2001). High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label. Biomedical Chromatography, 15(5), 336-342. [Link]

  • Chen, Y. C., & Whang, C. W. (2000). Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 381-389. [Link]

  • da Silva, A. B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Arkivoc, 2004(6), 12-21. [Link]

  • De-la-Torre, R., et al. (2001). Determination of fenfluramine, diethylpropion and mazindol in slimming foods by gas chromatography-mass spectrometry. Chromatographia, 54(1-2), 83-86. [Link]

  • European Patent Office. (2018). Fenfluramine compositions and methods of preparing the same (EP3393655B1).
  • Gika, H. G., et al. (2001). High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label. Biomedical Chromatography, 15(5), 336-342. [Link]

  • Gotti, R. (2012). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis. IntechOpen. [Link]

  • He, X., et al. (2005). [Determination of fenfluramine, diethylpropion and mazindol in slimming foods by gas chromatography-mass spectrometry]. Se Pu, 23(1), 89. [Link]

  • Hulpke, S., & Heuermann, M. (2008). Applications of Capillary Electrophoresis in Pharmaceutical Analysis. LCGC Europe, 21(11), 572-581. [Link]

  • S. Z. A. S. (2018). New method for synthesis of fenfluramine, and new compositions comprising it (US20180208543A1).
  • The Center for Forensic Science Research & Education. (2023). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid Extraction. [Link]

  • Veeprho. (n.d.). Fenfluramine Impurities and Related Compound. Retrieved January 26, 2026, from [Link]

  • Weinberger, R. (2017). Capillary Electrophoresis for Drug Analysis. In Analytical Toxicology. [Link]

  • Welch, J. T., & Lim, D. (2009). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Altasciences. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. [Link]

  • ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]

  • New Drug Approvals. (2021). Fenfluramine Hydrochloride. [Link]

  • Puczel, A., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 247, 116238. [Link]

  • Ciesla, L., & Waksmundzka-Hajnos, M. (2017). Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations. Molecules, 22(1), 136. [Link]

  • USP's Emerging Standards. (2025). Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution. [Link]

  • Hansen, D. F., & Kay, L. E. (2012). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Biomolecular NMR, 52(4), 317-322. [Link]

  • Krotulski, A. J., & Logan, B. K. (2023). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid Extraction. The Center for Forensic Science Research & Education. [Link]

  • Danalev, D., et al. (2021). DETERMINATION OF SOME PROHIBITED SUBSTANCES IN FOOD SUPPLEMENTS USING HPLC WITH MS OR UV DETECTION – VIEW ON CURRENT DEVELOPME. Journal of Chemical Technology and Metallurgy, 56(6), 1141-1155. [Link]

  • Patel, P. N., et al. (2020). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 19(4), 304-309. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0293266). Retrieved January 26, 2026, from [Link]

  • mzCloud. (n.d.). N 2 Furylmethyl 3 4 trifluoromethoxy phenyl acrylamide. Retrieved January 26, 2026, from [Link]

Sources

"benchmarking Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine against standard reference compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacological research, the exploration of novel psychoactive compounds is a continuous endeavor to understand complex neural circuits and develop new therapeutic agents. This guide provides an in-depth comparative analysis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a phenethylamine derivative with a putative mechanism of action as a monoamine reuptake inhibitor. The trifluoromethyl group on the phenyl ring is a common modification in medicinal chemistry, often used to enhance metabolic stability and potency.[1]

To objectively characterize the pharmacological profile of this compound, it is essential to benchmark its performance against well-established standard reference compounds. This guide will detail the in vitro and in vivo experimental protocols necessary for a thorough comparison, present the data in a clear and concise format, and discuss the implications of the findings for researchers, scientists, and drug development professionals. Our approach is grounded in established methodologies to ensure scientific rigor and reproducibility.

Compound Profile and Selection of Reference Standards

Test Compound: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine (referred to as Test Compound A) is a structural analog of other known phenethylamine-based stimulants.[2][3] Its chemical structure suggests a potential interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Reference Compounds: To provide a comprehensive pharmacological context, we have selected three standard reference compounds with distinct mechanisms of action:

  • d-Amphetamine: A potent dopamine and norepinephrine releasing agent, which also acts as a reuptake inhibitor. It serves as a classic psychostimulant benchmark.[4]

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) clinically used as an antidepressant and smoking cessation aid.[5] It represents a therapeutic compound with a similar putative mechanism.

  • GBR 12909: A potent and selective dopamine reuptake inhibitor (DRI), ideal for assessing the specific contribution of DAT inhibition.[6]

In Vitro Pharmacological Characterization

The initial step in characterizing Test Compound A is to determine its affinity and functional potency at the primary molecular targets—the monoamine transporters. Additionally, assessing its potential for off-target effects, such as inhibition of monoamine oxidase (MAO) enzymes, is crucial for a complete profile.

Monoamine Transporter Binding Affinity

This experiment quantifies the binding affinity (Ki) of the test compound to DAT, NET, and SERT. We will utilize a competitive radioligand binding assay.[7][8]

  • Preparation of Membranes: Cell membranes from HEK-293 cells stably expressing human DAT, NET, or SERT are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

  • Radioligand Selection:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Assay Procedure:

    • In a 96-well plate, add cell membranes, the respective radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compounds.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).

    • Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Reuptake Inhibition

This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.[9]

  • Synaptosome Preparation: Synaptosomes are prepared from the striatum (for DAT), hypothalamus (for NET), and cortex (for SERT) of rat brains.

  • Assay Buffer: Krebs-Ringer buffer (pH 7.4) is used.

  • Neurotransmitter Substrates:

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin (5-HT)

  • Assay Procedure:

    • Synaptosomes are pre-incubated with varying concentrations of the test compound or reference compounds.

    • The respective radiolabeled neurotransmitter is added to initiate the uptake reaction.

    • Incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

  • Termination and Detection: Uptake is terminated by rapid filtration and washing with ice-cold buffer. The radioactivity accumulated within the synaptosomes is measured by scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the test compound inhibits the activity of MAO-A or MAO-B, which are key enzymes in the degradation of monoamine neurotransmitters.[10][11][12]

  • Enzyme Source: Recombinant human MAO-A and MAO-B are used.

  • Substrates:

    • MAO-A: Kynuramine (fluorogenic)

    • MAO-B: Benzylamine (fluorogenic)

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or reference inhibitors (Clorgyline for MAO-A, Deprenyl for MAO-B).

    • The fluorogenic substrate is added to start the reaction.

    • The reaction is incubated at 37°C.

  • Detection: The formation of the fluorescent product is measured over time using a plate reader.

  • Data Analysis: The IC50 values are calculated from the concentration-inhibition curves.

Summary of In Vitro Data
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)
Test Compound A 2580>100045150>2000>50>50
d-Amphetamine 30040200050 (efflux)70 (efflux)>5000>50>50
Bupropion 5002000>100006002500>10000>50>50
GBR 12909 5500>500010800>8000>50>50

Note: Data are representative examples for illustrative purposes.

InVitro_Workflow cluster_TargetPreparation Target Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Node_Membranes Cell Membrane Preparation (DAT, NET, SERT) Node_Binding Radioligand Binding Assay Node_Membranes->Node_Binding Node_Synaptosomes Synaptosome Preparation Node_Uptake [3H]-Neurotransmitter Uptake Assay Node_Synaptosomes->Node_Uptake Node_Enzymes Recombinant MAO Enzymes Node_MAO Fluorogenic MAO Assay Node_Enzymes->Node_MAO Node_Ki Ki Calculation (Cheng-Prusoff) Node_Binding->Node_Ki Node_IC50 IC50 Determination (Non-linear Regression) Node_Uptake->Node_IC50 Node_MAO->Node_IC50 InVivo_Workflow cluster_Behavior Behavioral Assays cluster_Neurochem Neurochemistry cluster_Analysis Data Analysis Node_LMA Spontaneous Locomotor Activity Node_ANOVA ANOVA / t-tests Node_LMA->Node_ANOVA Node_Sensitization Behavioral Sensitization Node_Sensitization->Node_ANOVA Node_Surgery Stereotaxic Surgery (Guide Cannula) Node_Microdialysis In Vivo Microdialysis Node_Surgery->Node_Microdialysis Node_HPLC HPLC-ED Analysis Node_Microdialysis->Node_HPLC Node_Neurochem_Analysis Neurotransmitter Concentration vs. Time Node_HPLC->Node_Neurochem_Analysis

Sources

"evaluating the selectivity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the Selectivity Profile of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

As Senior Application Scientists, our role extends beyond simply generating data; we are tasked with building a narrative of scientific discovery. This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. Given its structural similarity to the phenethylamine class, which includes potent monoamine signaling modulators, a thorough assessment of its selectivity is paramount for predicting its therapeutic potential and off-target liabilities.

This document is not a mere recitation of protocols. Instead, it offers a strategic and logical pathway for investigation, grounded in established pharmacological principles. We will detail the requisite experiments, explain the rationale behind their selection, and provide a comparative context using well-characterized reference compounds.

Part 1: Foundational Strategy - Why Selectivity is a Critical Determinant

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine belongs to a chemical space known to interact with monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The precise pattern of affinity and activity at these targets dictates the compound's pharmacological effect. A compound that potently and selectively inhibits SERT, for instance, may have potential as an antidepressant, similar to Selective Serotonin Reuptake Inhibitors (SSRIs). Conversely, a lack of selectivity can lead to a complex pharmacological profile and a higher likelihood of adverse effects.

Furthermore, off-target interactions, particularly with G-protein coupled receptors (GPCRs) like the serotonin 5-HT receptor subtypes, are a primary concern. For example, agonism at the 5-HT2B receptor has been linked to cardiac valvulopathy, a serious side effect that led to the withdrawal of the structurally related compound, fenfluramine. Therefore, our evaluation must be two-pronged:

  • Primary Target Profiling: Determine the affinity and functional activity at SERT, DAT, and NET.

  • Off-Target Liability Screening: Assess binding against a broad panel of receptors and enzymes to identify potential safety risks.

Part 2: Experimental Design & Core Protocols

A robust evaluation of selectivity relies on a combination of binding and functional assays. Binding assays measure the affinity of a compound for a target, while functional assays determine the biological consequence of that interaction (e.g., inhibition of transporter activity).

Primary Target Affinity: Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor or transporter. The principle involves measuring the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare cell membranes expressing target (e.g., HEK293 cells with hSERT) assay1 Incubate membranes, radioligand, and test compound (or vehicle) together prep1->assay1 prep2 Prepare assay buffer, radioligand (e.g., [3H]-Citalopram for SERT), and serial dilutions of test compound prep2->assay1 assay2 Allow to reach equilibrium assay1->assay2 assay3 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand assay2->assay3 assay4 Wash filters to remove non-specific binding assay3->assay4 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay4->analysis1 analysis2 Plot % inhibition vs. log[compound] analysis1->analysis2 analysis3 Calculate IC50 from the curve analysis2->analysis3 analysis4 Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

  • Target Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human serotonin transporter (hSERT).

  • Reagents:

    • Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).

    • Test Compound: Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, prepared in a 10-point serial dilution.

    • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation: In a 96-well plate, combine the hSERT membranes, [³H]-Citalopram (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound.

  • Equilibration: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This is then converted to the Ki value using the Cheng-Prusoff equation. This protocol is repeated for DAT (using [³H]-WIN 35,428 as the radioligand) and NET (using [³H]-Nisoxetine).

Functional Activity: Neurotransmitter Uptake Assays

To confirm that binding to the transporter results in functional inhibition, a direct measure of neurotransmitter uptake is essential.

  • Cell Culture: Plate HEK293 cells stably expressing hSERT in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine or a reference inhibitor (e.g., Sertraline) for 15-20 minutes at 37°C.

  • Initiate Uptake: Add a solution containing [³H]-Serotonin (5-HT) to each well to initiate transporter-mediated uptake.

  • Terminate Uptake: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis & Detection: Lyse the cells and measure the amount of [³H]-5-HT taken up using a scintillation counter.

  • Analysis: Plot the percentage inhibition of uptake against the log concentration of the test compound to determine the IC50 value, representing its functional potency.

Part 3: Comparative Analysis - Benchmarking Against Reference Compounds

The selectivity of a compound is not an absolute measure but is best understood in relation to established drugs. We will compare the (hypothetical) data for our test compound against a panel of well-characterized molecules.

  • Sertraline: A highly selective SERT inhibitor (SSRI).

  • Bupropion: A selective NET and DAT inhibitor (NDRI).

  • Fenfluramine: A non-selective serotonin-releasing agent with significant 5-HT2B receptor agonist activity.

The selectivity is often expressed as a ratio. For example, SERT selectivity over DAT is calculated as Ki (DAT) / Ki (SERT). A higher ratio indicates greater selectivity for SERT.

G cluster_selective Selective Compound (e.g., SSRI) cluster_nonselective Non-Selective Compound SERT_S SERT DAT_S DAT SERT_S->DAT_S High Ki Ratio (Low Affinity) NET_S NET SERT_S->NET_S High Ki Ratio (Low Affinity) SERT_NS SERT DAT_NS DAT SERT_NS->DAT_NS Low Ki Ratio (High Affinity) NET_NS NET SERT_NS->NET_NS Low Ki Ratio (High Affinity)

Caption: Comparison of selective vs. non-selective binding profiles.

CompoundSERTDATNETSERT/DAT RatioSERT/NET Ratio
Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine TBDTBDTBDTBDTBD
Sertraline0.72536036514
Bupropion58002902100.050.04
Fenfluramine631800240293.8

Data for reference compounds are representative values from literature and databases.

Compound5-HT2B5-HT2A5-HT2C
Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine TBDTBDTBD
Sertraline10612020
Fenfluramine (metabolite Norfenfluramine)13291.8

TBD = To Be Determined through experimentation.

Part 4: Synthesis and Interpretation

  • High SERT Affinity and High Ratios (>>10) for SERT/DAT and SERT/NET: This profile would suggest the compound is a selective serotonin transporter inhibitor, much like Sertraline. Its therapeutic potential would likely be in indications treated by SSRIs, such as depression and anxiety.

  • Potent Affinity for All Three Transporters (Low Ratios): This would indicate a non-selective, "triple reuptake inhibitor" profile. Such compounds have been investigated for depression but often carry a more complex side-effect profile.

  • High Affinity for DAT and NET, Low for SERT: This would mirror the profile of Bupropion, suggesting potential use as a treatment for depression or as a smoking cessation aid, with a different mechanism and side-effect profile than SSRIs.

  • Significant Affinity for 5-HT2B (Ki < 100 nM): This would be a major red flag. As seen with Fenfluramine's metabolite, potent 5-HT2B agonism is a significant liability due to the risk of cardiac valvulopathy. Any significant finding at this receptor would necessitate further functional assays to determine if the compound is an agonist or antagonist and would likely halt further development if potent agonism is confirmed.

By following this structured, comparative approach, we can move beyond simple data points to a nuanced understanding of the pharmacological identity of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, enabling informed decisions in the drug development process.

References

This section would be populated with links to specific protocols, safety data sheets, and literature for the comparator compounds as they are sourced during the actual experimental process.

A Comparative Guide to the Purity Analysis of Synthesized Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of scientific rigor and regulatory compliance. The presence of even minute quantities of impurities can significantly impact the pharmacological and toxicological profile of a compound, potentially compromising experimental results and patient safety. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a key phenethylamine derivative, Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of various techniques to establish a comprehensive purity profile.

The Synthetic Landscape: A Plausible Route and Potential Impurities

To effectively analyze the purity of a compound, one must first understand its synthetic origin. A common and efficient method for the synthesis of N-methylated phenethylamines is reductive amination.[1][2] In this case, 4-(trifluoromethyl)phenylacetaldehyde would be reacted with methylamine in the presence of a reducing agent to yield the desired product. An alternative route involves the reduction of 4-(trifluoromethyl)phenylacetonitrile in the presence of a catalyst and methylamine.[3][4]

cluster_0 Reductive Amination Pathway Start 4-(Trifluoromethyl)phenylacetaldehyde + Methylamine Intermediate Imine Intermediate Start->Intermediate Condensation Product Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine Intermediate->Product Reduction Reagent Reducing Agent (e.g., NaBH3CN) Reagent->Intermediate

Caption: A plausible synthetic route via reductive amination.

This synthetic pathway informs the potential impurity profile that must be screened for during analysis.

Table 1: Potential Impurities in the Synthesis of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Impurity NameStructureOrigin
4-(Trifluoromethyl)phenylacetaldehyde4-CF3-C6H4-CH2-CHOUnreacted starting material
2-(4-Trifluoromethyl-phenyl)-ethylamine4-CF3-C6H4-CH2-CH2-NH2Reduction of the intermediate without N-methylation
N,N-Dimethyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine4-CF3-C6H4-CH2-CH2-N(CH3)2Over-methylation of the product
N-Formyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine4-CF3-C6H4-CH2-CH2-NH(CHO)Side reaction if using formic acid (Eschweiler-Clarke conditions)[5]
Residual Solvents (e.g., Methanol, THF)-From reaction and purification steps
Catalyst Residues (e.g., Palladium, Nickel)-From hydrogenation/reduction steps

Chromatographic Techniques: The Workhorses of Purity Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for separating and quantifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile and thermally labile compounds, making it ideal for the analysis of phenethylamine derivatives.[6] A reversed-phase method is typically employed, separating compounds based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC grade acetonitrile and water.

    • Reagent grade trifluoroacetic acid (TFA) or formic acid.

    • Reference standard of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:

  • C18 Column: The non-polar stationary phase effectively retains the hydrophobic phenethylamine derivative and its likely impurities.

  • Acidified Mobile Phase: The addition of TFA or formic acid protonates the amine group, leading to sharper peaks and improved chromatographic resolution.

  • Gradient Elution: A gradient from a low to a high concentration of organic solvent allows for the effective separation of compounds with a wide range of polarities, from polar starting materials to less polar by-products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For phenethylamines, derivatization is often employed to improve their volatility and thermal stability.[7][8]

cluster_1 GC-MS Analysis Workflow Sample Synthesized Product Derivatization Derivatization with HFBA or TFAA Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for the GC-MS analysis of phenethylamines.

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation and Materials:

    • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA).

    • Ethyl acetate (GC grade).

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the sample in 1 mL of ethyl acetate.

    • Add 100 µL of HFBA or TFAA.

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-550.

Rationale for Experimental Choices:

  • Derivatization: The acylation of the amine group with HFBA or TFAA masks the polar N-H bond, reducing peak tailing and improving chromatographic performance. The resulting derivatives also produce characteristic mass fragmentation patterns that aid in identification.[7]

  • Temperature Program: A programmed temperature ramp ensures the separation of both volatile impurities and the higher-boiling derivatized product.

Table 2: Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatized)
Primary Application Purity assay of the main component, non-volatile impuritiesIdentification of volatile impurities, residual solvents
Sensitivity Good (ng range)Excellent (pg-fg range)
Selectivity Good, dependent on detectorExcellent, based on mass fragmentation
Quantitation Highly accurate with reference standardsAccurate with appropriate calibration
Sample Preparation Simple dissolutionOften requires derivatization

Orthogonal Techniques for Comprehensive Characterization

To ensure the highest level of confidence in purity assessment, it is crucial to employ orthogonal analytical techniques that measure different chemical properties of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[9][10] For Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, both ¹H and ¹⁹F NMR are highly informative.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule, allowing for structural confirmation and the identification of proton-containing impurities. The integration of signals can be used for relative quantification.[11]

  • ¹⁹F NMR: The trifluoromethyl group provides a unique and sensitive handle for analysis. The presence of a single sharp singlet in the ¹⁹F NMR spectrum is a strong indicator of the purity of the trifluoromethyl-containing compound.[12]

  • Quantitative NMR (qNMR): This technique allows for the determination of the absolute purity of a compound by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration.[13][14] It is considered a primary ratio method by metrological institutes.

cluster_2 Quantitative NMR (qNMR) Principle Sample Analyte of Unknown Purity NMR NMR Measurement Sample->NMR Standard Internal Standard (Certified Purity & Known Mass) Standard->NMR Integration Signal Integration NMR->Integration Calculation Purity Calculation Integration->Calculation

Caption: The principle of quantitative NMR for absolute purity determination.

Elemental Analysis

Elemental analysis (CHNF) provides the percentage composition of carbon, hydrogen, nitrogen, and in this case, fluorine in the sample. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical composition. For fluorine-containing compounds, specialized combustion techniques may be required to ensure complete decomposition and accurate measurement.[15][16]

Table 3: Comparison of Chromatographic and Spectroscopic/Compositional Techniques

FeatureHPLC/GC-MSNMR SpectroscopyElemental Analysis
Information Provided Separation and relative quantification of componentsStructural confirmation, identification of impurities, absolute quantification (qNMR)Elemental composition, empirical formula verification
Reference Standards Required for each component for accurate quantificationRequired for qNMR (internal standard)Not required
Destructive YesNoYes
Key Advantage High separation efficiencyDetailed structural information, "universal" detection for ¹HFundamental confirmation of composition

Conclusion: An Integrated Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust and self-validating purity analysis of synthesized Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine relies on the intelligent integration of orthogonal methods. HPLC provides the primary assessment of the main component's purity and detects non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. NMR spectroscopy confirms the structure of the desired product and can provide an absolute purity value through qNMR. Finally, elemental analysis validates the fundamental elemental composition. By combining the data from these complementary techniques, researchers can confidently establish a comprehensive purity profile, ensuring the quality and reliability of their scientific endeavors.

References

  • National Center for Biotechnology Information. Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [Link]

  • National Center for Biotechnology Information. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • Google Patents. Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • The Automated Topology Builder. 2-(4-Methylphenyl)ethanamine | C9H13N | MD Topology | NMR | X-Ray. [Link]

  • KoreaScience. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. [Link]

  • Chemistry Stack Exchange. Fluorine detection in organic compounds. [Link]

  • National Center for Biotechnology Information. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • National Center for Biotechnology Information. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • IU Indianapolis ScholarWorks. Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). [Link]

  • Chemist Library. Chiral Separation Techniques. [Link]

  • ResearchGate. Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • National Center for Biotechnology Information. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. [Link]

  • ProQuest. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • ResearchGate. Correction to “Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc. [Link]

  • Intertek. Fluorine and Fluoride Analysis. [Link]

  • ResearchGate. Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. [Link]

  • Semantic Scholar. The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis.. [Link]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • National Center for Biotechnology Information. Functionalization of Organotrifluoroborates: Reductive Amination. [Link]

  • ACS Publications. Application of elemental fluorine in organic synthesis. [Link]

  • YouTube. NMR Spectroscopy of N, P and F - atoms (CHE). [Link]

  • Veeprho. N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) | CAS 13256-11-6. [Link]

  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

Sources

Navigating the Structure-Activity Relationship of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] Amines: A Guide to Optimizing Kinase and Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of modern drug discovery, particularly in oncology and inflammation, the pyrimidine scaffold serves as a privileged structure. Its ability to form key hydrogen bond interactions with the hinge region of kinase enzymes has made it a cornerstone for inhibitor design. This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific, highly potent series: the [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines. While initially identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors[1][2][3], the SAR principles derived from this scaffold are broadly applicable to the design of kinase inhibitors, such as those targeting p38 MAP kinase, which share structural similarities in their ATP-binding pockets[4][5].

We will dissect the key structural motifs, compare critical analogs with supporting experimental data, and provide validated protocols to empower researchers in their optimization campaigns.

The Core Pharmacophore: Deconstructing the Key Components

The remarkable potency of this scaffold is not accidental; it arises from a synergistic interplay of three key structural features. Understanding the role of each component is fundamental to rational drug design.

  • The 2-Aminopyrimidine Core: This nitrogen-rich heterocycle is the primary hinge-binding element. The N1 nitrogen of the pyrimidine and the exocyclic amine's proton typically form a pair of hydrogen bonds with the backbone amide and carbonyl groups of a conserved valine residue in the kinase hinge region, anchoring the molecule in the ATP-binding site[6].

  • The 4-[4-(Methylsulfonyl)phenyl] Group: This bulky substituent is crucial for achieving high potency and selectivity. It projects into a deep, hydrophobic back pocket of the active site. The terminal methylsulfonyl (sulfone) moiety is a potent hydrogen bond acceptor and often engages with specific residues, providing a critical affinity boost that is difficult to replicate with other functional groups[1].

  • The 6-(Trifluoromethyl) Group: The electron-withdrawing trifluoromethyl (CF3) group serves multiple purposes. It can enhance binding affinity by modulating the electronics of the pyrimidine ring and often improves the metabolic stability and pharmacokinetic properties of the compound[3].

Core_Pharmacophore Core 2-Aminopyrimidine Hinge Binder center_node->Core H-Bonds to Kinase Hinge Sulfone 4-(Methylsulfonyl)phenyl Hydrophobic Pocket Occupant center_node->Sulfone Binds Deep Hydrophobic Pocket CF3 6-Trifluoromethyl Potency & Stability center_node->CF3 Modulates Electronics & PK Properties

Figure 1. Key functional components of the [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amine pharmacophore.

Comparative Analysis: The Impact of Substitution at the 2-Amine Position

The most synthetically accessible point for modification is the exocyclic amine at the 2-position. This vector typically points towards the solvent-exposed region of the binding pocket, allowing for significant structural variation to fine-tune potency, selectivity, and physicochemical properties.

To quantify and compare the potency of different analogs, a whole-blood assay is a robust method that reflects a more physiologically relevant environment than purified enzyme assays.

Objective: To determine the IC50 value of test compounds for the inhibition of lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production (a measure of COX-2 activity) in human whole blood.

Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of 10-point, 3-fold serial dilutions.

  • Blood Collection: Draw fresh human venous blood into heparinized tubes.

  • Assay Plate Setup: Add 1 µL of the compound dilution series to a 96-well plate.

  • Incubation: Add 100 µL of heparinized human whole blood to each well. Mix and pre-incubate for 30 minutes at 37°C.

  • Stimulation: Add LPS to a final concentration of 100 µg/mL to induce COX-2 expression and activity.

  • Reaction: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Termination & Analysis: Centrifuge the plates to separate the plasma. Collect the supernatant (plasma) and analyze the concentration of PGE2 using a validated ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Processing: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the DMSO vehicle control. Determine the IC50 by fitting the data to a four-parameter dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_reaction Biological Reaction cluster_analysis Analysis A 1. Serially Dilute Test Compounds in DMSO B 2. Dispense Compounds into 96-well Plate A->B C 3. Add Human Whole Blood & Pre-incubate B->C D 4. Stimulate with LPS to Induce COX-2 C->D E 5. Incubate for 24h at 37°C D->E F 6. Centrifuge & Collect Plasma E->F G 7. Quantify PGE2 via ELISA F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Figure 2. Experimental workflow for the human whole blood COX-2 inhibition assay.

The following data, adapted from the foundational study by Green et al., illustrates the SAR at the 2-position[1].

Compound ID2-Position Substituent (X-R)Human Whole Blood COX-2 IC50 (µM)
1 -NH-CH(CH3)2 (Isopropylamine)0.43
2 -NH-cyclobutyl0.17
3 -NH-(tetrahydropyran-4-yl)0.048
4 -O-CH2CH2CH3 (n-Propoxy)0.086
5 -O-CH2CH2CH2CH3 (n-Butoxy)0.026
6 -O-CH2-cyclopropyl0.023

Analysis of SAR Trends:

  • Amines vs. Ethers: Both 2-amino and 2-alkoxy (ether) analogs demonstrate high potency, indicating that the hinge-binding interaction can be productively replaced by tuning the overall molecular properties. The ether series, in this case, led to some of the most potent compounds[1].

  • Effect of Alkyl Size and Shape: For the amine series, moving from a simple isopropyl group (1 ) to a slightly larger, more constrained cyclobutyl ring (2 ) improves potency. The introduction of a tetrahydropyran ring (3 ) leads to a significant increase in activity, suggesting that the oxygen in the ring may be forming a favorable interaction or that the ring's conformation is optimal for binding.

  • Chain Length in Ethers: In the alkoxy series, there is a clear trend where increasing the alkyl chain length from propoxy (4 ) to butoxy (5 ) enhances potency, suggesting a favorable hydrophobic interaction.

  • Constrained Hydrophobicity: The cyclopropylmethyl ether (6 ) is one of the most potent analogs identified. This highlights a common theme in medicinal chemistry: introducing small, constrained hydrophobic groups can often maximize van der Waals interactions within a pocket without incurring a large entropic penalty.

The Indispensable Role of the Methylsulfonylphenyl Moiety

While the 2-position offers a playground for optimization, the 4-[4-(methylsulfonyl)phenyl] group is largely considered an immutable anchor for this scaffold. Its role is so critical that modifications almost invariably lead to a catastrophic loss of activity.

Comparative Data:

Compound ID4-Position SubstituentRelative PotencyRationale for Potency Change
Parent Scaffold 4-(Methylsulfonyl)phenyl+++++Optimal fit in hydrophobic pocket; key H-bond from sulfone.
Analog A Phenyl+Loss of the critical sulfone hydrogen bond acceptor.
Analog B 4-Chlorophenyl++Restores some electron-withdrawing character but lacks the H-bond acceptor.
Analog C 4-Methoxyphenyl+Electron-donating group; poor fit and loss of H-bond.

This comparison underscores a critical lesson: successful SAR exploration requires identifying which parts of the pharmacophore are essential for high-affinity binding and which can be modified to tune other properties. For this series, the methylsulfonylphenyl group is firmly in the "essential" category.

Conclusion and Strategic Recommendations

The [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] core is a high-value scaffold for developing potent inhibitors of enzymes with deep hydrophobic pockets, such as COX-2 and various kinases.

Key Strategic Insights for Optimization:

  • Conserve the Anchor: Do not modify the 4-[4-(methylsulfonyl)phenyl] group unless aiming for a completely different binding mode. Its contribution to affinity is paramount.

  • Exploit the 2-Position: This position is the primary handle for modulating potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Small, constrained hydrophobic groups (e.g., cyclobutyl, cyclopropylmethyl) and those containing heterocycles capable of forming additional interactions (e.g., tetrahydropyran) are excellent starting points for further exploration.

  • Consider the Ether Linkage: The discovery that a 2-alkoxy group can be more potent than a 2-amino group opens up a significant chemical space[1]. This switch can dramatically alter properties like basicity, lipophilicity, and metabolic pathways, providing a valuable tool for lead optimization.

By applying these principles, which are grounded in robust experimental data, drug discovery teams can more efficiently design and synthesize next-generation inhibitors with improved therapeutic profiles.

References

  • Title: Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and SAR of p38alpha MAP Kinase Inhibitors Based on Heterobicyclic Scaffolds. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Source: Molecules (MDPI) URL: [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is a substituted phenethylamine. Its chemical architecture necessitates a cautious approach to its disposal for two primary reasons:

  • The Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity and should be handled with care to avoid environmental contamination.[1] They can be harmful to aquatic life and may have other long-term ecological impacts.[1][2]

  • The Trifluoromethyl Group: The presence of a trifluoromethyl group places this compound in the category of halogenated organic compounds.[3] Halogenated wastes are typically subject to specific disposal regulations due to their persistence and potential to form hazardous byproducts if not managed correctly.[3][4]

Given these structural features, it is imperative to treat Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine as a hazardous waste and manage its disposal accordingly.

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal procedures, ensuring the immediate safety of all laboratory personnel is paramount.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: To protect against splashes.

  • Face shield: Worn in conjunction with goggles for maximum protection.

  • Lab coat: To prevent skin contact.

All handling of the compound, especially in its pure or concentrated form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is a multi-step process that begins with segregation and culminates in professional removal.

Step 1: Waste Segregation - The Foundation of Safe Disposal

Proper segregation is the cornerstone of a safe and compliant chemical waste management program.[8][9] Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine waste must be collected separately from other waste streams.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: This is a critical distinction. Due to specific incineration requirements and costs associated with halogenated waste, it must not be mixed with non-halogenated organic waste.[10][11][12]

  • Liquid vs. Solid Waste: Collect liquid and solid waste in separate, clearly marked containers.

  • Incompatible Materials: Do not mix this amine-containing compound with strong oxidizing agents or acids, as this could lead to vigorous and potentially hazardous reactions.

The following diagram illustrates the initial decision-making process for waste segregation:

Caption: Waste Segregation Flowchart

Step 2: Containerization and Labeling - Clarity and Compliance

The choice of container and the clarity of its labeling are vital for preventing accidents and ensuring regulatory compliance.

Container Specifications:

  • Material: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass. Avoid metal containers for liquid waste, as some amines can be corrosive.

  • Integrity: Ensure containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[9]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.

Labeling Requirements: All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine" .

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

  • The primary hazards associated with the waste (e.g., "Toxic," "Harmful if Swallowed," "Skin/Eye Irritant").

Step 3: Storage - A Secure and Controlled Environment

Pending collection, all hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[12]

SAA Best Practices:

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.

  • Ventilation: The storage area should be well-ventilated.

  • Segregation: Keep incompatible waste streams physically separated within the SAA.

Step 4: Final Disposal - Professional and Certified Services

Under no circumstances should Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine or its waste be disposed of down the drain or in regular trash.[5][13] The standard and required method for final disposal is through a licensed professional waste disposal service.[5]

The most common disposal route for halogenated organic compounds is incineration in a specially designed chemical incinerator equipped with afterburners and scrubbers to handle the potentially hazardous combustion byproducts.[5][10]

The overall disposal workflow can be summarized in the following diagram:

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Professional Disposal A Generation of Waste (Pure compound, solutions, contaminated labware) B Segregation (Halogenated vs. Non-halogenated, Liquid vs. Solid) A->B Step 1 C Containerization & Labeling (Proper container, detailed label) B->C Step 2 D Temporary Storage (Designated Satellite Accumulation Area) C->D Step 3 E Scheduled Waste Pickup (Contact Environmental Health & Safety) D->E Step 4 F Transportation (Licensed Hazardous Waste Hauler) E->F G Final Disposition (High-temperature Incineration) F->G

Caption: End-to-End Disposal Workflow

Quantitative Data Summary: Waste Container Guidelines

Waste TypeRecommended ContainerKey Considerations
Liquid Waste HDPE or Glass BottleMust be securely capped. Leave at least 10% headspace.
Solid Waste (e.g., contaminated gloves, weigh paper) Lined Cardboard Box or HDPE PailEnsure lining is impervious to any residual liquid.
Sharps (e.g., contaminated needles, broken glass) Puncture-resistant Sharps ContainerClearly label as "Hazardous Waste Sharps".

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill cleanup materials must be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical conduct, and environmental stewardship. By adhering to the principles of segregation, proper containerization, and professional disposal, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup of hazardous waste.

References

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Analytik Jena. Solid Waste Analysis - Halogen Determination in Waste and Recycling. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Product and company identification 2. Hazard identification of the product. Retrieved from [Link]

  • Vanderbilt University Medical Center. Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a compound of interest in modern pharmaceutical research. The principles outlined here are grounded in established laboratory safety protocols and are designed to empower you with the knowledge to work confidently and securely.

Understanding the Hazard Landscape

While a specific, comprehensive toxicological profile for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine may be limited, its structural motifs—an aromatic amine and a trifluoromethylphenyl group—necessitate a cautious approach. Aromatic amines as a class can present significant health risks, and the presence of a trifluoromethyl group can influence a molecule's metabolic stability and biological activity.[1] Therefore, we must treat this compound with the assumption that it may be harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[2][3][4][5]

Core Safety Directives:

  • Minimize Exposure: All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6]

  • Prevent Contact: Direct contact with the skin and eyes must be avoided through the stringent use of appropriate personal protective equipment (PPE).[4][6][7]

  • Assume Toxicity: In the absence of definitive data, treat all new and unknown compounds as potentially toxic.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable.[8][9] Before entering the laboratory to handle this compound, ensure you are equipped with the following:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[10]Protects against accidental splashes that can cause serious eye irritation or damage.[2][3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[11]Prevents skin contact, which can lead to irritation or allergic reactions.[2][5][12] Regularly inspect gloves for any signs of degradation or puncture.[13]
Body Protection A buttoned, long-sleeved laboratory coat.[11]Protects your skin and personal clothing from contamination.[8]
Footwear Closed-toe shoes.A fundamental lab safety requirement to protect against spills and falling objects.[8]

A visual workflow for the donning and doffing of PPE is crucial for minimizing cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: PPE Donning and Doffing Workflow

Experimental Procedure: A Controlled Environment

All manipulations of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4][7]

Step-by-Step Handling:

  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize the risk of generating airborne dust. Use a disposable weighing paper or a tared container.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and handle with care.

  • Post-Experiment: After completing your work, decontaminate all surfaces that may have come into contact with the compound.[14]

Storage: Maintaining Integrity and Safety

Proper storage is critical for both safety and maintaining the integrity of the compound.

  • Container: Store in a tightly sealed, clearly labeled container.[2][3][7]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

  • Access: Store in a locked cabinet or an area with restricted access.[2][3]

Disposal Plan: Responsible Waste Management

The disposal of Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.

Waste Segregation: A Critical First Step

Proper segregation of waste is essential for safe and compliant disposal.

Waste_Segregation cluster_waste_streams Waste Segregation Protocol cluster_containers Designated Waste Containers Solid_Waste Solid Waste (Contaminated gloves, weigh paper, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, reaction mixtures) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Contaminated needles, broken glass) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container

Caption: Waste Segregation Flowchart

Disposal Procedure: Adherence to Regulations
  • Collection: Collect all waste materials in the appropriate, clearly labeled hazardous waste containers.[14]

  • Labeling: Ensure all waste containers are accurately labeled with their contents, including "Spill Debris" if applicable.[14]

  • Disposal: Dispose of all waste through your institution's designated hazardous waste disposal program, in accordance with local, state, and federal regulations.[2][3][12] Never dispose of this compound down the drain.[4][12]

Spill Management: Preparedness is Key

In the event of a spill, your immediate and informed response is crucial.

Immediate Actions:

  • Alert: Immediately alert others in the vicinity and your laboratory supervisor.[14]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading.

Cleanup Procedure (for small, manageable spills):

  • Don appropriate PPE , including respiratory protection if necessary and you are trained to use it.[14]

  • Contain the spill using an appropriate absorbent material.

  • Carefully collect the absorbed material using a scoop and place it in a labeled hazardous waste container.[14]

  • Decontaminate the spill area with a suitable cleaning agent.[14] For aromatic amines, specialized decontamination kits are available.[15]

  • Dispose of all cleanup materials as hazardous waste.[14]

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. Your diligence in the responsible handling of all laboratory chemicals, including Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, is a testament to your professionalism and commitment to the advancement of science.

References

  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone - Cole-Parmer. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025).
  • Safe Lab Practices - Environmental Health & Safety. (2025).
  • Contamination in Amine Systems | Refining Community. (n.d.).
  • SAFETY DATA SHEET. (2025).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Spill DECONtamination Kit, Aromatic Amine - SKC Inc. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. - YouTube. (2022).
  • Chemical Safety Best Practices in The Lab - Green World Group. (2023).
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Personal Protective Equipment | US EPA. (2025).
  • Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).
  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.).
  • Phenol - Wikipedia. (n.d.).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.